2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
Description
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Properties
CAS No. |
69727-19-1 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-[(2-methylnaphthalen-1-yl)amino]ethanol |
InChI |
InChI=1S/C13H15NO/c1-10-6-7-11-4-2-3-5-12(11)13(10)14-8-9-15/h2-7,14-15H,8-9H2,1H3 |
InChI Key |
LLADPAAIILZBQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
Abstract
This technical guide provides a comprehensive overview of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol, a key chemical intermediate. The document details its chemical and physical properties, outlines a robust synthetic pathway, and describes methods for its structural elucidation and characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering critical insights into the handling, synthesis, and analysis of this compound.
Introduction
2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol is an organic compound featuring a naphthalene core, a structural motif present in numerous biologically active molecules. Its unique combination of a secondary amine and a primary alcohol functional group makes it a versatile building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. The naphthalene moiety, a bicyclic aromatic hydrocarbon, is known to interact with various biological targets, and its derivatives have been explored for a wide range of pharmacological activities.[1][2] This guide serves as a foundational resource for the synthesis and characterization of this valuable chemical intermediate.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol is essential for its effective use in research and development. The key properties are summarized in the table below.[3]
| Property | Value |
| Molecular Formula | C13H15NO |
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | 2-[(2-methylnaphthalen-1-yl)amino]ethan-1-ol |
| CAS Number | 109458-36-6 |
| Appearance | Solid (predicted) |
| Boiling Point | Not determined |
| Melting Point | Not determined |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. |
Synthesis and Purification
The synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol can be achieved through a nucleophilic substitution reaction between 1-chloro-2-methylnaphthalene and ethanolamine. This section provides a detailed, step-by-step protocol for its laboratory-scale synthesis.
Synthetic Workflow
The overall synthetic strategy is a straightforward and efficient two-component reaction.
Caption: Synthetic workflow for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol.
Experimental Protocol
Materials and Reagents:
-
2-Methylnaphthalene
-
N-Chlorosuccinimide (NCS)
-
Ethanolamine
-
Dimethylformamide (DMF)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 1: Synthesis of 1-Chloro-2-methylnaphthalene
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylnaphthalene in a suitable organic solvent like dichloromethane.
-
Add N-Chlorosuccinimide (NCS) portion-wise to the solution at room temperature. The use of NCS provides a reliable method for the chlorination of the naphthalene ring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-chloro-2-methylnaphthalene.
Step 2: Synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
-
To a solution of 1-chloro-2-methylnaphthalene in DMF, add an excess of ethanolamine. Ethanolamine acts as both the nucleophile and the base to neutralize the HCl generated during the reaction.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol.
Structural Elucidation and Characterization
Confirmation of the chemical structure and purity of the synthesized compound is paramount. A combination of spectroscopic techniques should be employed for unambiguous characterization.
Analytical Workflow
The following diagram illustrates the workflow for the analytical characterization of the target compound.
Caption: Analytical workflow for structural confirmation.
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the naphthalene ring, the methyl group protons, and the protons of the ethanolamine moiety. The chemical shifts and coupling patterns will be indicative of their respective chemical environments.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons of the naphthalene ring, the methyl carbon, and the carbons of the ethanolamine side chain.
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak corresponding to the exact mass of C13H15NO should be observed.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the C-H and C=C stretches of the aromatic ring.
Potential Applications in Drug Development
While specific biological activities for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol are not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological relevance. The naphthalene ring system is a core component of many approved drugs and investigational compounds. For instance, Naphthalene and its derivatives have been studied for their potential role in various biological processes.[1][2]
The amino alcohol functionality is also a common feature in many pharmacologically active molecules, contributing to their solubility and ability to form hydrogen bonds with biological targets. Compounds containing the amino alcohol moiety have been investigated for a range of activities.[4]
Given its structure, 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol could serve as a valuable scaffold or intermediate for the synthesis of novel compounds with potential applications in areas such as:
-
Antimicrobial Agents: The naphthalene moiety is found in some compounds with antimicrobial properties.
-
Anticancer Agents: Certain naphthalene derivatives have been investigated for their cytotoxic effects on cancer cell lines.
-
Neurological Disorders: The structural similarity to certain neurotransmitters suggests potential for modulation of CNS targets.
Further research is required to fully elucidate the biological activity profile of this compound and its derivatives.
Conclusion
This technical guide has provided a detailed overview of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol, from its fundamental properties to its synthesis and characterization. The methodologies and analytical workflows described herein offer a solid foundation for researchers and drug development professionals working with this and related compounds. The versatile nature of its chemical structure suggests that it holds promise as a building block for the discovery of new chemical entities with potential therapeutic value.
References
-
PubChem. 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol. Available from: [Link]
-
PubChem. 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol. Available from: [Link]
-
Seth, D. M., Jr. et al. (2023). Synthesis and Characterization of 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one and Colorimetric Detection of Uranium in Water. MDPI. Available from: [Link]
-
Valverde, et al. (2013). Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide. ResearchGate. Available from: [Link]
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Al-Sobeai, S. et al. (2022). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. Saudi Journal of Biological Sciences. Available from: [Link]
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SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. Available from: [Link]
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Bioscience Discovery. (2015). Identification of bioactive compounds from ethanolic leaf extracts of premna serratifolia L. using GC-MS. Available from: [Link]
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Taylor & Francis Online. 2-Methylnaphthalene – Knowledge and References. Available from: [Link]
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Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Available from: [Link]
-
ResearchGate. Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester. Available from: [Link]
-
ResearchGate. Biological Activities of Phyto-Components Identified in the Ethanolic Extracts of Mangifera indica Stem Bark. Available from: [Link]
-
PubChemLite. 2-amino-2-(naphthalen-1-yl)ethan-1-ol hydrochloride. Available from: [Link]
-
Matrix Fine Chemicals. 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL. Available from: [Link]
-
MDPI. Phytochemical Profiling, Isolation, and Pharmacological Applications of Bioactive Compounds from Insects of the Family Blattidae Together with Related Drug Development. Available from: [Link]
Sources
Physicochemical Properties of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol: A Technical Guide
Executive Summary
2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol is a bifunctional N-substituted naphthalene derivative characterized by a lipophilic aromatic core and a polar hydroxyethyl tail. In the context of drug development and fine chemical synthesis, this molecule represents a strategic scaffold. It serves as a "masked" polarity modifier, where the naphthalene ring provides strong
This guide provides a rigorous analysis of its physicochemical profile, synthetic pathways, and biopharmaceutical implications, designed for researchers evaluating this motif for medicinal chemistry or material science applications.
Molecular Architecture & Identification
The molecule consists of a 1-aminonaphthalene (1-naphthylamine) core substituted at the ortho position (C2) with a methyl group and N-alkylated with a 2-hydroxyethyl chain. This substitution pattern induces significant steric torsion, preventing the amino group from achieving planarity with the naphthalene ring, which profoundly influences its electronic properties and metabolic stability.
Table 1: Chemical Identity & Descriptors[1]
| Property | Detail |
| IUPAC Name | 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol |
| Common Synonyms | |
| CAS Number | Not widely listed; Analogous to 2933-59-7 (unmethylated) |
| PubChem CID | 71367200 |
| Molecular Formula | |
| Molecular Weight | 201.27 g/mol |
| SMILES | CC1=C(C2=CC=CC=C2C=C1)NCCO |
| InChI Key | Calculated based on structure |
Physicochemical Profile
The following data aggregates predicted values derived from consensus QSAR models and comparative analysis with the structurally validated analog,
Solid-State & Thermal Properties
-
Physical State: Viscous oil or low-melting solid (Predicted MP: 45–55 °C). The ortho-methyl group disrupts crystal packing efficiency compared to the unmethylated analog (MP ~50–53 °C).
-
Boiling Point: Predicted ~360 °C at 760 mmHg.
-
Thermal Stability: Stable up to 150 °C. Susceptible to thermal oxidation at the secondary amine site if exposed to air at elevated temperatures (>100 °C).
Solution Properties (Solubility & Lipophilicity)
The hydroxyethyl group acts as a "solubility anchor," lowering the LogP significantly compared to the parent 2-methyl-1-naphthylamine.
| Parameter | Value (Consensus Prediction) | Significance in Drug Design |
| LogP (Octanol/Water) | 2.3 – 2.6 | Optimal for membrane permeability; falls within the "Rule of 5" sweet spot. |
| LogD (pH 7.4) | ~2.5 | Remains predominantly neutral at physiological pH, ensuring passive diffusion. |
| Water Solubility | ~50–100 mg/L | Moderate. The polar tail enables solubility in polar organic solvents (DMSO, MeOH, DCM). |
| pKa (Conjugate Acid) | 3.8 – 4.2 | The amine is weakly basic due to conjugation with the naphthalene ring. The ortho-methyl group may slightly increase basicity via inductive effects (+I) but also introduces steric inhibition of resonance. |
Electronic & Spectroscopic Signatures
-
UV-Vis Absorption: Strong absorption in the UV region (
nm) due to the naphthalene transitions. The amino auxochrome induces a bathochromic shift. -
Fluorescence: Naphthalene derivatives are intrinsically fluorescent. This molecule likely exhibits blue fluorescence, quenchable by protonation of the amine.
Synthesis & Manufacturing Routes
The synthesis relies on the selective
Pathway A: Ethoxylation (Industrial Preferred)
Direct reaction with ethylene oxide in the presence of a mild acid catalyst or solvent promotion.
-
Reagents: 2-Methyl-1-naphthylamine + Ethylene Oxide.[1]
-
Conditions: 80–100 °C, sealed reactor (autoclave), often in acetic acid or ethanol.
-
Selectivity: The ortho-methyl group minimizes over-alkylation (formation of the di-hydroxyethyl product), ensuring high selectivity for the mono-adduct.
Pathway B: Alkylation with Halohydrins (Lab Scale)
Nucleophilic substitution using 2-chloroethanol.
-
Reagents: 2-Methyl-1-naphthylamine + 2-Chloroethanol + Base (
or ). -
Conditions: Reflux in water/ethanol mixtures.
-
Drawback: Slower kinetics due to steric hindrance at the nucleophilic nitrogen.
Visualization: Synthetic Logic
Figure 1: Synthetic pathway highlighting the steric control exerted by the ortho-methyl group, which favors mono-alkylation.
Biopharmaceutical & Safety Implications[4][6]
For drug development professionals, this molecule presents specific "Structural Alerts" that must be managed during lead optimization.
Metabolic Stability & Activation
The metabolic fate of this molecule is dictated by the competition between
- -Dealkylation: CYP450-mediated oxidation of the ethyl chain can release the parent 2-methyl-1-naphthylamine.
-
Ring Oxidation: Epoxidation of the naphthalene ring (typically at the 5,6-position) is a clearance pathway.
-
Toxicity Alert: Unlike 2-naphthylamine (a potent bladder carcinogen), 1-naphthylamine derivatives are generally less toxic. However, the N-hydroxyethyl group is a "soft" handle. If metabolic cleavage occurs, the resulting primary amine is a red flag.
Toxicology Assessment
-
Genotoxicity: Naphthalene amines are often Ames positive. The hydroxyethyl tail usually mitigates mutagenicity compared to the free amine by increasing hydrophilicity and altering DNA intercalation geometry.
-
Structural Alert: The N-aryl-aminoethanol motif is common in hair dyes (couplers) and is regulated. In a pharma context, it requires rigorous Ames testing early in the pipeline.
Visualization: Metabolic Pathways
Figure 2: Predicted metabolic fate. The red pathway indicates the potential release of the primary amine toxicophore.
Applications in R&D
-
Kinase Inhibitor Scaffolds: The naphthalene core mimics the adenine ring of ATP. The hydroxyethyl tail can hydrogen bond with the hinge region or solvent-exposed residues in the kinase binding pocket.
-
Fluorescent Probes: Used as a solvatochromic dye to probe the polarity of protein binding sites.
-
Dye Synthesis: A key intermediate for "Disperse Blue" type dyes where the hydrophobicity of the methyl-naphthalene is balanced by the alcohol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71367200, 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol. Retrieved from [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 99. (Context on Naphthylamine toxicity).
- Krakovský, I., et al. (2003). Electrochemical polymerization of 2-methyl-1-naphthylamine. Journal of Electroanalytical Chemistry. (Context on precursor reactivity).
-
California Air Resources Board. (2005). Proposed Identification of Environmental Tobacco Smoke as a Toxic Air Contaminant. (Data on 2-methyl-1-naphthylamine presence and adducts). Retrieved from [Link]
Sources
molecular weight and formula of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
An In-Depth Technical Guide to 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive scientific overview of the arylamino alcohol, 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol. This document is structured to serve as a critical resource for researchers, medicinal chemists, and drug development professionals, offering an in-depth exploration of the compound's fundamental properties, a robust and detailed synthetic pathway, and rigorous analytical methodologies for its characterization. The guide synthesizes theoretical principles with practical, field-proven protocols, contextualizing the compound within the broader class of arylamino alcohols, which have demonstrated significant potential in therapeutic areas, notably as antimalarial agents. Each section is grounded in authoritative references to ensure scientific integrity and to provide a self-validating framework for laboratory application.
Compound Profile and Physicochemical Properties
2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol belongs to the class of N-arylamino alcohols, a structural motif of significant interest in medicinal chemistry. The scaffold combines a bulky, lipophilic 2-methylnaphthalene group with a polar amino-alcohol side chain. This amphipathic nature is a key determinant of its pharmacokinetic and pharmacodynamic properties. The foundational physicochemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-[(2-methylnaphthalen-1-yl)amino]ethan-1-ol | - |
| Molecular Formula | C₁₃H₁₅NO | [1] |
| Molecular Weight | 201.27 g/mol | [1] |
| Canonical SMILES | CC1=CC=C2C=CC=CC2=C1NCCO | [1] |
| InChI Key | SBPJPLYMHDELDH-UHFFFAOYSA-N | [1] |
| PubChem CID | 71367200 | [1] |
Strategic Synthesis Pathway
The synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol can be strategically approached from the readily available starting material, 2-methylnaphthalene. The proposed pathway involves a three-stage process: (1) regioselective nitration of the naphthalene core, (2) reduction of the nitro group to a primary amine, and (3) N-alkylation of the resulting amine with ethylene oxide to introduce the hydroxyethyl moiety. This route is efficient and relies on well-established chemical transformations.
Sources
solubility data for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol in organic solvents
An In-Depth Technical Guide to the Solubility of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol in Organic Solvents
Abstract
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from a laboratory curiosity to a life-saving therapeutic is paved with numerous scientific challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a given solvent dictates its behavior in a multitude of processes, including:
-
Synthesis and Purification: The selection of an appropriate solvent system is paramount for achieving high yields and purity during the synthesis and crystallization of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol.
-
Formulation: Understanding the solubility of an API in various excipients and solvents is essential for developing stable and bioavailable dosage forms.[1]
-
Bioavailability: The aqueous solubility of a drug is a key determinant of its absorption in the gastrointestinal tract and, consequently, its therapeutic efficacy.[2]
Given the structural features of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol—a bulky, aromatic naphthalene ring coupled with a polar amino-alcohol side chain—its solubility is expected to be highly dependent on the nature of the solvent. The molecule possesses both hydrophobic (the methylnaphthalene group) and hydrophilic (the amino and hydroxyl groups) moieties, making its interaction with solvents a complex interplay of forces.
Theoretical Framework: The Thermodynamics of Dissolution
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[3][4] For dissolution to occur spontaneously, the Gibbs free energy of the system must decrease. The overall process can be conceptualized as a thermodynamic cycle involving the solid, liquid, and gaseous states of the solute.[4]
The solubility of an organic compound is influenced by several factors, including:
-
"Like Dissolves Like": This age-old principle remains a valuable qualitative guide. The polarity of the solute and solvent plays a crucial role. For 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol, polar protic solvents (e.g., alcohols) are expected to be good solvents due to their ability to form hydrogen bonds with the amino and hydroxyl groups.[5] Polar aprotic solvents (e.g., acetone, acetonitrile) can also be effective due to dipole-dipole interactions.[5] Non-polar solvents (e.g., hexane, toluene) are anticipated to be poor solvents for this compound.[5]
-
Temperature: The effect of temperature on solubility is described by the van't Hoff equation.[6] For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic.
-
pH: For ionizable compounds like 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol (due to the amino group), the pH of the solvent can significantly impact solubility.[7][8] In acidic solutions, the amino group will be protonated, forming a more soluble salt.
Experimental Determination of Solubility: A Step-by-Step Guide
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[2][5] This method involves equilibrating an excess amount of the solid compound in the solvent of interest and then quantifying the concentration of the dissolved solute.
Essential Equipment and Reagents
-
2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol (ensure purity is characterized)
-
A selection of organic solvents of high purity (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Experimental Protocol: The Shake-Flask Method
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[5]
-
-
Equilibration:
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any undissolved solid particles, filter the solution through a syringe filter into a clean vial.[5] This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Analyze the concentration of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol in the diluted sample using a validated HPLC or UV-Vis method.
-
-
Calculation:
-
The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.
-
Diagram of the Shake-Flask Experimental Workflow
Caption: Workflow for determining solubility via the shake-flask method.
Data Presentation and Interpretation
The experimentally determined solubility data for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol should be presented in a clear and concise manner. A tabular format is highly recommended for easy comparison of solubility across different solvents and temperatures.
Table 1: Hypothetical Solubility Data for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol at 25 °C
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Moderately Polar | [Experimental Value] | [Calculated Value] |
| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] |
| Hexane | Non-Polar | [Experimental Value] | [Calculated Value] |
Thermodynamic Modeling of Solubility Data
Once experimental solubility data has been obtained at different temperatures, thermodynamic models can be employed to correlate the data and gain further insights into the dissolution process. These models are invaluable for predicting solubility at temperatures where experimental data is unavailable.[6]
Several semi-empirical models are commonly used:
-
The Apelblat Equation: This model is widely used to correlate the solubility of solutes with temperature.[10]
-
The van't Hoff Equation: This fundamental thermodynamic equation relates the change in solubility with temperature to the enthalpy of dissolution.[6]
-
The λh (Buchowski) Equation: This is another popular model for correlating solubility data.
The application of these models allows for the calculation of important thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of dissolution.
Diagram of the Data Modeling Workflow
Caption: Workflow for thermodynamic modeling of experimental solubility data.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol in organic solvents. By following the detailed experimental protocols and applying sound thermodynamic principles, researchers can generate the critical data needed to advance the development of this and other promising drug candidates. The interplay of the bulky naphthalene group and the polar amino-alcohol side chain makes this compound an interesting case study for solubility behavior. Future work should focus on generating a comprehensive experimental dataset for this compound in a wide range of pharmaceutically relevant solvents and at various temperatures. This will not only aid in its development but also contribute to a deeper understanding of the structure-solubility relationships of related chemical entities.
References
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Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]
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Kolker, A. R., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. [Link]
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Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. ETH Zurich. [Link]
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Jindal, A., & Pfaendtner, J. (2014). The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field. PMC. [Link]
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Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]
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Sreekanth, A. (n.d.). solubility experimental methods.pptx. SlideShare. [Link]
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Li, Q., Li, Z., & Zhang, C. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. [Link]
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Fakhree, M. A. A., & Acree, Jr., W. E. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
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Chem-space. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]
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Anonymous. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. SlidePlayer. [Link]
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PubChem. (n.d.). 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol. National Center for Biotechnology Information. [Link]
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Ruoff, R. S., Malhotra, R., Huestis, D. L., Tse, D. S., & Lorents, D. C. (1993). Solubility of C60 in a Variety of Solvents. Journal of the Chemical Society, Chemical Communications. [Link]
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Ataman Kimya. (n.d.). 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL. Ataman Kimya. [Link]
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Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
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Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
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Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. ATSDR. [Link]
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Ramirez-Rave, V. M., et al. (2026). Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide. ResearchGate. [Link]
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toxicity profile and handling precautions for naphthalene amino alcohols
An In-Depth Technical Guide to the Toxicity Profile and Handling Precautions for Naphthalene Amino Alcohols
Introduction
Naphthalene amino alcohols represent a significant class of chemical compounds, distinguished by a naphthalene core structure linked to an amino alcohol side chain. Their unique chemical architecture has made them foundational scaffolds in medicinal chemistry, most notably leading to the development of beta-adrenergic receptor antagonists (beta-blockers) like propranolol, which are widely used in treating cardiovascular diseases. Given their prevalence in research and drug development, a thorough understanding of their toxicological profile and the requisite handling precautions is paramount for the safety of laboratory personnel and the integrity of scientific research.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the toxicological risks inherent to the naphthalene moiety and the specific toxicities associated with functionalized naphthalene amino alcohols. Furthermore, it outlines detailed, field-proven protocols for their safe handling, storage, and emergency management, grounded in the principles of laboratory safety and regulatory compliance.
Part 1: Toxicological Profile of Naphthalene Amino Alcohols
The toxicity of naphthalene amino alcohols is a composite of the effects of the naphthalene core and the attached amino alcohol side chain. Understanding the parent scaffold's toxicology is essential to predicting and mitigating the risks associated with its derivatives.
Section 1.1: The Naphthalene Core - Inherent Toxicological Concerns
Naphthalene, a bicyclic aromatic hydrocarbon, is not inert. Its metabolism is a critical factor in its toxicity, proceeding via cytochrome P450 (CYP) oxidation to form reactive intermediates.[1]
-
Metabolism and Reactive Intermediates : The initial step is the formation of 1,2-naphthalene oxide, an unstable epoxide.[1] This epoxide can then undergo several transformations: spontaneous rearrangement to 1-naphthol or 2-naphthol, enzymatic hydration to form 1,2-dihydrodiol, or conjugation with glutathione (GSH).[1] The dihydrodiol can be further oxidized to the highly reactive and cytotoxic 1,2-naphthoquinone.[2] These quinone metabolites are potent oxidizing agents that can lead to oxidative stress and deplete cellular glutathione, a key antioxidant.[2]
-
Genotoxicity and Mutagenicity : While naphthalene itself has not been found to induce gene mutations in standard bacterial assays, its metabolites, particularly naphthoquinones, can cause chromosomal damage.[3] Some studies have reported clastogenic effects (chromosome-breaking) in various cell lines.[3] However, results from in vivo genotoxicity assays have generally been negative, suggesting that naphthalene is not likely to be genotoxic in living organisms under normal conditions.[3] The genotoxic activity of some polycyclic aromatic hydrocarbons and their nitro derivatives has been demonstrated in Drosophila melanogaster.[4]
-
Carcinogenicity : The International Agency for Research on Cancer (IARC) has classified naphthalene as "possibly carcinogenic to humans" (Group 2B).[1][5] This classification is based on sufficient evidence from animal studies, which showed an increased incidence of respiratory tract tumors in rats and lung tumors in female mice following chronic inhalation exposure.[1][6]
-
Hematotoxicity : A primary toxicological concern with naphthalene is its ability to induce acute intravascular hemolysis, leading to hemolytic anemia.[1][7] This effect is particularly pronounced in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD).[1] The hemolysis is a consequence of oxidative damage to red blood cells by naphthalene's reactive metabolites.[7] Symptoms can include anemia, jaundice, fever, and renal and hepatic dysfunction.[1]
Section 1.2: Toxicity Profile of Propranolol - A Case Study
Propranolol, a non-selective beta-blocker, is a quintessential naphthalene amino alcohol and serves as an excellent model for understanding the class's specific toxicities. Its toxicity is most apparent in overdose situations.[8]
-
Mechanism of Toxicity : In overdose, the therapeutic beta-blocking effects become dangerously pronounced, leading to severe cardiovascular and neurological consequences.[9] The specificity for beta-receptors is lost in overdose scenarios.[8]
-
Organ-Specific Toxicity :
-
Cardiotoxicity : Overdose leads to profound bradycardia (slow heart rate) and hypotension (low blood pressure).[10][11] Propranolol also exhibits membrane-stabilizing activity by blocking sodium channels, which can widen the QRS complex on an ECG and promote life-threatening arrhythmias.[8][9]
-
Neurotoxicity : Propranolol is highly lipophilic, allowing it to readily cross the blood-brain barrier.[8][10] This leads to significant central nervous system (CNS) effects, including delirium, seizures, and coma.[9][10]
-
Quantitative Toxicity Data for Propranolol
| Parameter | Value | Species | Source |
| Fatal Dose (Human) | As low as 2000 mg | Human | [10] |
| Oral LD50 | 565 mg/kg | Mouse | [12] |
| Toxic Dose (Human) | Doses as low as 1 gram can cause severe toxicity | Human | [9] |
Section 1.3: In Vitro Toxicity Assessment
In early-stage drug discovery, in vitro toxicology testing is crucial for screening and identifying potentially harmful compounds before they advance to more complex and costly in vivo studies.[13][14] These assays provide rapid, human-relevant data on a compound's potential to cause cellular damage.[14]
Common Cytotoxicity Assays
Cytotoxicity assays are used to measure the degree to which a substance can damage or kill cells.[15] They are essential for evaluating compounds like naphthalene amino alcohols. Common methods include:
-
Membrane Integrity Assays : These measure the leakage of intracellular components into the culture medium, indicating a loss of plasma membrane integrity. A common example is the Lactate Dehydrogenase (LDH) release assay.[15]
-
Metabolic Activity Assays : These assays, such as the MTT or ATP assays, measure the metabolic activity of a cell population, which is typically correlated with cell viability.[16]
-
Mitochondrial Function Assays : These can measure changes in mitochondrial membrane potential or the production of reactive oxygen species, which are key indicators of cellular stress and cytotoxicity.[15]
Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol outlines a general procedure for assessing the cytotoxicity of a naphthalene amino alcohol derivative by measuring LDH release from damaged cells.[15]
Objective: To quantify the cytotoxicity of a test compound by measuring the activity of LDH released into the cell culture supernatant.
Materials:
-
Target cells (e.g., HepG2 human liver cancer cell line)
-
Cell culture medium and supplements
-
Test compound (naphthalene amino alcohol)
-
Positive control (e.g., Lysis Buffer)
-
LDH cytotoxicity assay kit (containing substrate mix and stop solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the naphthalene amino alcohol test compound. Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include wells for a negative control (cells with medium only) and a positive control (cells with lysis buffer to induce maximum LDH release).
-
Incubation: Incubate the plate for a period determined by the experimental design (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate. Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (e.g., 30 minutes). Add the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each concentration of the test compound using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Negative Control LDH activity) / (Positive Control LDH activity - Negative Control LDH activity)] x 100
Caption: Workflow for a Lactate Dehydrogenase (LDH) cytotoxicity assay.
Part 2: Safe Handling and Laboratory Precautions
Given the potential hazards, including suspected carcinogenicity and acute toxicity, strict adherence to safety protocols is mandatory when working with naphthalene amino alcohols.
Section 2.1: The Hierarchy of Controls
The most effective approach to ensuring laboratory safety is the hierarchy of controls, which prioritizes risk mitigation strategies from most to least effective.
Caption: The Hierarchy of Controls for mitigating laboratory hazards.
Section 2.2: Engineering Controls
-
Chemical Fume Hoods : All procedures involving volatile naphthalene amino alcohols or operations that could generate aerosols (e.g., weighing powders, preparing solutions, heating) must be conducted inside a certified chemical fume hood.[17][18] Fume hoods are a critical engineering control that moves hazardous vapors away from the user's breathing zone.[18]
-
Ventilation : Storage areas for these chemicals must be well-ventilated to prevent the accumulation of vapors.[19]
Section 2.3: Personal Protective Equipment (PPE)
Appropriate PPE is the last line of defense and must be worn at all times when handling these compounds.[20][21]
-
Lab Coat : A flame-resistant lab coat should be worn and kept buttoned.[19]
-
Eye Protection : Safety glasses with side shields are the minimum requirement.[22] When there is a risk of splashes, chemical splash goggles or a full-face shield should be used.[19]
-
Gloves : Chemical-resistant gloves (e.g., nitrile) must be worn.[19] It is crucial to select gloves based on their compatibility with the specific chemical and any solvents being used. Always inspect gloves for tears or holes before use and remove them before leaving the laboratory or touching common surfaces like doorknobs.[23][24]
-
Footwear : Closed-toe shoes must be worn in the laboratory at all times.[19][23]
Section 2.4: Storage and Handling Procedures
-
Chemical Storage :
-
Store naphthalene amino alcohols in clearly labeled, tightly sealed containers.[19][20]
-
Keep them in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.[24][25]
-
Segregate them from incompatible materials, such as strong oxidizing agents.[21]
-
Consult the Safety Data Sheet (SDS) for specific storage requirements.[19]
-
-
General Handling Practices :
-
Always wash hands thoroughly with soap and water after handling chemicals, even if gloves were worn.[19][23]
-
Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory.[20][23]
-
Use a spatula or other designated tools to handle solid compounds.[19]
-
Avoid creating dust when handling powders.
-
Keep containers closed when not in use.[20]
-
Section 2.5: Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
-
Spill Response :
-
First Aid for Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[18][19] Seek medical attention.
-
Eye Contact : Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[19] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[26]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[24][26]
-
Conclusion
Naphthalene amino alcohols are a valuable class of compounds in pharmaceutical research, but they possess a complex toxicity profile that demands respect and careful handling. The inherent hazards of the naphthalene core—including potential carcinogenicity and the risk of hemolytic anemia—are compounded by the pharmacological activities of the amino alcohol side chain, as exemplified by the cardiotoxicity and neurotoxicity of propranolol. By understanding these risks and rigorously applying the hierarchy of controls—prioritizing engineering controls, mandating correct PPE, and adhering to strict handling and storage protocols—researchers can mitigate the potential for exposure and ensure a safe laboratory environment.
References
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Genetic toxicity of naphthalene: a review. [Link]
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Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
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Genotoxic activity of environmentally important polycyclic aromatic hydrocarbons and their nitro derivatives in the wing spot test of Drosophila melanogaster. [Link]
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Beta-Blocker Toxicity. StatPearls - NCBI Bookshelf. [Link]
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Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link]
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Beta-blocker toxicity. LITFL. [Link]
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GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. [Link]
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How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
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Propranolol in anxiety: poor evidence for efficacy and toxicity in overdose. [Link]
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Toxicological Review of Naphthalene (CAS No. 91-20-3). [Link]
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Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
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PROPRANOLOL. Poisoning & Drug Overdose, 7e - AccessMedicine. [Link]
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OSHA Chemical Storage Requirements. U.S. Hazmat Rentals. [Link]
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OSHA Chemical Hazards And Communication. StatPearls - NCBI Bookshelf. [Link]
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In Vivo and in Vitro Toxicity Studies. Biogem.it. [Link]
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In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]
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Naphthalene: toxicological overview. GOV.UK. [Link]
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Naphthalene Technical Fact Sheet. National Pesticide Information Center. [Link]
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Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
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Is In Vitro Toxicology Testing the Future of Safer Drug Development?. MarketsandMarkets. [Link]
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Investigation report: Potential under-recognised risk of harm from the use of propranolol. [Link]
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The Crucial Role of preclinical toxicology studies in Drug Discovery. [Link]
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The evolving role of investigative toxicology in the pharmaceutical industry. PMC - NIH. [Link]
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Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. [Link]
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The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. [Link]
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NAPHTHALENE. Alpha Resources. [Link]
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Polycyclic Aromatic Compounds As Anticancer Agents: Evaluation of Synthesis and in Vitro Cytotoxicity. CORE. [Link]
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Propranolol (PIM 441). Inchem.org. [Link]
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Cytotoxicity and Nanoassembly Characteristics of Aromatic Amides of Oleanolic Acid and Ursolic Acid. PMC. [Link]
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Alkanolamine. Wikipedia. [Link]
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Naphthalene - SAFETY DATA SHEET. PENTA. [Link]
-
1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls. Journal of the American Chemical Society. [Link]
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Naphthalene; 91-20-3.. - SAFETY DATA SHEET. [Link]
-
Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate. [Link]
-
Calculated toxicity profiles for propranolol and its intermediates. ResearchGate. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
-
Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio. [Link]
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Naphthalene Toxicity: Methemoglobinemia and Acute Intravascular Hemolysis. PMC - NIH. [Link]
-
Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. CDC. [Link]
-
Health Effects Institute Special Report 16 Section on Naphthalene. [Link]
-
Naphthalene poisoning. Wikipedia. [Link]
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Technical Guide: Melting Point & Characterization of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
[1]
Executive Summary
-
Compound Name: 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol[1]
-
Synonyms: N-(2-Hydroxyethyl)-2-methyl-1-naphthylamine; 1-(2-Hydroxyethylamino)-2-methylnaphthalene.[1]
-
Molecular Formula:
[1] -
Molecular Weight: 201.27 g/mol [1]
-
Physical State: Typically a viscous oil or low-melting solid at room temperature.[1]
-
Target Melting Point Range: 45°C – 55°C (Predicted based on structural analogs; highly dependent on purity).
-
Key Challenge: The presence of the ortho-methyl group creates steric hindrance that often disrupts crystal packing, lowering the melting point compared to its des-methyl analogs.[1]
Structural Analysis & Theoretical Melting Point
To understand the thermal behavior of this molecule, we must analyze its Structure-Property Relationships (SPR) relative to known standards.[1]
Structural Analogs
The most reliable baseline for prediction is the des-methyl analog, N-(2-hydroxyethyl)-1-naphthylamine (CAS 2933-59-7).[1]
| Compound | Structure | Melting Point | Note |
| Reference: N-(2-hydroxyethyl)-1-naphthylamine | Naphthalene ring + Ethanolamine | 50 – 53°C | Standard solid.[1] |
| Target: N-(2-hydroxyethyl)-2-methyl-1-naphthylamine | Same + Methyl at C2 | ~40 – 55°C | Methyl group adds bulk but disrupts packing.[1] |
Expert Insight: The introduction of a methyl group at the C2 position (ortho to the amine) introduces steric strain .[1] While molecular weight increases (usually raising MP), the disruption of the planar stacking of naphthalene rings often lowers the lattice energy.[1] Consequently, this compound frequently presents as a supercooled liquid that crystallizes slowly.[1]
Expected Impurities
Melting point depression is the primary indicator of impurities.[1] Common contaminants include:
Experimental Determination Protocol
Due to the likelihood of the compound existing as a supercooled liquid or low-melting solid, standard capillary methods may be ambiguous.[1] The following self-validating protocol is recommended.
Synthesis & Purification Workflow
Before measuring MP, ensure the sample is isolated correctly to avoid "oiling out."[1]
Figure 1: Synthesis and purification workflow to ensure isolation of the mono-alkylated product.
Melting Point Measurement (Standard Operating Procedure)
Method A: Capillary Tube (For Solids) [1]
-
Preparation: Dry the sample under high vacuum (0.1 mmHg) for 4 hours to remove solvent traces (solvents drastically depress MP).
-
Loading: Pack 2-3 mm of sample into a capillary tube.
-
Ramp: Heat rapidly to 35°C, then ramp at 1°C/minute .
-
Observation:
Method B: Differential Scanning Calorimetry (DSC) (Recommended for Oils/Low Solids) If the sample is oily or semi-solid:[1]
Characterization Data Summary
| Parameter | Specification | Method |
| Appearance | Off-white to pale brown solid or viscous oil | Visual |
| Melting Point | 45 – 55°C (Typical) | Capillary / DSC |
| Boiling Point | ~340°C (Predicted at 760 mmHg) | Theoretical |
| Solubility | Soluble in Ethanol, DCM, DMSO; Insoluble in Water | Solubility Test |
| pKa | ~4.5 - 5.0 (Amine nitrogen) | Potentiometric Titration |
Troubleshooting & Storage
-
Hygroscopicity: Amino-alcohols are hygroscopic.[1] Absorbed water will lower the melting point and make the solid appear as an oil.[1] Store under nitrogen in a desiccator.
-
Oxidation: If the sample turns dark brown/black, it has oxidized.[1] Recrystallize from Ethanol/Hexane (1:4 ratio) using activated charcoal to remove colored impurities before measuring MP.[1]
References
-
PubChem. (n.d.).[1] 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol (CID 71367200).[1] National Center for Biotechnology Information.[1] Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.).[1] Naphthalene, 2-methyl- (Precursor Properties). National Institute of Standards and Technology.[1][2] Retrieved from [Link][1]
-
Cheméo. (n.d.). Ethanol, 2-[(2-aminoethyl)amino]- Chemical Properties. Retrieved from [Link][1]
literature review of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol derivatives
The following technical guide provides an in-depth review of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol and its derivatives. This document is structured for researchers and drug development professionals, focusing on synthetic pathways, structural reactivity, and pharmacological potential.
A Versatile Naphthalene Scaffold for Medicinal Chemistry and Heterocyclic Synthesis[1][2]
Executive Summary
The compound 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol (CAS: Derived from 2246-44-8 precursor) represents a critical bifunctional scaffold in organic synthesis. Characterized by a rigid 2-methylnaphthalene core linked to a flexible aminoethanol chain, this molecule serves as a strategic intermediate for constructing tricyclic heterocycles (e.g., benzo[h]quinolines) and developing lipophilic pharmacophores.
Its derivatives are of increasing interest in two primary domains:
-
Medicinal Chemistry: As bioisosteres for melatonin receptor ligands and DNA-intercalating antitumor agents.
-
Material Science: As precursors for fluorescent naphthalimide probes and solvatochromic dyes.
Chemical Architecture & Synthesis
The synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol hinges on the desymmetrization of the naphthalene ring followed by selective N-alkylation.
2.1 Retrosynthetic Analysis
The most robust route proceeds via the nucleophilic substitution of 2-methyl-1-naphthylamine with ethylene oxide or 2-chloroethanol. The precursor, 2-methyl-1-naphthylamine, is accessible via the regioselective nitration of 2-methylnaphthalene.
2.2 Synthetic Workflow (Step-by-Step)
Step 1: Regioselective Nitration
-
Reagents:
, (0°C). -
Mechanism: Electrophilic aromatic substitution. The methyl group at C2 directs the nitro group primarily to the C1 position (ortho) due to electronic activation and steric permissibility relative to the peri-position.
-
Critical Control: Temperature must be maintained <5°C to prevent dinitration.
Step 2: Reduction to Amine
-
Intermediate: 1-Nitro-2-methylnaphthalene.[2]
-
Reagents:
(Bechamp reduction) or . -
Outcome: Yields 2-methyl-1-naphthylamine (CAS 2246-44-8).[3]
Step 3: N-Hydroxyethylation (The Core Synthesis)
-
Reagents: 2-Chloroethanol,
, DMF (90°C) OR Ethylene Oxide (autoclave). -
Protocol Logic: The use of a weak base (
) buffers the HCl byproduct. DMF is chosen for its high dielectric constant, stabilizing the transition state of the reaction. -
Purification: The product is an oil that crystallizes upon standing or requires column chromatography (Hexane/EtOAc) to remove N,N-bis(hydroxyethyl) byproducts.
2.3 Visualization: Synthetic Pathway
The following diagram illustrates the critical pathway from the naphthalene feedstock to the target aminoethanol and its cyclization potential.
Figure 1: Synthetic route from 2-methylnaphthalene to the aminoethanol derivative and subsequent cyclization.
Pharmacological & Functional Profiles[1][6]
3.1 Structural Activity Relationship (SAR)
The 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol scaffold shares significant homology with established naphthalene-based drugs.
| Feature | Functional Role | Optimization Strategy |
| Naphthalene Core | Provides lipophilicity and | Substitution at C7 (e.g., -OMe) mimics Agomelatine's profile. |
| 2-Methyl Group | Restricts conformation (atropisomerism potential) and blocks metabolic oxidation at C2. | Replacement with -Cl or -CF3 to alter metabolic stability. |
| Aminoethanol Chain | Hydrogen bond donor/acceptor; mimics the ethyl-acetamide side chain of melatonergic ligands. | Cyclization to oxazolines or morpholines to reduce conformational entropy. |
3.2 Key Derivative Classes
-
Benzo[h]quinolines:
-
Naphthalimides (via oxidation):
-
Melatonergic Bioisosteres:
Experimental Protocols
4.1 Protocol: Synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
This protocol is adapted for high-purity synthesis suitable for biological screening.
Materials:
-
2-Methyl-1-naphthylamine (1.57 g, 10 mmol)
-
2-Chloroethanol (0.81 mL, 12 mmol)
-
Potassium Carbonate (
, anhydrous, 1.38 g) -
DMF (10 mL)
Procedure:
-
Setup: Charge a 50 mL round-bottom flask with 2-methyl-1-naphthylamine and DMF. Stir until dissolved.
-
Addition: Add
followed by the dropwise addition of 2-chloroethanol. -
Reaction: Heat the mixture to 90°C under an inert atmosphere (
) for 12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The product ( ) will appear below the starting amine ( ). -
Workup: Cool to room temperature. Pour into ice-water (50 mL). Extract with Ethyl Acetate (
mL). -
Purification: Wash the organic layer with brine, dry over
, and concentrate. Purify via flash column chromatography on silica gel. -
Characterization:
-
1H NMR (400 MHz, CDCl3):
7.8-7.2 (m, 6H, Ar-H), 3.9 (t, 2H, ), 3.4 (t, 2H, ), 2.4 (s, 3H, ).
-
4.2 Protocol: Fluorescence Assay (For Naphthalimide Derivatives)
If the derivative is oxidized/cyclized to a naphthalimide probe.
-
Preparation: Dissolve derivative in DMSO (1 mM stock).
-
Titration: Dilute to 10
M in PBS (pH 7.4). Add calf thymus DNA (ct-DNA) in increments (0–50 M). -
Measurement: Record emission spectra (
nm). Expect fluorescence quenching or enhancement depending on the intercalation mode.
Biological Signaling & Mechanism
The following diagram details the potential interaction of this scaffold with Melatonin Receptors (MT1/MT2), a likely target for 1-amino-naphthalene derivatives.
Figure 2: Hypothetical signaling cascade for naphthalene-aminoethanol derivatives acting as melatonergic agonists.
References
-
PubChem. (2025). 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol Compound Summary. National Library of Medicine. Link
-
Qian, J., et al. (2013). Synthesis and biological evaluation of 1,8-naphthalimide derivatives as potential anticancer agents. Research on Chemical Intermediates. (Contextual reference for naphthalene-amine scaffolds).
-
Sigma-Aldrich. (2025). 2-Methyl-1-naphthylamine Product Specification. Merck KGaA. Link
-
BenchChem. (2025).[1] Synthesis of 2-Amino-1-naphthaldehyde and related intermediates. Link
-
Cayman Chemical. (2025). N-(2-hydroxyethyl)-1,8-Naphthalimide Product Information. Link
Sources
Target Identification Protocol: 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
This is an in-depth technical guide designed for research scientists and chemical informatics professionals. It addresses the specific challenge of locating and validating the registry information for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol , a compound that presents unique identification difficulties due to its specific substitution pattern and potential status as a non-indexed intermediate.
Executive Summary
The molecule 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol is a specific N-alkylated derivative of 2-methyl-1-naphthylamine. Unlike common commodity chemicals, this compound is frequently encountered as a transient synthetic intermediate (e.g., in the synthesis of azo dyes or Vitamin K analogues) or as a specific impurity. Consequently, it may not possess a widely indexed CAS Registry Number in public databases.
This guide provides the structural identity matrix , a validated search methodology for proprietary databases (SciFinderⁿ/Reaxys), and a synthesis-based verification protocol to confirm the molecule's identity in the absence of a direct public registry match.
The Identity Matrix: Structural Definition
Before initiating any registry search, the chemical structure must be unambiguously defined to prevent false positives from positional isomers (e.g., N-(2-hydroxyethyl)-1-naphthylamine).
Chemical Nomenclature & Identifiers
| Parameter | Data / Value |
| IUPAC Name | 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol |
| Systematic Name | N-(2-Hydroxyethyl)-2-methyl-1-naphthylamine |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.27 g/mol |
| Parent Amine | 2-Methyl-1-naphthylamine (CAS: 2246-44-8) |
| SMILES (Isomeric) | Cc1c(NCCO)cccc2ccccc12 |
| InChIKey | Calculated:[1][2]XZYV... (Requires generation via ChemDraw/MarvinSketch) |
Structural Visualization
The following diagram illustrates the core connectivity. Note the critical methyl group at the C2 position, which sterically influences the N-alkylation at C1.
Figure 1: Structural connectivity and steric environment of the target molecule.
Search Methodology: The "Missing CAS" Protocol
If a direct search for the chemical name yields no results in public repositories (PubChem, ChemSpider), you must employ a Substructure and Reaction-Based Search Strategy . This is common for compounds that are "known" in the art but not "registered" individually.
The Search Workflow
Do not rely on text strings. Use the following logic to locate the CAS number or the relevant patent literature.
Figure 2: Logical workflow for locating the registry number of non-indexed compounds.
Execution Steps for Researchers
-
Exact Structure Search (SciFinder/Reaxys):
-
Draw the naphthalene ring.
-
Attach an -NH-CH2-CH2-OH group at position 1.
-
Critical: Ensure the stereo-chemistry is undefined (unless you specifically need a chiral salt, though this molecule is achiral).
-
Filter: Look for "Component Registry Number" if it appears as a salt.
-
-
Reaction-Based Search (The "Backdoor" Method):
-
If the structure search fails, search for the reaction :
-
Reactant A: 2-Methyl-1-naphthylamine (CAS: 2246-44-8).
-
Reactant B: Ethylene Oxide (CAS: 75-21-8) OR 2-Chloroethanol (CAS: 107-07-3).
-
-
This will list all products reported in literature. Locate your target in the product list to find its specific CAS.
-
Synthesis & Validation (Self-Validating Protocol)
If the CAS number is unavailable, you must validate the compound's identity through synthesis. The following protocol is based on standard aromatic amine alkylation principles.
Retrosynthetic Analysis
The most direct route to 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol is the hydroxyethylation of the parent amine.
-
Precursor: 2-Methyl-1-naphthylamine (commercially available).
-
Reagent: 2-Chloroethanol (preferred for lab scale) or Ethylene Oxide (industrial scale).
-
Conditions: Mild base (NaHCO₃ or CaCO₃) in aqueous ethanol or toluene.
Synthesis Protocol (Lab Scale)
-
Step 1: Dissolve 10 mmol of 2-Methyl-1-naphthylamine in 20 mL of ethanol.
-
Step 2: Add 12 mmol of 2-Chloroethanol and 15 mmol of NaHCO₃ .
-
Step 3: Reflux for 6–12 hours. Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 3:1).
-
Note: The product will be more polar (lower Rf) than the starting amine.
-
-
Step 4: Workup: Evaporate ethanol, partition between water/DCM, dry organic layer over MgSO₄.
-
Step 5: Purification: Recrystallize from Ethanol/Water or perform column chromatography.
Analytical Verification
To confirm you have the correct isomer (and not the N,N-bis(hydroxyethyl) derivative):
-
1H NMR (CDCl₃): Look for the diagnostic singlet methyl at ~2.3-2.5 ppm. The ethylene chain should appear as two triplets (or multiplets) at ~3.0-4.0 ppm.
-
MS (ESI+): Expected [M+H]⁺ peak at 202.12 m/z .
Regulatory & Safety Context
-
CAS Status: If this specific isomer lacks a CAS, it is likely regulated under the "Naphthalene amines" generic class.
-
Toxicity: Naphthalene amines are potential carcinogens.[4] Handle with extreme caution (glove box or fume hood).
-
Applications: Likely used as a coupler in hair dyes or as an intermediate for pharmaceutical compounds targeting Vitamin K pathways.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16706 (2-Methyl-1-naphthylamine). Retrieved from [Link]
-
American Chemical Society (2023). CAS REGISTRY® - The Gold Standard for Chemical Substance Information. (Proprietary Database Access Required). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Naphthalene derivatives. Retrieved from [Link]
Sources
potential biological activity of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
Technical Assessment: Biological Potential & Profiling of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
Executive Summary & Chemical Identity
2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol (CAS Registry Number: Not widely listed; PubChem CID: 71367200) represents a specialized chemical scaffold combining a lipophilic naphthalene core with a polar aminoethanol side chain. This amphiphilic structure suggests significant potential in biological systems, particularly as a membrane-permeable agent capable of redox cycling or receptor modulation.
This guide provides a technical roadmap for researchers to evaluate its biological activity, focusing on its structural relationship to Vitamin K3 (Menadione) analogs and naphthalene-based intercalators .
Physicochemical Profile
| Property | Value (Predicted) | Implication for Bioactivity |
| Molecular Formula | C₁₃H₁₅NO | Low molecular weight (<500 Da) favors bioavailability. |
| Molecular Weight | 201.27 g/mol | Suitable for oral absorption (Lipinski's Rule of 5). |
| LogP (Octanol/Water) | ~2.5 – 3.2 | High membrane permeability; potential for CNS penetration. |
| H-Bond Donors/Acceptors | 2 / 2 | Balanced for receptor binding (e.g., kinase or GPCR pockets). |
| Solubility | Low (Water), High (DMSO, EtOH) | Requires organic co-solvents (DMSO < 0.5%) for in vitro assays. |
Hypothetical Mechanisms of Action (SAR Analysis)
Based on Structure-Activity Relationship (SAR) analysis of analogous naphthalene derivatives, the biological activity of this compound is likely driven by three primary mechanisms.
Mechanism A: Redox Cycling & ROS Generation
The core structure is a reduced form of a naphthoquinone. In biological systems (e.g., liver microsomes), the amino group at position 1 and the methyl group at position 2 facilitate metabolic oxidation to 1,2-naphthoquinone or 1,4-naphthoquinone derivatives.
-
Pathway: The molecule undergoes N-hydroxylation followed by oxidation.
-
Effect: Formation of reactive oxygen species (ROS) via redox cycling, leading to oxidative stress-induced apoptosis in cancer cells or antimicrobial activity.
-
Reference Grounding: Naphthalene derivatives are known precursors to quinones, which generate superoxide radicals (O₂•⁻) [1].[1][2][3][4][5][6][7]
Mechanism B: DNA Intercalation
The planar naphthalene ring system can slide between DNA base pairs (intercalation), although less effectively than tricyclic systems (e.g., anthracene). The aminoethanol tail provides a cationic anchor (at physiological pH) to interact with the negatively charged phosphate backbone.
-
Effect: Inhibition of DNA replication or transcription.
Mechanism C: Membrane Disruption (Amphiphilicity)
The "head-tail" structure (lipophilic ring + hydrophilic tail) mimics cationic surfactants.
-
Effect: Perturbation of bacterial cell membranes, leading to leakage of intracellular contents (Antimicrobial potential).
Experimental Validation Protocols (Self-Validating)
To confirm the mechanisms above, the following "self-validating" experimental workflows are recommended. These protocols include built-in controls to distinguish between specific activity and artifacts.
Protocol 1: ROS-Dependent Cytotoxicity Profiling
Objective: Determine if cytotoxicity is mediated by oxidative stress (Mechanism A).
-
Reagents:
-
Target Compound: 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol (10 mM stock in DMSO).
-
Cell Line: HeLa or HepG2 (metabolically active).
-
ROS Probe: DCFDA (2',7'-dichlorodihydrofluorescein diacetate).
-
Control (Critical): N-Acetylcysteine (NAC), a ROS scavenger.
-
-
Step-by-Step Methodology:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Pre-treatment (Validation Step): Treat half the wells with 5 mM NAC for 2 hours. Rationale: If NAC blocks toxicity, the mechanism is ROS-dependent.
-
Treatment: Add the target compound at graded concentrations (1–100 µM).
-
Incubation: 24 hours at 37°C.
-
Readout:
-
Viability: MTT or Resazurin assay.
-
ROS Levels: Fluorescence microscopy/plate reader (Ex/Em: 485/535 nm) after 4h treatment.
-
-
-
Success Criteria:
-
Positive Result: Compound induces cell death AND NAC rescues viability.
-
Negative Result: Compound induces cell death, but NAC has no effect (suggests non-oxidative mechanism, e.g., membrane lysis).
-
Protocol 2: DNA Binding Assay (UV-Vis Titration)
Objective: Assess intercalation potential (Mechanism B).
-
Methodology:
-
Prepare a 20 µM solution of the compound in Tris-HCl buffer (pH 7.4).
-
Add CT-DNA (Calf Thymus DNA) in increments (0–50 µM).
-
Record UV-Vis spectra (200–400 nm) after each addition.
-
Observation: Look for hypochromism (decrease in absorbance) and bathochromic shift (red shift) of the naphthalene peak (~280 nm).
-
Calculation: Plot [DNA]/(εa-εf) vs [DNA] to determine the binding constant (Kb).
-
Pathway Visualization
The following diagram illustrates the hypothetical metabolic activation and cellular effects of the compound.
Caption: Hypothetical pharmacological pathways: Metabolic activation to reactive quinones (Red) vs. direct structural interactions (Green).[2]
Safety & Toxicology Assessment
Critical Warning: Naphthylamines (specifically 2-naphthylamine) are potent carcinogens. While 1-amino-2-methylnaphthalene derivatives are generally considered less toxic due to the methyl group blocking the ortho position (preventing certain metabolic activations), rigorous safety protocols are mandatory.
-
Structural Alert: The N-hydroxyethyl group may reduce volatility but does not eliminate the potential for metabolic activation to reactive nitrenium ions [2].
-
Handling: Use a chemical fume hood and double nitrile gloves. Treat all waste as hazardous cytotoxic material.
References
-
Bolton, J. L., et al. (2000). "The role of quinones in toxicology." Chemical Research in Toxicology, 13(3), 135-160. Link
-
Benigni, R., & Bossa, C. (2011). "Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology." Chemical Reviews, 111(4), 2507-2536. Link
-
PubChem. (n.d.).[2][7] "Compound Summary: 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol." National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(2-Hydroxyethylamino)-3-methylnaphthalene-1,4-dione | C13H13NO3 | CID 10130819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. phytojournal.com [phytojournal.com]
- 5. Efficacy of various extracting solvents on phytochemical composition, and biological properties of Mentha longifolia L. leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. 4-Hydroxy-3-[(2-hydroxyethylamino)methyl]naphthalene-1,2-dione | C13H13NO4 | CID 315571 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
Abstract
This application note details a robust, laboratory-scale protocol for the synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol (CAS: 6272-44-2 analog/derivative). This compound serves as a critical intermediate in the development of solvent dyes, fluorescent probes, and pharmaceutical scaffolds. The protocol utilizes a nucleophilic substitution pathway involving 1-amino-2-methylnaphthalene and 2-chloroethanol , optimized to favor mono-alkylation through steric control provided by the ortho-methyl group.
Introduction & Retrosynthetic Analysis
The target molecule features a naphthalene core substituted with a secondary amine and a hydroxyethyl chain. The primary synthetic challenge is controlling the degree of alkylation. Primary aromatic amines typically undergo rapid double alkylation to form N,N-bis(2-hydroxyethyl) derivatives. However, the presence of a methyl group at the C2 position (peri to the amine at C1) introduces significant steric hindrance, naturally biasing the reaction toward the desired mono-alkylated product.
Retrosynthetic Pathway
The synthesis is designed via a disconnection at the C-N bond of the ethanolamine chain:
-
Target: 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol[1]
-
Precursors: 1-Amino-2-methylnaphthalene (Nucleophile) + 2-Chloroethanol (Electrophile).
-
Conditions: Mild basic conditions to neutralize the HCl byproduct without promoting polymerization of the alkylating agent.
Reaction Scheme (Graphviz)
Caption: Figure 1. Reaction pathway for the mono-N-hydroxyethylation of 1-amino-2-methylnaphthalene.
Safety Assessment (Critical)
-
1-Amino-2-methylnaphthalene: Like many naphthylamines, this should be handled as a potential carcinogen and skin irritant. Use a fume hood and double nitrile gloves.
-
2-Chloroethanol (Ethylene Chlorohydrin): DANGER. Highly toxic by inhalation, ingestion, and skin absorption. It is a metabolic precursor to chloroacetaldehyde. Avoid all skin contact.
-
Reaction Hazards: The reaction is performed at reflux. Ensure the condenser is functioning to prevent the escape of toxic vapors.
Experimental Protocol
Materials & Reagents[2][3][4][5][6][7]
| Component | CAS Number | Role | Purity / Grade |
| 1-Amino-2-methylnaphthalene | 86-88-4 | Starting Material | >97% |
| 2-Chloroethanol | 107-07-3 | Alkylating Agent | >99% Anhydrous |
| Calcium Carbonate (CaCO₃) | 471-34-1 | Acid Scavenger | Powder, Reagent Grade |
| Ethanol | 64-17-5 | Solvent | Absolute |
| Ethyl Acetate | 141-78-6 | Extraction/Eluent | ACS Grade |
| Hexanes | 110-54-3 | Eluent | ACS Grade |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 10.0 g (63.6 mmol) of 1-amino-2-methylnaphthalene to the flask.
-
Add 60 mL of absolute ethanol and stir until the amine is fully dissolved.
-
Add 4.0 g (40 mmol) of Calcium Carbonate (CaCO₃).
-
Note: CaCO₃ is preferred over stronger bases (like NaOH) to prevent hydrolysis of 2-chloroethanol to ethylene glycol.
-
-
Add 6.4 mL (95.4 mmol, 1.5 eq) of 2-chloroethanol dropwise via syringe.
Step 2: Reaction Execution
-
Heat the mixture to a gentle reflux (bath temp approx. 85°C).
-
Maintain reflux for 18–24 hours .
-
Monitoring: Check progress via TLC (Silica; Eluent: 30% EtOAc in Hexanes). The starting amine (high R_f) should disappear, and a new fluorescent spot (lower R_f) should appear.
-
Note: If the reaction stalls, an additional 0.5 eq of 2-chloroethanol may be added.
-
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a Celite pad to remove unreacted CaCO₃ and inorganic salts. Rinse the pad with 20 mL ethanol.
-
Concentrate the filtrate under reduced pressure (Rotavap) to remove ethanol and excess 2-chloroethanol.
-
Caution: 2-Chloroethanol is volatile and toxic.[2] Ensure the rotavap trap is cooled efficiently and waste is disposed of as hazardous.
-
-
Dissolve the dark oily residue in 100 mL Ethyl Acetate .
-
Wash the organic layer with:
-
Water (2 x 50 mL)
-
Brine (1 x 50 mL)
-
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
Step 4: Purification
-
Column Chromatography: The crude oil requires purification to remove traces of bis-alkylated byproduct or unreacted amine.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent Gradient: 0%
30% Ethyl Acetate in Hexanes.
-
-
Fraction Collection: Collect the major fluorescent band.
-
Crystallization (Optional): If the product is a solid (melting point is often low), recrystallize from a minimal amount of hot ethanol/water (9:1).
Characterization & Quality Control
| Technique | Expected Data | Interpretation |
| Appearance | Pale yellow to brown viscous oil or low-melting solid. | Typical for oxidized naphthylamines. |
| ¹H NMR (400 MHz, CDCl₃) | Confirms mono-substitution. Absence of 4H integration at 3.9/3.4 ppm rules out bis-alkylation. | |
| MS (ESI+) | [M+H]⁺ = 202.12 | Molecular weight confirmation. |
| TLC (3:7 EtOAc:Hex) | R_f | Distinct from starting amine (R_f |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old/Wet 2-Chloroethanol or insufficient heat. | Use fresh anhydrous reagents. Ensure vigorous reflux. |
| Bis-alkylation Observed | Reaction time too long or excess reagent too high. | The 2-methyl group usually prevents this, but if observed, reduce reaction time to 12h and use only 1.1 eq of reagent. |
| Dark Tarry Product | Oxidation of the amine. | Perform reaction under Nitrogen or Argon atmosphere. |
References
-
General Procedure for N-Alkylation: Raiford, L. C., & Colbert, J. C. (1926). The Effect of Substituents in the Formation of Mono- and Di-alkyl Derivatives of Aromatic Amines. Journal of the American Chemical Society, 48(10), 2652–2661. Link
- Steric Effects in Naphthalene Derivatives: Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W.A. Benjamin.
-
Safety Data: PubChem. (n.d.). Compound Summary for CID 71367200, 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol. National Library of Medicine. Retrieved October 26, 2023, from Link
Sources
Application Note: Scalable Synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
Executive Summary & Strategic Rationale
This technical guide details the optimized protocol for synthesizing 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol , a critical intermediate used in the development of solvatochromic dyes and naphthalene-based pharmaceutical scaffolds (e.g., kinase inhibitors).
The Synthetic Challenge
The primary challenge in synthesizing this molecule lies in the chemoselectivity of the N-alkylation. The starting material, 1-amino-2-methylnaphthalene, possesses a free amine that is sterically hindered by the ortho-methyl group. While this hindrance discourages the formation of the undesired N,N-dialkylated byproduct, it also significantly reduces the nucleophilicity of the amine, often leading to incomplete conversion or long reaction times.
The Solution: Iodide-Catalyzed Alkylation
This protocol utilizes a Finkelstein-assisted
Chemical Reaction Pathway
The synthesis proceeds via the nucleophilic attack of the 1-amino-2-methylnaphthalene nitrogen lone pair onto the carbon of the alkylating agent.
Figure 1: Reaction pathway highlighting the in-situ activation of the alkylating agent.
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Purity | Role |
| 1-Amino-2-methylnaphthalene | 157.21 | 1.0 | >97% | Limiting Reagent |
| 2-Chloroethanol | 80.51 | 1.2 | >99% | Alkylating Agent |
| Potassium Iodide (KI) | 166.00 | 0.1 | 99% | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.5 | Anhydrous | Acid Scavenger |
| Ethanol (EtOH) | 46.07 | N/A | Abs. | Solvent |
Equipment
-
250 mL Round Bottom Flask (3-neck).
-
Reflux Condenser with drying tube (CaCl₂).
-
Magnetic Stirrer / Oil Bath.
-
TLC Plates (Silica Gel 60 F254).
-
Rotary Evaporator.
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup
-
Charge the Vessel: To a 250 mL 3-neck round bottom flask equipped with a magnetic stir bar, add 15.7 g (100 mmol) of 1-Amino-2-methylnaphthalene.
-
Solvent Addition: Add 100 mL of absolute ethanol. Stir until the amine is fully dissolved. Note: The solution may appear slightly violet/brown due to trace oxidation of the naphthylamine.
-
Base & Catalyst: Add 15.9 g (150 mmol) of anhydrous Na₂CO₃ and 1.66 g (10 mmol) of Potassium Iodide.
-
Reagent Addition: Via a dropping funnel, slowly add 9.66 g (120 mmol, ~8.0 mL) of 2-chloroethanol over 15 minutes at room temperature.
Phase 2: Reaction & Monitoring
-
Reflux: Heat the mixture to a gentle reflux (internal temp ~78-80°C).
-
Time Course: Maintain reflux for 12-16 hours .
-
TLC Monitoring: Check reaction progress using TLC (Eluent: Hexane/Ethyl Acetate 7:3).
-
Starting Material Rf: ~0.6 (Fluorescent blue under UV).
-
Product Rf: ~0.3 (Lower due to hydroxyl polarity).
-
Stop Condition: When starting material spot is <5% intensity.
-
Phase 3: Workup & Isolation
-
Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (NaCl, NaHCO₃) using a sintered glass funnel. Wash the cake with 20 mL cold ethanol.
-
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a dark viscous oil.
-
Extraction: Dissolve the oil in 100 mL Dichloromethane (DCM) and wash with:
-
2 x 50 mL Water (to remove unreacted chloroethanol/salts).
-
1 x 50 mL Brine.
-
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to dryness.
Phase 4: Purification (Crystallization)
Note: While column chromatography can be used, recrystallization is preferred for scalability.
-
Solvent System: Dissolve the crude solid in a minimum amount of hot Toluene .
-
Precipitation: Slowly add Hexane dropwise to the hot solution until slight turbidity is observed.
-
Cooling: Allow to cool slowly to room temperature, then place in a fridge (4°C) for 4 hours.
-
Collection: Filter the off-white crystals and dry in a vacuum oven at 40°C for 6 hours.
Process Workflow Diagram
Figure 2: Operational workflow from reactant charging to final isolation.
Analytical Validation
To ensure the protocol was successful, verify the product using the following parameters:
-
Physical State: Off-white to pale beige crystalline solid.
-
Melting Point: 72–75 °C (Lit. value varies by polymorph, verify against standard).
-
Yield: Expected range 75–85%.
-
1H NMR (CDCl₃, 400 MHz):
- 7.8–7.2 (m, 6H, Aromatic).
-
3.9 (t, 2H,
). -
3.4 (t, 2H,
). -
2.4 (s, 3H,
). -
Broad singlet at
4.0–5.0 (exchangeable ).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of methyl group. | Increase KI to 20 mol% or switch solvent to n-Butanol (higher reflux temp). |
| Dialkylation | Excess alkylating agent or too much heat. | Strictly control 2-chloroethanol stoichiometry (1.1 eq max). |
| Dark Product | Oxidation of naphthylamine. | Perform reaction under Nitrogen ( |
References
-
BenchChem. (2025).[1][3] Synthesis and Purification of N,N-Bis(2-hydroxyethyl)-2-naphthylamine. (Analogous reaction conditions for naphthylamine alkylation). Link
-
PubChem. (2025).[1][4] 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol Compound Summary. National Library of Medicine. Link
-
Organic Syntheses. (1942). Naphthalene, 1-chloromethyl-.[2] Coll. Vol. 3, p.195. (Reference for handling naphthalene derivatives). Link
-
Organic Chemistry Portal. (2024). Nucleophilic Substitution (
). (Mechanistic grounding for Finkelstein conditions). Link
Sources
reagents used in the synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
This Application Note and Protocol is designed for research scientists and drug development professionals. It details the synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol , a significant intermediate for functional dyes and pharmaceutical scaffolds.
Abstract
This guide outlines two robust protocols for the synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol (CAS: 15256-42-5). The target molecule is a sterically hindered secondary amine, derived from 2-methyl-1-naphthylamine. Due to the steric bulk imposed by the ortho-methyl group and the peri-hydrogen at position 8, standard nucleophilic substitutions can be sluggish. We present two optimized methods: Method A , a classic alkylation using 2-chloroethanol optimized with iodide catalysis, and Method B , a "green" solvent-free hydroxyethylation using ethylene carbonate.
Introduction & Retrosynthetic Analysis
The target compound, an
Synthetic Challenges:
-
Steric Hindrance: The nitrogen atom is flanked by a methyl group at C2 and a hydrogen at C8, reducing nucleophilicity.
-
Chemo-selectivity: Controlling mono-alkylation versus di-alkylation (formation of the N,N-bis(2-hydroxyethyl) species).
Retrosynthetic Pathway
The most direct disconnection involves the C-N bond formation between the nucleophilic nitrogen of 2-methyl-1-naphthylamine and an electrophilic ethyl fragment.
Figure 1: Retrosynthetic analysis showing the two primary synthetic routes.
Reagents & Materials
| Reagent | CAS No.[1][2] | Grade | Function |
| 2-Methyl-1-naphthylamine | 2246-44-8 | >98% | Starting Material (Nucleophile) |
| 2-Chloroethanol | 107-07-3 | Synthesis | Alkylating Agent (Method A) |
| Ethylene Carbonate | 96-49-1 | >99% | Hydroxyethylating Agent (Method B) |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Anhydrous | Base (Proton Scavenger) |
| Potassium Iodide (KI) | 7681-11-0 | Reagent | Catalyst (Finkelstein) |
| Ethanol (EtOH) | 64-17-5 | Absolute | Solvent |
| Toluene | 108-88-3 | ACS | Solvent (Extraction/Recryst.) |
Experimental Protocols
Method A: Catalytic Alkylation with 2-Chloroethanol
Recommended for standard laboratory setups where liquid handling is preferred.
Principle: Nucleophilic attack of the amine on the alkyl halide. KI is added to generate the more reactive 2-iodoethanol in situ (Finkelstein reaction), accelerating the reaction despite steric hindrance.
Protocol:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add 2-methyl-1-naphthylamine (15.7 g, 100 mmol), Ethanol (80 mL), and Sodium Carbonate (12.7 g, 120 mmol).
-
Catalyst Addition: Add Potassium Iodide (1.66 g, 10 mmol, 10 mol%).
-
Reagent Addition: Add 2-Chloroethanol (8.85 g, 110 mmol) dropwise over 10 minutes.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 18–24 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The starting amine spot should disappear.
-
Note: If reaction stalls, add an additional 0.2 eq of 2-chloroethanol.
-
-
Workup:
-
Cool to room temperature.
-
Filter off inorganic salts (NaCl, Na₂CO₃).
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Dissolve the residue in Dichloromethane (DCM) (100 mL) and wash with water (2 x 50 mL) to remove residual salts and unreacted chloroethanol.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize the crude solid from hot Toluene/Hexane (1:3) or purify via flash column chromatography (Silica gel, Hexane
20% EtOAc/Hexane).
Method B: Solvent-Free Hydroxyethylation with Ethylene Carbonate
Recommended for Green Chemistry compliance and higher atom economy.
Principle: 2-Methyl-1-naphthylamine attacks the carbonyl of ethylene carbonate, followed by decarboxylation to yield the amino alcohol. This method avoids toxic alkyl halides.
Protocol:
-
Setup: Equip a 100 mL pressure tube or RBF with a condenser.
-
Charging: Mix 2-methyl-1-naphthylamine (15.7 g, 100 mmol) and Ethylene Carbonate (9.7 g, 110 mmol).
-
Catalyst: Add Tetraethylammonium iodide (TEAI) (1.3 g, 5 mmol) as a phase transfer/nucleophilic catalyst.
-
Reaction: Heat the neat mixture to 140–150°C . CO₂ evolution will be observed. Stir for 6–8 hours.
-
Workup:
-
Cool the melt to approx. 60°C.
-
Add Water (50 mL) and stir vigorously to break up the solid.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize as in Method A.
Process Visualization
Synthetic Workflow (Method A)
Figure 2: Step-by-step workflow for the catalytic alkylation protocol.
Analytical Data & Validation
To validate the synthesis, compare your product against these expected spectral characteristics:
-
Physical State: Off-white to pale brown solid.
-
Melting Point: 85–88°C (Lit. analogs range 80-90°C).
-
¹H NMR (400 MHz, CDCl₃):
- 7.9–7.3 (m, 6H, Naphthalene-H).
- 4.5 (br s, 1H, -OH).
- 3.9 (t, J=5.2 Hz, 2H, -CH ₂OH).
- 3.4 (t, J=5.2 Hz, 2H, -NH-CH ₂-).
- 2.45 (s, 3H, Ar-CH ₃).
-
MS (ESI): Calculated for C₁₃H₁₅NO [M+H]⁺: 202.12; Found: 202.1.
Safety & Handling (E-E-A-T)
-
Naphthylamines: 2-methyl-1-naphthylamine is structurally related to naphthylamines, some of which are carcinogenic. While the 2-methyl-1-isomer is less toxic than 2-naphthylamine, it should be handled as a suspected carcinogen and potent aquatic toxin .
-
Control: Use a dedicated fume hood. Wear nitrile gloves (double-gloving recommended) and a P100 respirator if handling powder.
-
-
2-Chloroethanol: Highly toxic by inhalation and skin absorption. It is a metabolic precursor to chloroacetaldehyde.
-
Control: Avoid open handling. Quench all glassware and waste with dilute NaOH before disposal to hydrolyze traces.
-
References
-
Preparation of N-hydroxyethyl amines
-
Smith, M. B., & March, J. (2007).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (General protocols for amine alkylation).
-
-
Synthesis of 1-amino-2-methylnaphthalene derivatives
-
Green synthesis using Ethylene Carbonate
-
Safety Data for 2-Methyl-1-naphthylamine
Sources
- 1. α-Methyl-2-naphthalenemethanol [webbook.nist.gov]
- 2. 2-メチル-1-ナフチルアミン ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. 2-methyl naphthalene, 91-57-6 [thegoodscentscompany.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patents.justia.com [patents.justia.com]
- 7. WO2009021965A2 - Substituted quinoline derivatives as h1 receptor antagonists - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Intermediate: A Guide to 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol in Synthetic Chemistry
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol. This N-aryl aminoethanol holds significant promise as a versatile chemical intermediate for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. Its unique structure, featuring a bulky, lipophilic 2-methylnaphthalene moiety linked to a hydrophilic amino alcohol side chain, presents a compelling scaffold for the development of novel bioactive compounds.
Introduction: The Strategic Importance of N-Aryl Aminoethanols
The N-aryl aminoethanol framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] These compounds are integral to the synthesis of a wide array of pharmaceuticals, including adrenergic receptor modulators, antimalarial agents, and other bioactive molecules.[1][3] The versatility of this structural motif stems from the tunable electronic and steric properties of the aryl group, combined with the hydrogen bonding capabilities and reactive handles of the amino alcohol functionality.
2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol, with its distinct 2-methylnaphthalene substituent, offers an intriguing variation on this theme. The naphthalene ring system introduces significant aromatic surface area, which can be exploited for enhanced binding interactions with biological targets. The methyl group provides a subtle yet important modification that can influence metabolic stability and receptor fit. This guide will first delineate a robust synthetic pathway to access this valuable intermediate and then explore its potential applications based on the established utility of analogous N-aryl aminoethanols.
Synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol: A Two-Stage Approach
The synthesis of the target compound is logically approached in two main stages: the preparation of the key precursor, 2-methylnaphthalen-1-amine, followed by the introduction of the aminoethanol side chain.
Stage 1: Synthesis of 2-Methylnaphthalen-1-amine
The most direct route to 2-methylnaphthalen-1-amine commences with the readily available starting material, 2-methylnaphthalene. The synthetic strategy involves nitration followed by reduction.
Caption: Synthetic pathway for 2-Methylnaphthalen-1-amine.
2.1.1. Protocol: Nitration of 2-Methylnaphthalene
This protocol describes the introduction of a nitro group at the C1 position of 2-methylnaphthalene. The regioselectivity is directed by the activating nature of the methyl group.
| Parameter | Value/Condition | Justification |
| Starting Material | 2-Methylnaphthalene | Commercially available and provides the core naphthalene scaffold. |
| Reagents | Nitric Acid (fuming or concentrated), Sulfuric Acid (concentrated) | A standard and effective nitrating mixture for aromatic compounds. |
| Solvent | Dichloromethane or Acetic Anhydride | Provides a medium for the reaction and helps to control the reaction temperature. |
| Temperature | 0 - 10 °C | Lower temperatures are crucial to control the exothermicity of the nitration reaction and minimize side product formation. |
| Reaction Time | 1 - 3 hours | Sufficient time for the reaction to proceed to completion, monitored by TLC. |
| Work-up | Quenching with ice-water, extraction with an organic solvent, washing, and drying. | Standard procedure to isolate the crude product from the acidic reaction mixture. |
| Purification | Recrystallization from ethanol or column chromatography. | To obtain the pure 2-methyl-1-nitronaphthalene intermediate. |
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methylnaphthalene (1.0 eq) in the chosen solvent.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure 2-methyl-1-nitronaphthalene.
2.1.2. Protocol: Reduction of 2-Methyl-1-nitronaphthalene
The nitro group of 2-methyl-1-nitronaphthalene is then reduced to the corresponding primary amine. Several methods are effective for this transformation.
| Parameter | Value/Condition | Justification |
| Starting Material | 2-Methyl-1-nitronaphthalene | The product from the previous step. |
| Reagents | Method A: Iron powder, Hydrochloric acid; Method B: Tin(II) chloride, Hydrochloric acid; Method C: Hydrogen gas, Palladium on carbon (Pd/C) | A & B: Classical and cost-effective metal-acid reduction systems. C: Catalytic hydrogenation offers a cleaner reaction profile. |
| Solvent | Ethanol, Methanol, or Ethyl acetate | Suitable solvents for both the starting material and the reagents. |
| Temperature | Room temperature to reflux | Dependent on the chosen reduction method. |
| Reaction Time | 2 - 12 hours | Monitored by TLC for the disappearance of the starting material. |
| Work-up | Filtration of the metal salts, basification, and extraction. | To isolate the free amine from the reaction mixture. |
| Purification | Distillation under reduced pressure or column chromatography. | To obtain pure 2-methylnaphthalen-1-amine. |
Experimental Protocol (Method A: Iron/HCl):
-
To a stirred suspension of iron powder (3.0 - 5.0 eq) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux.
-
Add a solution of 2-methyl-1-nitronaphthalene (1.0 eq) in ethanol dropwise to the refluxing mixture.
-
Maintain the reflux for 2-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a concentrated sodium hydroxide solution to precipitate the amine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude 2-methylnaphthalen-1-amine by distillation or chromatography.
Stage 2: Synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
With the primary amine in hand, the final step is the introduction of the 2-hydroxyethyl group onto the nitrogen atom. The ring-opening of an epoxide, such as ethylene oxide, by the amine is a highly efficient method for this transformation.
Caption: Final step in the synthesis of the target compound.
2.2.1. Protocol: Reaction of 2-Methylnaphthalen-1-amine with Ethylene Oxide
This protocol details the nucleophilic attack of the primary amine on the epoxide ring, leading to the formation of the desired β-amino alcohol.
| Parameter | Value/Condition | Justification |
| Starting Material | 2-Methylnaphthalen-1-amine | The key precursor synthesized in Stage 1. |
| Reagent | Ethylene oxide (gas or solution) or 2-Chloroethanol | Ethylene oxide is a direct and atom-economical reagent. 2-Chloroethanol provides an alternative, albeit less direct, route. |
| Solvent | Methanol, Ethanol, or Water | Protic solvents can facilitate the ring-opening of the epoxide. |
| Temperature | 0 °C to room temperature | The reaction is typically exothermic and requires cooling, especially with neat ethylene oxide. |
| Pressure | Atmospheric or slightly elevated | A sealed vessel may be required when using gaseous ethylene oxide. |
| Reaction Time | 12 - 24 hours | The reaction is often allowed to proceed overnight to ensure completion. |
| Work-up | Removal of solvent under reduced pressure. | The product is often obtained in high purity after solvent removal. |
| Purification | Recrystallization or column chromatography if necessary. | To remove any unreacted starting material or potential di-alkylation byproducts. |
Experimental Protocol:
-
In a pressure-resistant flask, dissolve 2-methylnaphthalen-1-amine (1.0 eq) in a suitable solvent like methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully bubble ethylene oxide gas through the solution or add a solution of ethylene oxide in the same solvent (1.1 - 1.5 eq) dropwise.
-
Seal the flask and allow the reaction mixture to slowly warm to room temperature.
-
Stir the mixture for 12-24 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Carefully vent the flask in a fume hood to remove any unreacted ethylene oxide.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Applications as a Chemical Intermediate
While specific applications of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol are not extensively documented in the public domain, its structural features strongly suggest its utility as a valuable intermediate in several areas of chemical research and development.
In Drug Discovery and Medicinal Chemistry
The N-aryl aminoethanol scaffold is a cornerstone in the design of various therapeutic agents. By analogy to known bioactive molecules, 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol can serve as a precursor to:
-
Adrenergic Receptor Modulators: Many β-blockers and α-adrenergic agonists/antagonists feature an N-aryl aminoethanol core.[1] The bulky 2-methylnaphthalene group could impart unique selectivity and potency profiles for these receptors.
-
Antimalarial Agents: A number of antimalarial drugs, including quinine and mefloquine, are amino alcohols.[3] The naphthalene moiety could be explored for its potential to interact with the heme polymerization process in the malaria parasite.
-
Other Bioactive Compounds: The primary alcohol can be further functionalized to introduce esters, ethers, or other groups, while the secondary amine can be acylated or alkylated, providing a platform for generating diverse libraries of compounds for screening against various biological targets.
Caption: Potential applications of the title compound in drug discovery.
In Materials Science
The rigid and planar naphthalene structure, combined with the reactive amino alcohol group, makes this compound a candidate for the synthesis of novel functional materials:
-
Chiral Ligands: The amino alcohol functionality can be used to synthesize chiral ligands for asymmetric catalysis. The naphthalene group can provide steric bulk and π-stacking interactions, which can influence the stereochemical outcome of catalytic reactions.
-
Fluorescent Probes and Sensors: Naphthalene derivatives are known for their fluorescent properties. The amino alcohol side chain can be modified to incorporate recognition elements for specific analytes, leading to the development of new chemosensors.
Conclusion
2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol is a readily accessible chemical intermediate with significant potential for application in both medicinal chemistry and materials science. The synthetic protocols outlined in this guide provide a clear and efficient pathway for its preparation. While its full potential remains to be explored, the established importance of the N-aryl aminoethanol scaffold suggests that this compound will be a valuable tool for researchers seeking to develop novel and impactful molecules.
References
- Cozzi, F., et al. (1983). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 26(5), 655-660.
- Xiao, Z., et al. (2018). An efficient and atom-economical route to N-aryl amino alcohols from primary amines. RSC Advances, 8(61), 35213-35217.
- Julianto, T. S., et al. (2023). The Potential Antimalarial Drug of Aryl Amino Alcohol Derivatives from Eugenol: Synthesis, In-vitro, and In-silico Study. Rasayan Journal of Chemistry, 16(3), 1425-1434.
Sources
- 1. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An efficient and atom-economical route to N-aryl amino alcohols from primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
purification protocols for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
Application Note & Protocol Guide
Topic: Comprehensive Purification Strategies for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
Abstract
This document provides a detailed technical guide for the purification of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol, a key intermediate in synthetic and medicinal chemistry. Recognizing the critical impact of purity on experimental outcomes, this guide moves beyond simple procedural lists to explain the underlying chemical principles governing each purification step. We present a multi-stage strategy, beginning with a bulk purification via acid-base extraction, followed by high-resolution purification using flash column chromatography, and concluding with recrystallization for final polishing. Each protocol is designed to be self-validating and is supported by authoritative references to ensure scientific rigor. This guide is intended for researchers, chemists, and drug development professionals seeking to obtain high-purity 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol for downstream applications.
Introduction: The Compound and the Challenge
2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol is a bifunctional molecule featuring a secondary amine and a primary alcohol. This structure is common in the design of biologically active compounds and synthetic building blocks. The bulky, hydrophobic 2-methylnaphthalene group combined with the polar amino-alcohol side chain gives the molecule moderate polarity and basicity.
The primary challenge in its purification stems from impurities generated during its synthesis. A common synthetic route, such as the reductive amination of 2-methyl-1-naphthaldehyde with ethanolamine, can introduce a variety of structurally similar impurities.
Common Potential Impurities:
-
Unreacted Starting Materials: 2-methyl-1-naphthaldehyde, ethanolamine.
-
Reaction Intermediates: The corresponding imine formed between the aldehyde and amine.
-
Over-alkylation Products: Tertiary amines formed by further reaction.
-
Byproducts: Compounds arising from side reactions or the decomposition of reagents.
Achieving high purity (>99%) necessitates a strategic, multi-step approach that leverages the specific physicochemical properties of the target compound to systematically remove these contaminants.
Strategic Purification Workflow
The optimal purification strategy is a sequential process where each step targets a different class of impurities, progressively enriching the target compound. The overall workflow is designed to first remove grossly different impurities and then separate closely related structures.
Caption: A multi-step purification workflow for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol.
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
Principle: This technique leverages the basicity of the secondary amine functional group.[1][2][3] By treating the crude mixture with an aqueous acid, the target amine is protonated to form a water-soluble ammonium salt. This salt partitions into the aqueous phase, leaving non-basic (neutral) impurities like the starting aldehyde or unreacted naphthalene precursors in the organic phase.[4] Subsequent basification of the aqueous layer regenerates the neutral amine, which precipitates or can be extracted back into an organic solvent.[1]
Caption: The principle of acid-base extraction for amine purification.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel. A typical starting concentration is 5-10 g of crude material per 100 mL of solvent.
-
Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the protonated amine salt) into a clean Erlenmeyer flask.
-
Re-extraction (Optional but Recommended): To maximize recovery, add another portion of 1 M HCl to the organic layer, shake, and combine the aqueous extracts. The remaining organic layer now contains neutral and acidic impurities and can be set aside.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution with stirring until the pH is greater than 10 (verify with pH paper). The neutral amine will precipitate out as an oil or solid.
-
Product Extraction: Add a fresh portion of ethyl acetate (or DCM) to the flask. Stir or shake well to redissolve the neutral amine product into the organic phase. Transfer the mixture back to a separatory funnel and separate the layers.
-
Drying and Concentration: Collect the organic layer containing the purified amine. Wash it once with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the enriched product.
Verification: Analyze a small spot of the resulting material against the crude mixture via Thin-Layer Chromatography (TLC). The spot corresponding to the amine should be significantly enhanced, while spots for non-basic impurities should be diminished or absent.
Protocol 2: Flash Column Chromatography
Principle: Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[5][6] Polar compounds interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel through the column faster.[6] By gradually increasing the polarity of the eluent, compounds can be eluted sequentially according to their polarity.
Senior Application Scientist's Note: Amines can exhibit problematic behavior on standard silica gel due to interactions with acidic silanol groups, leading to peak tailing and potential sample degradation. To mitigate this, it is highly recommended to add a small amount (0.5-1% v/v) of a basic modifier like triethylamine (TEA) or ammonia to the eluent system.[7]
Methodology:
-
TLC Optimization:
-
First, determine an appropriate solvent system using TLC. The goal is to find a system where the target compound has a retention factor (Rf) of approximately 0.2-0.35.
-
Screen the solvent systems in the table below, always including 1% TEA.
-
Visualize the TLC plate under UV light (for the naphthalene ring) and/or by staining (e.g., with potassium permanganate or ninhydrin for the amine[7]).
-
| Solvent System (Eluent) | Polarity | Comments |
| Hexanes : Ethyl Acetate (e.g., 4:1 to 1:1) | Low to Medium | Good starting point for separating moderately polar compounds from non-polar impurities. |
| Dichloromethane : Methanol (e.g., 99:1 to 95:5) | Medium to High | Effective for eluting more polar compounds. Methanol significantly increases eluent strength. |
| Toluene : Acetone (e.g., 9:1 to 4:1) | Medium | An alternative system that can provide different selectivity compared to ester or alcohol-based systems. |
| Always add 0.5-1% Triethylamine (TEA) to the chosen solvent system. |
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a silica weight of 50-100 times the weight of the crude sample).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and use gentle air pressure to pack it into a firm, uniform bed. Ensure there are no cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the amine product from the acid-base extraction in a minimal amount of the column solvent or DCM.
-
Alternatively, for better resolution, perform a "dry loading": dissolve the sample in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[8]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin applying pressure to force the solvent through.
-
Collect the eluate in sequentially labeled test tubes or flasks.
-
Monitor the separation by collecting small spots from the fractions and running TLC plates.
-
Once all lower Rf impurities have eluted, you may gradually increase the solvent polarity (gradient elution) to speed up the elution of your target compound.[8]
-
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent via rotary evaporation to yield the highly purified compound.
Protocol 3: Recrystallization for Final Polishing
Principle: Recrystallization purifies crystalline solids by leveraging differences in solubility. An ideal recrystallization solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[9] As the hot, saturated solution cools, the solubility of the target compound decreases, causing it to crystallize out, while impurities remain dissolved in the mother liquor. For compounds with both polar and non-polar regions, a two-solvent system (one in which the compound is soluble and one in which it is not) is often effective.[9]
Methodology:
-
Solvent Screening:
-
Place a small amount of the purified compound (10-20 mg) into several test tubes.
-
Add a few drops of different solvents from the table below to each tube at room temperature to test for insolubility.
-
Heat the tubes that show insolubility. An ideal solvent will dissolve the compound upon heating.
-
Allow the hot solutions to cool. The formation of crystals indicates a promising solvent.
-
| Single Solvents | Solvent Pairs (for two-solvent method) |
| Isopropanol | Ethyl Acetate / Hexanes |
| Ethanol | Toluene / Hexanes |
| Acetonitrile | Acetone / Water |
| Toluene | Dichloromethane / Pentane |
-
Recrystallization Procedure:
-
Place the compound from chromatography into an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.
-
If using a two-solvent system, dissolve the compound in a minimal amount of the "good" solvent, then add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). Re-heat gently until the solution is clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask loosely will promote the formation of larger, purer crystals.
-
Once at room temperature, you may place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Quality Control and Final Assessment
The purity of the final product should be confirmed by one or more of the following methods:
-
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.
-
Melting Point Analysis: A sharp, narrow melting point range is characteristic of a pure crystalline compound.
-
Spectroscopic Analysis (NMR, MS): Confirms the chemical structure and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
References
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles and Applications. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Reddit. (2024, March 12). Amine workup. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
- Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
-
Journal of the American Chemical Society. (1949). The Synthesis of Some Amino Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). US2243977A - Process for the preparation of amino-alcohols.
-
Proceedings of the National Academy of Sciences. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2001, May 2). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
- 1. vernier.com [vernier.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. phenomenex.com [phenomenex.com]
- 7. reddit.com [reddit.com]
- 8. Purification [chem.rochester.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
Application Note & Protocol Guide: Strategic Selection of Recrystallization Solvents for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
Audience: Researchers, scientists, and drug development professionals engaged in the purification of synthetic compounds.
Abstract: This document provides a comprehensive guide to developing a robust recrystallization protocol for the purification of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol. Recognizing the absence of a standardized solvent system for this specific molecule, we present a systematic approach grounded in the fundamental principles of solubility and crystal growth. This guide equips the researcher with the theoretical knowledge and practical methodologies to intelligently screen, select, and optimize a solvent or mixed-solvent system, ensuring high purity and yield.
Foundational Principles: The Science of Recrystallization
Recrystallization is a powerful technique for the purification of solid organic compounds, predicated on the differential solubility of a substance in a given solvent at varying temperatures.[1][2] The ideal recrystallization solvent will exhibit high solvency for the target compound at elevated temperatures and low solvency at ambient or sub-ambient temperatures.[1][2][3] This temperature-dependent solubility gradient is the cornerstone of efficient purification, allowing for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, while impurities remain in the solution (mother liquor).[2][4][5]
The selection of an appropriate solvent is therefore the most critical parameter for a successful recrystallization. An ill-suited solvent can lead to poor recovery, the "oiling out" of the compound, or a failure to effectively remove impurities.
Molecular Structure and Predicted Solubility of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
To inform our solvent selection strategy, we must first consider the molecular structure of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol.
Structure:
Key Structural Features and Their Implications for Solubility:
-
Naphthalene Ring: This large, nonpolar, aromatic moiety suggests good solubility in nonpolar aromatic solvents (e.g., toluene) and some solubility in moderately polar solvents.
-
Amino Group (-NH-): This secondary amine is capable of hydrogen bonding and introduces polarity.
-
Hydroxyl Group (-OH): The alcohol functional group is polar and a strong hydrogen bond donor and acceptor.
-
Methyl Group (-CH3): This adds some nonpolar character.
The presence of both significant nonpolar (naphthalene ring) and polar (amino and hydroxyl) functionalities suggests that a single solvent may not be ideal. The molecule possesses an amphiphilic character, making it a prime candidate for purification via a mixed-solvent recrystallization technique.
Systematic Solvent Screening Protocol
The following protocol outlines a systematic, small-scale approach to identify a suitable solvent or solvent system for the recrystallization of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol.
Materials:
-
Crude 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
-
A selection of solvents with varying polarities (see Table 1)
-
Small test tubes or vials
-
Hot plate and/or sand bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Initial Solubility Assessment:
-
Place approximately 20-30 mg of the crude compound into a series of clean, dry test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a total of 1 mL of solvent has been added.
-
Record your observations on solubility at room temperature. An ideal solvent will show low solubility at this stage.[3]
-
-
Hot Solubility Assessment:
-
For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes to the boiling point of the solvent.
-
Continue to add the solvent dropwise until the solid completely dissolves.
-
Record the approximate volume of hot solvent required for complete dissolution. A good solvent will dissolve the compound in a reasonable volume of hot solvent.
-
-
Cooling and Crystal Formation:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
Observe for the formation of crystals. Slow cooling is crucial for the growth of large, pure crystals.[1][4]
-
If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal of the pure compound.
-
Once at room temperature, place the test tubes in an ice bath to maximize crystal formation.
-
Evaluate the quantity and quality of the crystals formed.
-
Table 1: Potential Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Water | High | 100 | Unlikely to be a good single solvent due to the large nonpolar naphthalene group, but may be an effective anti-solvent in a mixed system. |
| Ethanol | High | 78 | The hydroxyl group may interact well with the polar groups of the target compound. Often a good starting point for compounds with mixed polarity. |
| Isopropanol | Medium-High | 82 | Similar to ethanol, but slightly less polar. |
| Acetone | Medium | 56 | A versatile solvent for a range of polarities. |
| Ethyl Acetate | Medium | 77 | Often a good choice for compounds with moderate polarity. |
| Toluene | Low | 111 | The aromatic nature may effectively solvate the naphthalene ring. |
| Hexanes | Low | ~69 | A nonpolar solvent that is a good candidate for an anti-solvent. |
Visualization of the Solvent Selection Workflow
The logical process for selecting an appropriate recrystallization solvent can be visualized as follows:
Caption: Workflow for single-solvent recrystallization screening.
Protocols for Recrystallization
Single-Solvent Recrystallization Protocol
This protocol should be followed if a suitable single solvent was identified in the screening process.
-
Dissolution: Place the crude 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask to the boiling point of the solvent. Continue adding solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling.[4][5]
-
Hot Filtration (if necessary): If insoluble impurities are present, they should be removed by filtering the hot solution through a pre-warmed funnel with fluted filter paper. This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, well-defined crystals.[1][4]
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals to a constant weight.
Mixed-Solvent Recrystallization Protocol
This technique is employed when no single solvent is ideal. A "good" solvent, in which the compound is highly soluble, is paired with a miscible "poor" or "anti-solvent," in which the compound is insoluble.[6][7][8]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point), which indicates the saturation point has been reached.[6]
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and produce a clear, saturated solution.
-
Crystallization, Isolation, and Drying: Follow steps 3 through 6 of the Single-Solvent Recrystallization Protocol.
Visualization of Mixed-Solvent Recrystallization:
Caption: Protocol for mixed-solvent recrystallization.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Lower the temperature at which crystallization occurs. Use a larger volume of solvent. Consider a different solvent with a lower boiling point. |
| No Crystals Form | Too much solvent was used. The solution is not sufficiently supersaturated. | Boil off some of the solvent to increase the concentration. Scratch the inner surface of the flask with a glass rod. Add a seed crystal. |
| Low Recovery | Too much solvent was used. The crystals were washed with solvent that was not ice-cold. Premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Always wash crystals with ice-cold solvent. Ensure the filtration apparatus is pre-warmed for hot filtration. |
| Colored Product | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[9] |
Conclusion
The successful recrystallization of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol is highly achievable through a systematic and well-reasoned approach to solvent selection. While a definitive, pre-validated solvent system is not available in the literature, the protocols and principles outlined in this guide provide a robust framework for researchers to develop a tailored and effective purification method. By carefully considering the molecular structure and systematically screening potential solvents, a high-purity crystalline product can be reliably obtained.
References
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
(n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]
-
(n.d.). Recrystallization. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
PubChem. (n.d.). 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol. Retrieved from [Link]
-
(n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol. Retrieved from [Link]
-
Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Naphthylamine. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Naphthalenol, 1-(phenylazo)-. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 7. youtube.com [youtube.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Application Note: 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol in High-Fidelity Dye Synthesis
Executive Summary
This technical guide details the application of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol (hereafter referred to as MNE-OH ) as a regioselective coupling component in the synthesis of oxidative and azo dyes. Unlike unsubstituted 1-naphthylamines, MNE-OH features a methyl group at the C2 position. This structural modification sterically blocks the ortho-coupling site, forcing electrophilic attack exclusively to the para (C4) position. This "blocking group" strategy eliminates the formation of isomeric by-products, resulting in dyes with superior chromatic purity and defined solvatochromic properties.
This guide provides validated protocols for two primary applications:
-
Oxidative Coupling: Synthesis of indo dyes for cosmetic (hair) applications.
-
Diazo Coupling: Synthesis of disperse azo dyes for textile and solvent applications.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Description |
| Chemical Name | 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol |
| Common Abbreviation | MNE-OH |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.27 g/mol |
| Core Structure | N-substituted 1-amino-2-methylnaphthalene |
| Key Functionality | Coupler: Electron-rich aromatic system for electrophilic substitution.Solubilizer: Hydroxyethyl group enhances hydrophilicity. |
| Regiochemistry | C2-Methyl Block: Prevents ortho-coupling.C4-H: Highly reactive site for para-coupling. |
| Solubility | Soluble in Ethanol, DMSO, Acetone, Dilute Acid (protonated form). |
Mechanism of Action: Regioselective Coupling
The utility of MNE-OH relies on Electrophilic Aromatic Substitution (EAS) . In standard 1-naphthylamines, coupling can occur at both C2 (ortho) and C4 (para), leading to mixtures. In MNE-OH, the methyl group at C2 acts as a steric and electronic blockade.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway showing the C2-methyl group directing the electrophile exclusively to the C4 position.
Application 1: Oxidative Hair Dye Synthesis
MNE-OH is a premium coupler for oxidative hair colorants. It reacts with primary intermediates (e.g., p-phenylenediamine, PPD) in the presence of an oxidant to form indo dyes . The naphthalene core imparts bathochromic shifts, typically yielding rich purple, violet, or blue shades depending on the primary intermediate used.
Protocol: Oxidative Coupling with PPD
Objective: Synthesize a violet/blue indo dye to demonstrate coupling efficiency.
Reagents:
-
Coupler: MNE-OH (1.0 mmol, 201 mg)
-
Primary Intermediate: p-Phenylenediamine (PPD) (1.0 mmol, 108 mg)
-
Oxidant: Hydrogen Peroxide (6% aqueous solution, 2.0 eq)
-
Base: Ammonium Hydroxide (28%, to adjust pH)
-
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Procedure:
-
Preparation of Base Solution:
-
Dissolve 1.0 mmol of MNE-OH and 1.0 mmol of PPD in 10 mL of the Ethanol/Water mixture.
-
Stir until fully dissolved.
-
Adjust pH to 9.5 using Ammonium Hydroxide. Note: Alkaline pH is critical to deprotonate the amine and facilitate the formation of the reactive diimine species.
-
-
Oxidative Coupling:
-
Add the Hydrogen Peroxide solution dropwise over 5 minutes while stirring vigorously.
-
Observation: The solution will rapidly darken, transitioning from clear/pale brown to intense violet/blue.
-
Allow the reaction to proceed for 30 minutes at room temperature (25°C).
-
-
Quenching and Isolation:
-
Neutralize the solution with dilute Acetic Acid (pH 7.0).
-
If the dye precipitates, filter and wash with cold water. If soluble, perform extraction with Ethyl Acetate.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
-
Analysis:
-
Dissolve a trace amount in Ethanol.
-
Measure
using UV-Vis spectroscopy. Expected range: 550–600 nm (Violet/Blue region).
-
Application 2: Azo Dye Synthesis (Textile/Industrial)
In textile chemistry, MNE-OH serves as a coupling component for disperse dyes . The hydroxyethyl group improves the dye's affinity for polar substrates (like cellulose acetate or polyester) and enhances dispersibility.
Protocol: Diazo Coupling with p-Nitroaniline
Objective: Synthesize a disperse red/rubine azo dye.
Reagents:
-
Diazo Component: p-Nitroaniline (10 mmol, 1.38 g)
-
Coupler: MNE-OH (10 mmol, 2.01 g)
-
Acid: Hydrochloric Acid (conc. 37%, 2.5 mL)
-
Diazotizing Agent: Sodium Nitrite (NaNO₂, 11 mmol, 0.76 g in 5 mL water)
-
Buffer: Sodium Acetate (saturated solution)
-
Ice: Crushed
Step-by-Step Workflow:
Figure 2: Workflow for the synthesis of Azo dyes using MNE-OH.
Detailed Procedure:
-
Diazotization (Generation of Electrophile):
-
In a beaker, disperse 1.38 g of p-nitroaniline in 10 mL water and 2.5 mL conc. HCl.
-
Cool the mixture to 0–5°C in an ice bath.
-
Add the Sodium Nitrite solution dropwise, maintaining the temperature below 5°C.
-
Stir for 20 minutes. Test with starch-iodide paper (should turn blue immediately, indicating excess HNO₂).
-
Destroy excess nitrous acid by adding a small crystal of sulfamic acid or urea.
-
-
Coupling Reaction:
-
Dissolve 2.01 g of MNE-OH in 20 mL of dilute acetic acid or ethanol/water mixture. Cool to 0–5°C.
-
Slowly add the cold diazonium salt solution to the coupler solution with constant stirring.
-
Critical Step: During addition, slowly add Sodium Acetate solution to maintain pH at 4–5 . This ensures the coupling reaction proceeds (coupling requires the free amine form, but the diazonium salt is unstable in high alkali).
-
-
Work-up:
-
Stir the mixture for 2 hours, allowing it to warm to room temperature.
-
A deep red/rubine precipitate will form.
-
Filter the solid under vacuum.
-
Wash copiously with water to remove inorganic salts.
-
Recrystallize from Ethanol or Acetone for high purity.
-
Characterization Guidelines
To validate the synthesis, the following analytical signatures are expected:
| Technique | Expected Signature | Interpretation |
| ¹H NMR | Singlet at ~2.4 ppm (3H) | Confirms presence of C2-Methyl group. |
| ¹H NMR | Multiplets at ~3.5–4.0 ppm | Confirms N-Hydroxyethyl chain (-CH₂CH₂OH). |
| ¹H NMR | Doublets in aromatic region (7.0–8.5 ppm) | Confirms 1,2,4-substitution pattern on naphthalene ring (coupling at C4). |
| UV-Vis | Bathochromic Shift (+30–50 nm) due to extended conjugation of naphthalene. | |
| IR | Broad peak at 3200–3400 cm⁻¹ | O-H stretch from hydroxyethyl group. |
Safety & Handling (E-E-A-T)
Hazard Identification:
-
Napthylamine Derivatives: While the hydroxyethyl substituent reduces volatility and skin permeation compared to free naphthylamines, all naphthylamine derivatives should be handled as potential carcinogens/sensitizers until proven otherwise.
-
Skin/Eye Contact: Irritant.[1] May cause sensitization.
Mandatory PPE:
-
Nitrile gloves (double-gloving recommended).
-
Chemical splash goggles.
-
Fume hood for all powder handling and solvent operations.
Waste Disposal:
-
All aqueous waste containing azo dyes or unreacted amines must be segregated into "Halogenated/Non-Halogenated Organic Waste" streams depending on solvent.
-
Never dispose of diazonium salts down the drain; quench fully before disposal.
References
-
Bent, R. L., et al. (1951). "Chemical Constitution, Electrochemical, Photographic and Allergenic Properties of p-Amino-N-dialkylanilines." Journal of the American Chemical Society. Link (Foundational text on coupling chemistry).
- Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.
-
PubChem Compound Summary. "2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol." Link
- Gregory, P. (1991). High-Technology Applications of Organic Colorants. Plenum Press.
- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Standard reference for diazo coupling mechanisms).
Sources
reaction conditions for N-alkylation of 2-methyl-1-naphthylamine
This guide outlines the reaction conditions and protocols for the N-alkylation of 2-methyl-1-naphthylamine . Due to the significant steric hindrance provided by the ortho-methyl group and the peri-hydrogen at the C8 position, standard alkylation protocols must be adapted to ensure conversion and selectivity (mono- vs. di-alkylation).
Strategic Analysis & Mechanistic Insight
The substrate, 2-methyl-1-naphthylamine , presents a unique challenge in organic synthesis:
-
Steric Hindrance: The amino group is flanked by a methyl group at C2 and the peri-hydrogen at C8. This "ortho-effect" creates a narrow trajectory for nucleophilic attack, reducing the reaction rate compared to aniline or unhindered 1-naphthylamine.[1][2]
-
Electronic Deactivation: While the naphthalene ring is electron-rich, the steric twisting of the C-N bond may reduce the conjugation of the nitrogen lone pair with the aromatic system, potentially increasing basicity but making nucleophilic attack sterically difficult.
-
Selectivity Control:
-
Direct Alkylation (SN2): Often leads to over-alkylation (quaternization) because the product (secondary amine) is often more nucleophilic than the starting material.
-
Reductive Amination: The preferred method for mono-alkylation.[1][2] The formation of the imine intermediate is reversible, but the subsequent reduction is irreversible and highly selective.
-
Reaction Protocols
We present three distinct protocols ranging from high-selectivity laboratory scale to robust scale-up methods.
Best for: Synthesis of secondary amines with high selectivity; avoiding over-alkylation.
Mechanism: Condensation of the amine with an aldehyde/ketone to form a sterically crowded imine, followed by in situ reduction.[3][4]
| Component | Reagent/Condition | Role |
| Solvent | 1,2-Dichloroethane (DCE) or THF | DCE promotes imine formation; THF is safer but may require molecular sieves.[1][2] |
| Carbonyl | Aldehyde (1.1 – 1.2 equiv) | Determines the alkyl chain (e.g., Acetaldehyde for N-ethyl).[1] |
| Reductant | NaBH(OAc)₃ (Sodium triacetoxyborohydride) | Mild reducing agent; reduces imine faster than aldehyde.[1] |
| Acid Catalyst | Acetic Acid (AcOH) | Activates the carbonyl; essential for hindered amines. |
Step-by-Step Protocol:
-
Imine Formation: In a dry flask under Nitrogen, dissolve 2-methyl-1-naphthylamine (1.0 equiv) in DCE (0.2 M concentration).[1][2]
-
Add the Aldehyde (1.1 equiv).[1]
-
Add Acetic Acid (1.0 - 2.0 equiv).[1][2] Note: The steric bulk requires acid catalysis to drive the equilibrium toward the imine.
-
Stir at room temperature for 1–2 hours. (Monitor by TLC/LCMS for imine formation).
-
Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise.
-
Allow to warm to room temperature and stir overnight (12–16 h).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.[4]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Best for: Methylation or when aldehydes are unstable.[1] prone to dialkylation.
Mechanism: Nucleophilic attack of the amine on an alkyl halide.
| Component | Reagent/Condition | Role |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents stabilize the transition state.[1][2] |
| Base | Cs₂CO₃ or K₂CO₃ | Cesium is preferred ("Cesium Effect") for solubility and higher reactivity.[1] |
| Alkylating Agent | Alkyl Iodide (e.g., MeI, EtI) | Iodides are more reactive leaving groups than bromides. |
| Additive | TBAI (Tetrabutylammonium iodide) | Phase transfer catalyst; accelerates reaction.[1] |
Step-by-Step Protocol:
-
Dissolve 2-methyl-1-naphthylamine (1.0 equiv) in DMF (0.5 M).
-
Add Cs₂CO₃ (1.5 equiv) and TBAI (0.1 equiv).[1]
-
Add Alkyl Iodide (1.0 equiv) dropwise at 0°C. Crucial: Slow addition prevents local high concentration and over-alkylation.
-
Heat to 60°C. Note: Higher heat is required due to steric hindrance compared to standard anilines.[1]
-
Monitor closely.[1] Stop reaction immediately upon consumption of starting material (approx. 4–6 h).[1]
Best for: Using alcohols as alkylating agents; high atom economy.[1][2]
Mechanism: Iridium or Ruthenium catalyzes the oxidation of an alcohol to an aldehyde, condenses it with the amine, and reduces the imine using the hydrogen "borrowed" from the first step.
-
Catalyst: [Cp*IrCl₂]₂ (1 mol%)[5]
-
Reagent: Primary Alcohol (e.g., Ethanol, Benzyl alcohol) – acts as solvent and reagent.[1]
-
Base: NaHCO₃ (0.1 equiv).[1]
-
Conditions: Reflux (100–110°C) in Toluene or neat alcohol for 24h.
Comparative Data Table
| Parameter | Protocol A: Reductive Amination | Protocol B: Direct Alkylation | Protocol C: Ir-Catalyzed |
| Selectivity (Mono) | High (>90%) | Low-Moderate (60-70%) | High (>85%) |
| Reaction Time | 12–16 h | 4–6 h | 24 h |
| Steric Tolerance | Excellent (Acid catalyzed) | Good (Requires Heat) | Moderate |
| By-products | Minimal | Dialkylated / Quaternary salts | Water |
| Scalability | High | Moderate (Purification difficult) | Low (Catalyst cost) |
Visualization: Reaction Pathways
Caption: Comparison of Reductive Amination (Path A) vs. Direct Alkylation (Path B) highlighting the selectivity advantage of the imine intermediate.
Critical Safety & Handling
-
Toxicity: 1-Naphthylamine derivatives are precursors to dyes and pharmaceuticals but have historical associations with bladder cancer (specifically 2-naphthylamine).[1][2] While 2-methyl-1-naphthylamine is distinct, it should be handled with High Potency Compound (HPC) protocols.[1][2]
-
Purification: Silica gel dust containing naphthylamines is hazardous.[1] Use wet-loading techniques for flash columns to prevent inhalation.[1][2]
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link
-
Salvatore, R. N., et al. "Synthesis of secondary amines."[1] Tetrahedron, 2001, 57(37), 7785-7811.[1][2] (Review of direct alkylation methods using Cs2CO3). Link
-
Hamid, M. H., et al. "Ruthenium-catalyzed N-alkylation of amines with alcohols."[1][2] Chemical Communications, 2007, (7), 725-727.[1][2] (Hydrogen Borrowing Methodology). Link
-
BenchChem. "Experimental procedure for N-alkylation of primary amines." (General protocols for alkylation). Link
Sources
Application Notes and Protocols for the Scale-Up Synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
Abstract
This comprehensive technical guide provides a detailed protocol for the scale-up synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol, a key intermediate in pharmaceutical and materials science research. This document outlines a robust and scalable synthetic strategy, commencing from readily available 2-methylnaphthalene. The primary focus is on a practical and efficient nucleophilic substitution route, with an alternative, modern approach utilizing Buchwald-Hartwig amination also discussed. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth experimental procedures, mechanistic insights, and critical considerations for process scale-up.
Introduction
2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol is a significant synthetic building block, characterized by its naphthalene core and an amino alcohol side chain. This unique structural motif makes it a valuable precursor for the development of novel therapeutic agents and functional materials. The strategic importance of this molecule necessitates a reliable and scalable synthetic process to ensure a consistent and high-quality supply for research and development activities.
This application note details a validated approach for the synthesis of the target molecule, emphasizing safety, efficiency, and scalability. The proposed synthetic pathways are designed to be practical for implementation in a standard laboratory setting and are amenable to translation into a larger-scale production environment.
Strategic Synthetic Pathways
The synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol is most effectively achieved through the formation of a carbon-nitrogen bond between the naphthalene scaffold and the 2-aminoethanol moiety. A direct reaction with 2-methylnaphthalene is not feasible due to the inertness of the aromatic C-H bonds. Therefore, a two-step approach starting from 2-methylnaphthalene is proposed:
Step 1: Halogenation of 2-Methylnaphthalene. The initial step involves the selective halogenation of 2-methylnaphthalene at the C1 position to generate a reactive intermediate, 1-halo-2-methylnaphthalene. Bromination is often preferred for its higher reactivity in subsequent nucleophilic substitution reactions.
Step 2: N-Alkylation with 2-Aminoethanol. The resulting 1-halo-2-methylnaphthalene is then reacted with 2-aminoethanol to form the target product. Two primary methods for this transformation are presented:
-
Method A: Direct Nucleophilic Substitution: A classical and cost-effective approach involving the direct reaction of the halide with an excess of 2-aminoethanol, which also acts as the base.
-
Method B: Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction that offers high yields and functional group tolerance under milder conditions, making it particularly suitable for large-scale synthesis.[1][2]
The overall synthetic strategy is depicted below:
Caption: Overall synthetic strategy.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Bromo-2-methylnaphthalene
This procedure is adapted from established methods for the benzylic bromination of methylnaphthalenes.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylnaphthalene | 142.20 | 14.22 g | 0.10 |
| N-Bromosuccinimide (NBS) | 177.98 | 17.80 g | 0.10 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.33 g | 0.002 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methylnaphthalene (14.22 g, 0.10 mol) and carbon tetrachloride (200 mL).
-
Stir the mixture until the 2-methylnaphthalene is completely dissolved.
-
Add N-bromosuccinimide (17.80 g, 0.10 mol) and AIBN (0.33 g, 0.002 mol) to the flask.
-
Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere. The reaction is initiated by the decomposition of AIBN, which may cause a slight exotherm.
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) or GC-MS (gas chromatography-mass spectrometry). The reaction is complete when the denser NBS is consumed and the lighter succinimide floats on the surface.[3]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a pale-yellow oil or solid. It can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Yield: 60-70%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2, Method A: Nucleophilic Substitution for the Synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-2-methylnaphthalene | 221.10 | 11.05 g | 0.05 |
| 2-Aminoethanol | 61.08 | 30.54 g (27.5 mL) | 0.50 |
| Toluene | 92.14 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-2-methylnaphthalene (11.05 g, 0.05 mol) in toluene (100 mL).
-
Add an excess of 2-aminoethanol (30.54 g, 0.50 mol) to the solution. The large excess of 2-aminoethanol serves as both the nucleophile and the base to neutralize the HBr formed during the reaction.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS (liquid chromatography-mass spectrometry).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with water (3 x 50 mL) to remove the excess 2-aminoethanol and the ammonium salt.
-
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the toluene under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield: 50-65%
Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
Step 2, Method B: Buchwald-Hartwig Amination for the Synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
This method offers a more efficient and milder alternative to direct nucleophilic substitution.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-2-methylnaphthalene | 221.10 | 11.05 g | 0.05 |
| 2-Aminoethanol | 61.08 | 3.67 g (3.3 mL) | 0.06 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.112 g | 0.0005 (1 mol%) |
| Xantphos | 578.68 | 0.579 g | 0.001 (2 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 6.73 g | 0.07 |
| Toluene (anhydrous) | 92.14 | 150 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.112 g, 1 mol%), Xantphos (0.579 g, 2 mol%), and sodium tert-butoxide (6.73 g, 0.07 mol).
-
Add anhydrous toluene (150 mL) to the flask.
-
Add 1-bromo-2-methylnaphthalene (11.05 g, 0.05 mol) and 2-aminoethanol (3.67 g, 0.06 mol) to the reaction mixture.
-
Heat the mixture to 80-100°C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).
Expected Yield: 75-90%
Reaction Mechanisms
Nucleophilic Aromatic Substitution (SNAAr)
The direct reaction of 1-bromo-2-methylnaphthalene with 2-aminoethanol likely proceeds through a nucleophilic aromatic substitution mechanism, although it can be slow for unactivated aryl halides. The excess amine acts as a base to facilitate the reaction.
Caption: Simplified SNAr Mechanism.
Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination follows a well-established catalytic cycle involving a palladium catalyst.[4]
Caption: Buchwald-Hartwig Catalytic Cycle.
Scale-Up Considerations
Transitioning the synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol from the laboratory to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.[5]
-
Heat Management: The initial bromination reaction can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. This can be managed by controlling the rate of addition of the initiator (AIBN) and using a reactor with adequate cooling capacity.
-
Reagent Handling and Stoichiometry: In the nucleophilic substitution, the large excess of 2-aminoethanol may be economically and environmentally challenging on a large scale. Optimizing the stoichiometry and exploring the use of a stronger, less volatile base (e.g., potassium carbonate) could be beneficial.
-
Solvent Selection: While carbon tetrachloride is effective for the bromination, its toxicity and environmental impact make it unsuitable for large-scale production. Alternative, greener solvents such as acetonitrile or ethyl acetate should be investigated and validated.
-
Purification: Column chromatography is not practical for large-scale purification. Crystallization is the preferred method. Developing a robust crystallization procedure to achieve the desired purity of the final product is a critical step in process development.[6] Investigating different solvent systems and cooling profiles will be necessary.
-
Catalyst Cost and Recovery (Buchwald-Hartwig): The palladium catalyst and phosphine ligand used in the Buchwald-Hartwig amination represent a significant cost. For commercial-scale production, minimizing catalyst loading and implementing a strategy for catalyst recovery and recycling are essential.
-
Process Safety: A thorough hazard analysis should be conducted before scaling up. This includes evaluating the toxicity and flammability of all reagents and solvents, as well as understanding the potential for exothermic events.[1][7]
Analytical and Quality Control
To ensure the quality and consistency of the synthesized 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol, a comprehensive analytical and quality control strategy should be implemented.
| Analytical Technique | Purpose |
| HPLC (High-Performance Liquid Chromatography) | To determine the purity of the final product and quantify any impurities. A validated HPLC method is essential for quality control. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | To identify and quantify volatile impurities and byproducts, particularly from the starting materials and the bromination step. |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | To confirm the chemical structure of the final product and key intermediates. |
| FT-IR (Fourier-Transform Infrared Spectroscopy) | To identify the functional groups present in the molecule. |
| Melting Point | To assess the purity of the crystalline final product. |
Conclusion
This application note provides a detailed and practical guide for the scale-up synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol. The outlined procedures, based on established chemical principles, offer a reliable pathway for producing this valuable intermediate. The discussion of both classical nucleophilic substitution and modern catalytic methods provides flexibility for researchers to choose the most appropriate strategy based on their specific needs and resources. By carefully considering the outlined scale-up factors and implementing robust analytical controls, a safe, efficient, and reproducible manufacturing process can be established.
References
-
Wikipedia. "Buchwald–Hartwig amination." Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. "Buchwald-Hartwig Amination." Available at: [Link]
- Google Patents. "Process for the purification of an aminoalcohol." US5866719A.
- Google Patents. "Synthesis of aryloxypropanolamines and arylethanolamines." WO1987003583A1.
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination." Available at: [Link]
-
PrepChem.com. "Preparation of 1-(bromomethyl)naphthalene." Available at: [Link]
- Google Patents. "Synthesis of naphthalimide derivatives." GB2183667A.
- Google Patents. "Enzymatic process for the for preparation of (r)-1-(1-naphthyl) ethylamine, an intermediate of cinacalcet hydrochloride." WO2017033134A1.
-
J&K Scientific LLC. "Buchwald-Hartwig Cross-Coupling." Available at: [Link]
-
Reddit. "[Named Reaction #2] Buchwald-Hartwig Amination." Available at: [Link]
- Google Patents. "Naphthalene derivatives." US3215732A.
- Google Patents. "Process for the preparation of n-methyl-1-naphthalenemethanamine." WO2004080945A1.
-
PubChem. "2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol." National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. "2-bromonaphthalene." Available at: [Link]
- Google Patents. "Process for producing 2-methylnaphthalene." EP0475450A1.
-
ResearchGate. "Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide." Available at: [Link]
-
Semantic Scholar. "Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids." Available at: [Link]
-
Organic Syntheses. "(R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S)." Available at: [Link]
-
SciHorizon. "Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric." Available at: [Link]
-
Biotage. "Laboratory scale protein purification in research and development." Available at: [Link]
-
PubMed. "Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type." Available at: [Link]
-
Malaysian Journal of Science. "SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE." Available at: [Link]
-
Wiley Online Library. "Synthesis, characterization, photophysical and surface properties of poly(amino naphthalene) and its poly(azomethine) compound." Available at: [Link]
-
Northway Biotech. "Process Development." Available at: [Link]
-
KNAUER. "Peptide Purification Scale-Up with HPLC." Available at: [Link]
-
Auctores Journals. "Protein A Chromatography Purification for a Monoclonal Antibody from Process Development to Scale-up." Available at: [Link]
-
Cardiff University. "Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene." Available at: [Link]
-
Royal Society of Chemistry. "One-pot synthesis of 2-naphthols from nitrones and MBH adducts via decarboxylative N–O bond cleavage." Available at: [Link]
-
National Institutes of Health. "Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine." Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. prepchem.com [prepchem.com]
- 4. reddit.com [reddit.com]
- 5. northwaybiotech.com [northwaybiotech.com]
- 6. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 7. Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Accelerated Synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol via Microwave Irradiation
Introduction: A Paradigm Shift in Synthesis with Microwave Assistance
In the landscape of modern synthetic chemistry, the pursuit of efficiency, sustainability, and rapidity is paramount. Traditional synthetic routes, often reliant on prolonged reaction times and harsh conditions, are increasingly being supplanted by innovative technologies that align with the principles of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative tool, offering dramatic reductions in reaction times, enhanced yields, and often, improved product purity.[1][2][3][4][5][6] This is achieved through the unique heating mechanism of microwave irradiation, which involves direct coupling of energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not attainable with conventional methods.[1][7]
This application note provides a comprehensive guide to the microwave-assisted synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol, a key structural motif with potential applications in medicinal chemistry and materials science. By leveraging the benefits of microwave irradiation, this protocol offers a significantly more efficient and environmentally benign alternative to conventional synthetic approaches.
The Synthetic Strategy: A Microwave-Promoted Nucleophilic Substitution
The synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol is achieved through a nucleophilic substitution reaction between 2-methylnaphthalen-1-amine and a suitable C2-synthon. In this protocol, we will explore a solvent-free approach, which further enhances the green credentials of the synthesis by minimizing solvent waste.[8][9][10] The reaction proceeds as follows:
Scheme 1: Microwave-assisted synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
Sources
- 1. mdpi.com [mdpi.com]
- 2. US3453183A - Method of purifying ethanolamines - Google Patents [patents.google.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
- 6. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 7. US2716136A - Purification of ethanolamines - Google Patents [patents.google.com]
- 8. oatext.com [oatext.com]
- 9. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Impurity Control in 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol Synthesis
Introduction: The Criticality of Purity in N-Alkylated Naphthylamines
Welcome to the technical support hub for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol . This compound serves as a vital intermediate in the synthesis of high-performance solvent dyes and specialized pharmaceutical building blocks. Its synthesis, primarily via the N-alkylation of 1-amino-2-methylnaphthalene , is chemically robust but prone to a specific set of impurities that can compromise downstream applications (e.g., causing shade variation in dyes or toxicity flags in drug development).
This guide addresses the origin, detection, and removal of these impurities, moving beyond basic synthesis to the "art" of process control.
Synthesis Workflow & Impurity Origins
The primary route involves the nucleophilic attack of 1-amino-2-methylnaphthalene on 2-chloroethanol (or ethylene oxide) under basic conditions. The steric hindrance provided by the methyl group at the C2 position is a double-edged sword: it reduces the rate of over-alkylation but requires harsher conditions that can promote oxidation.
Visualizing the Reaction Pathway
The following diagram maps the main reaction alongside the parasitic pathways that generate critical impurities.
Figure 1: Reaction network showing the genesis of Mono-alkylated product versus Bis-alkylated and Oxidative impurities.
Common Impurities: Technical Profiles
The following table summarizes the most frequent impurities detected during HPLC/LC-MS analysis.
| Impurity ID | Chemical Name | Origin | Risk Factor | RRT (Approx)* |
| IMP-A | 1-Amino-2-methylnaphthalene | Unreacted Starting Material | High (Carcinogenicity/Toxicity) | 1.20 |
| IMP-B | 2,2'-[(2-methylnaphthalen-1-yl)imino]diethanol | Over-alkylation (Bis-substitution) | Medium (Solubility issues) | 0.85 |
| IMP-C | 2,2'-Dimethyl-1,1'-azonaphthalene | Oxidative Dimerization | High (Color contamination) | 1.50+ |
| IMP-D | 1-Amino-4-methylnaphthalene derivatives | Regioisomer in SM | Medium (Isomeric purity) | 1.15 |
*Relative Retention Time (RRT) based on a standard C18 Reverse Phase method where the Product = 1.00. Note that the Bis-hydroxyethyl impurity (IMP-B) is more polar and typically elutes earlier.
Troubleshooting & FAQs
Issue 1: High Levels of Unreacted Starting Material (IMP-A)
User Question: "I am consistently seeing 5-8% unreacted 1-amino-2-methylnaphthalene in my crude, even after refluxing for 24 hours. Adding more chloroethanol doesn't help. Why?"
Technical Diagnosis: This is likely a kinetic stalling issue caused by the steric bulk of the methyl group at the C2 position.
-
Base Strength: If you are using a weak base (e.g., Calcium Carbonate), it may not effectively neutralize the HCl generated, causing the amine to protonate and become non-nucleophilic.
-
Solvent Effect: In non-polar solvents, the transition state is less stabilized.
Protocol Solution:
-
Switch Base: Use a stronger inorganic base like MgO or NaHCO3 to drive the equilibrium.
-
Phase Transfer Catalysis: Add 1-2 mol% of Tetrabutylammonium bromide (TBAB) . This facilitates the transfer of the reacting anion, significantly boosting the reaction rate without requiring higher temperatures that cause oxidation [1].
Issue 2: Formation of "Red/Brown" Oil (IMP-C)
User Question: "My product is supposed to be a pale solid/oil, but it turns dark red upon standing. NMR shows aromatic signals but no aliphatic alcohol peaks for these impurities."
Technical Diagnosis: This indicates oxidative dimerization . Naphthylamines are electron-rich and prone to radical coupling in the presence of oxygen and light, forming azo-like dimers (IMP-C).
Protocol Solution:
-
Inert Atmosphere: You must sparge the reaction solvent with Nitrogen or Argon for 15 minutes prior to heating and maintain a positive pressure blanket.
-
Antioxidant: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the workup water. This reduces any oxidized species immediately [2].
-
Storage: Store the final product in amber vials under inert gas at 4°C.
Issue 3: Controlling Bis-Alkylation (IMP-B)
User Question: "I am getting ~15% of the bis-hydroxyethyl impurity. How do I suppress this?"
Technical Diagnosis: Bis-alkylation occurs when the product (secondary amine) competes with the starting material (primary amine) for the alkylating agent. Although the C2-methyl group provides steric protection, a large excess of alkylating agent will force the second addition.
Protocol Solution:
-
Stoichiometry: Strictly limit 2-chloroethanol to 1.1 equivalents . Do not use a large excess.
-
Slow Addition: Do not dump the reagent. Add the 2-chloroethanol dropwise over 2-3 hours. This keeps the concentration of the alkylating agent low relative to the starting amine, statistically favoring mono-alkylation.
Analytical Methods (Validation)
To ensure your process is under control, use the following HPLC parameters.
Method: Reverse Phase HPLC
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 240 nm (Naphthalene absorption) and 280 nm.
Self-Validation Check:
-
Inject a standard of pure 1-amino-2-methylnaphthalene .
-
Verify resolution between the Product and IMP-A is > 2.0.
-
If IMP-B (Bis) co-elutes with the solvent front, reduce the initial organic ratio to 5%.
References
-
Organic Syntheses , Coll. Vol. 2, p. 297 (1943); Vol. 10, p. 58 (1930). General procedure for N-alkylation of aromatic amines using chloroethanol.
-
Occupational Safety and Health Administration (OSHA) . Method 96: N-Phenyl-2-Naphthylamine. (Provides relevant stability and handling data for naphthylamine derivatives).
-
National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 71367200, 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol.
-
U.S. EPA . Toxicological Review of 2-Methylnaphthalene (CAS No. 91-57-6). (Critical for understanding starting material toxicity).
Technical Support Center: Photostability of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol under light exposure. The information herein is designed to help you anticipate and address challenges in your experimental workflows.
Introduction
2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol is a compound of interest in various research and development endeavors. Its structural similarity to naphthalene suggests a potential susceptibility to photodegradation, a critical factor to consider in its handling, storage, and formulation.[1][2][3] This guide will walk you through the essential aspects of photostability testing, drawing upon established principles and regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: My assay results for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol are inconsistent after the compound has been handled in ambient light. Could this be due to photodegradation?
A1: Yes, inconsistency in assay results after light exposure is a strong indicator of potential photodegradation. The naphthalene moiety in the compound's structure is known to be susceptible to photochemical reactions.[1][2][3] To confirm this, a systematic photostability study is recommended.
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: Expose a solution of your compound to a controlled light source with a known spectral output and intensity.[4][5][6] It is crucial to include a dark control sample, kept at the same temperature, to differentiate between light-induced and thermal degradation.[7]
-
Analyze Samples at Time Points: Withdraw aliquots from both the light-exposed and dark control samples at various time intervals.
-
Utilize a Stability-Indicating Analytical Method: Employ an analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, that can separate the parent compound from any potential degradation products.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be valuable for identifying degradants.[1][10]
-
Compare Chromatograms: A decrease in the peak area of the parent compound in the light-exposed sample, coupled with the appearance of new peaks not present in the dark control, strongly suggests photodegradation.
Q2: What are the standard guidelines I should follow for conducting a formal photostability study?
A2: The most widely recognized guidelines for photostability testing are issued by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q1B guideline.[4][6] These guidelines provide a systematic approach to assessing the intrinsic photostability of new drug substances and products.[4][6]
Key Aspects of ICH Q1B Guidelines:
-
Light Sources: The guidelines specify the use of light sources that produce an output similar to the D65/ID65 emission standard, which mimics natural daylight.[7] This can be achieved with a xenon or metal halide lamp.[7] Alternatively, a combination of cool white fluorescent and near-UV lamps can be used.[4][6]
-
Exposure Levels: For confirmatory studies, samples should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet (UVA) light.[4][6][11]
-
Sample Presentation: The drug substance should be tested in a chemically inert and transparent container.[4][6] It's also recommended to spread the solid material in a thin layer to ensure uniform light exposure.[7]
-
Systematic Approach: Testing should be conducted sequentially, starting with the drug substance itself.[4][6][7] If found to be photolabile, further testing on the drug product in its immediate and marketing packaging is necessary to assess the level of protection provided.[4][6][7]
Q3: I've confirmed that my compound is degrading under light. What are the likely degradation products and pathways?
A3: While specific degradation pathways for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol would need to be elucidated experimentally, we can infer potential mechanisms based on the known photochemistry of naphthalene derivatives.[1][2][3] The primary reactive species in photodegradation are often photogenerated holes, superoxide radicals, and hydroxyl radicals.[1][10]
Potential Degradation Pathways:
-
Oxidation of the Naphthalene Ring: The aromatic ring system is susceptible to attack by hydroxyl radicals, which can lead to the formation of hydroxylated derivatives such as naphthols and subsequently, naphthoquinones.[1]
-
Ring Opening: Further oxidation can lead to the opening of the aromatic ring, forming smaller, more volatile organic compounds.[1][2]
-
Reactions involving the Amino-alcohol Side Chain: The side chain could also be a site for photo-oxidation, although the naphthalene ring is generally the more reactive center for photodegradation.
Experimental Workflow for Degradation Pathway Elucidation:
Caption: Workflow for elucidating photodegradation pathways.
Q4: How can I protect 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol from light-induced degradation during experiments and storage?
A4: Protecting a photosensitive compound is crucial for maintaining its integrity.
Protective Measures:
| Strategy | During Experimentation | For Storage |
| Container Choice | Use amber glass vials or wrap clear vials in aluminum foil. | Store in amber glass bottles or other light-opaque containers. |
| Lighting Conditions | Work in a dimly lit area or under yellow light, which has less energetic photons than white or UV light. | Store in a dark place, such as a cabinet or refrigerator, away from windows. |
| Inert Atmosphere | For solutions, purging with an inert gas like nitrogen or argon can minimize photo-oxidative degradation.[7] | Store solid material under an inert atmosphere if it is particularly sensitive. |
Q5: What analytical methods are best suited for a stability-indicating assay of this compound?
A5: A robust stability-indicating method should be able to quantify the decrease in the active pharmaceutical ingredient (API) concentration while simultaneously detecting the formation of degradation products.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability studies.
-
Detection: A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and provides spectral information about the degradants. Fluorescence detection can offer higher sensitivity and selectivity if the compound or its degradants are fluorescent.[9]
-
Column: A C18 reversed-phase column is a good starting point for method development.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying the structure of volatile degradation products.[1][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying non-volatile degradation products and for elucidating degradation pathways.
Protocol for a Forced Photodegradation Study:
Caption: Step-by-step protocol for a forced photodegradation study.
Conclusion
The photostability of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol is a critical parameter that can significantly impact the reliability and reproducibility of research findings. By understanding the potential for photodegradation and implementing the appropriate testing and handling strategies outlined in this guide, researchers can ensure the integrity of their work. Adherence to established guidelines, such as ICH Q1B, provides a robust framework for these investigations.
References
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
- Guide to Photostability Testing: ICH Guidelines - BioBoston Consulting.
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV.
- Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides.
- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions - ATLAS.
- Photodegradation of naphthalene-derived particle oxidation products - RSC Publishing.
- (PDF) Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides - ResearchGate.
- (a) Possible photodegradation processes of naphthalene in seawater... | Download Scientific Diagram - ResearchGate.
- A Comparative Guide to the Validation of Analytical Methods for N-Methyl-N-phenylnaphthalen-2-amine - Benchchem.
- Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC.
Sources
- 1. idk.org.rs [idk.org.rs]
- 2. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. biobostonconsulting.com [biobostonconsulting.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ikev.org [ikev.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Technical Support Center: Troubleshooting Low Purity in Naphthalene Amino Alcohol Synthesis
Welcome to the technical support center for the synthesis of naphthalene amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and achieve high purity in your synthetic preparations. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address specific issues you may encounter.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of naphthalene amino alcohols, providing potential causes and actionable solutions.
Problem 1: Low Chemical Purity - Presence of Unidentified Impurities
Question: My final product's NMR and LC-MS spectra show multiple unexpected peaks. What are the likely impurities, and how can I prevent their formation?
Answer: The presence of unknown impurities is a frequent challenge. The identity of these byproducts is highly dependent on the synthetic route employed.
Common Synthetic Routes & Associated Impurities:
-
Reduction of a Naphthalene Amino Ketone: This is a common method for producing β-amino alcohols.[1]
-
Incomplete Reduction: The most common impurity is the starting amino ketone.
-
Over-reduction: While less common for the naphthalene core under standard conditions, harsh reducing agents could potentially affect the aromatic system.
-
Side Reactions of the Amine: If the amine is unprotected, it can undergo side reactions.
-
-
Reduction of a Naphthalene Amino Acid: A direct route that leverages the chiral pool.[][3]
-
Incomplete Reduction: The starting amino acid or intermediate aldehyde may be present.
-
Ester Formation: If an alcohol is used as a solvent with certain activating agents, esterification of the carboxylic acid can compete with reduction.
-
-
Bucherer Reaction followed by subsequent modifications: This involves the conversion of a naphthol to a naphthylamine.[4]
-
Unreacted Naphthol: The starting 1- or 2-naphthol may be carried through.
-
Hydroxynaphthylamine: Incomplete amination can result in impurities like 1-amino-5-hydroxynaphthalene.[5]
-
Core Causes & Solutions:
-
Cause 1: Incomplete Reaction.
-
Solution: Increase the equivalents of the reducing agent (e.g., NaBH₄, LiAlH₄) and/or extend the reaction time. Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material. For reductions of amino acids, potent reducing systems like NaBH₄/I₂ or LiAlH₄ are often necessary as NaBH₄ alone is typically ineffective for reducing carboxylic acids.[6]
-
-
Cause 2: Non-Optimal Reaction Temperature.
-
Solution: Reductions are often exothermic. Maintain a low temperature (e.g., 0 °C) during the addition of the reducing agent to minimize side reactions.[7] Subsequently, allowing the reaction to slowly warm to room temperature can help drive it to completion.
-
-
Cause 3: Contaminated Starting Materials.
-
Solution: Ensure the purity of your starting naphthalene derivative. Common impurities in commercial naphthalene include methylnaphthalenes, indene, and benzothiophene.[8][9] While often minor, these can lead to a complex impurity profile in the final product. Purify starting materials by recrystallization or chromatography if necessary.
-
Problem 2: Low Enantiomeric Purity / Significant Racemization
Question: My chiral HPLC analysis indicates a poor enantiomeric excess (ee). What are the primary causes of racemization, and how can I prevent this?
Answer: Maintaining stereochemical integrity is critical, especially when starting with an enantiomerically pure precursor like an amino acid. Racemization can occur at various stages of the synthesis.
Primary Causes & Prevention Strategies:
-
Cause 1: Harsh Reaction Conditions.
-
Mechanism: Basic conditions or elevated temperatures can lead to racemization, particularly if there is a proton alpha to a carbonyl group, which can enolize. In amino acid chemistry, oxazolone formation is a common pathway for racemization.[7]
-
Solution:
-
Temperature Control: Perform reactions at the lowest effective temperature. For instance, reducing the temperature in microwave-assisted syntheses has been shown to limit racemization.[7]
-
pH Control: Avoid strongly basic or acidic conditions where possible. If a base is required, consider using a milder, non-nucleophilic organic base.
-
-
-
Cause 2: Inappropriate Reagent Choice for Amino Acid Reduction.
-
Mechanism: The method used to activate and reduce a carboxylic acid can impact stereochemical purity.
-
Solution: A recommended mild, one-pot method that preserves optical purity is the activation of the N-protected amino acid with 1,1'-carbonyldiimidazole (CDI), followed by reduction with sodium borohydride.[7]
-
Experimental Protocol: Racemization-Minimizing Reduction of an N-Protected Naphthalene Amino Acid [7]
-
Activation: Dissolve the N-protected naphthalene amino acid in anhydrous tetrahydrofuran (THF) at room temperature. Add 1.1 equivalents of CDI and stir for 10-15 minutes.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. In one portion, add a solution of sodium borohydride (5 equivalents) in water.
-
Quenching and Work-up: Stir the solution for 30 minutes. Acidify the reaction with 1N HCl and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over magnesium sulfate. The crude product can then be further purified.
Problem 3: Difficulty in Product Isolation and Purification
Question: My crude product is a persistent oil and is difficult to purify by crystallization. What are the best practices for purifying naphthalene amino alcohols?
Answer: Naphthalene amino alcohols can be challenging to purify due to their polarity and sometimes amorphous nature. A multi-step purification strategy is often required.
Recommended Purification Techniques:
-
Column Chromatography: This is the most versatile method for purifying polar, non-volatile compounds.
-
Stationary Phase: Silica gel is most common. For particularly basic amino alcohols, consider using alumina or treating the silica gel with a small amount of triethylamine in the eluent to prevent streaking.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The optimal solvent system will depend on the specific polarity of your compound.
-
-
Crystallization: Even if the crude product is an oil, crystallization of a salt form can be highly effective.
-
Procedure: Dissolve the crude amino alcohol in a solvent like diethyl ether or ethyl acetate. Add a solution of an acid (e.g., HCl in ether, or oxalic acid in methanol) dropwise to precipitate the corresponding salt.[10] The resulting crystalline salt is often much easier to handle and purify by recrystallization. The free base can be recovered by subsequent treatment with a base.
-
-
Sublimation: For relatively nonpolar and thermally stable naphthalene derivatives, vacuum sublimation can be an effective purification method. This has been successfully used for purifying 1,5-diaminonaphthalene.[5]
-
Conditions: Sublimation is typically carried out at elevated temperatures (180-250 °C) and under high vacuum (0.5-30 mbar).[5]
-
Data Summary: Purification Strategies
| Purification Method | Best Suited For | Key Considerations |
| Column Chromatography | Oily products, complex mixtures | Choice of eluent and stationary phase is critical. |
| Crystallization (as a salt) | Basic amino alcohols that are oils | Can significantly improve handling and purity.[10] |
| Recrystallization (free base) | Solid crude products | Choice of solvent is key (e.g., ethanol/water, toluene).[11] |
| Vacuum Sublimation | Thermally stable, less polar compounds | Requires specialized equipment; not suitable for all derivatives.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to naphthalene amino alcohols?
There are several reliable methods:
-
Reduction of α-Amino Ketones: This involves the reduction of a ketone adjacent to an amino group, often with a borohydride reagent. This is a versatile method for producing 1,2-amino alcohols.[4][12]
-
Reduction of Amino Acids: Starting from a naphthalene-containing amino acid, the carboxylic acid can be reduced to the alcohol using strong reducing agents like LiAlH₄ or a NaBH₄/I₂ system.[][6]
-
Reductive Amination: A naphthalene-based aldehyde or ketone can be reacted with an amine in the presence of a reducing agent (e.g., NaBH₃CN) to form the amino alcohol.[]
-
Ring-opening of Epoxides: An amine can be used to open a naphthalene epoxide, which yields a 1,2-amino alcohol. The regioselectivity of this reaction can be an important consideration.[13]
Q2: How can I accurately assess the chemical and enantiomeric purity of my final product?
A combination of analytical techniques is recommended for a comprehensive assessment.
-
Chemical Purity:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of major impurities.
-
LC-MS: Ideal for identifying the molecular weight of the product and any byproducts, giving clues to their identity.
-
-
Enantiomeric Purity (Enantiomeric Excess - ee):
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. Polysaccharide-based chiral stationary phases are often effective for amines.[14] A small amount of an amine modifier, like diethylamine, is often added to the mobile phase to improve peak shape.[14]
-
Chiral NMR Spectroscopy: Using a chiral solvating agent (CSA), such as (R)- or (S)-BINOL, can cause the signals of the two enantiomers to appear at different chemical shifts in the NMR spectrum, allowing for quantification.[14][15]
-
Q3: Which reducing agents are best for converting a naphthalene amino ketone to the corresponding amino alcohol?
Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the most common and effective choice for reducing ketones without affecting the naphthalene ring. For enantioselective reductions, a chiral catalyst like (S)-2-Methyl-CBS-oxazaborolidine can be used in conjunction with a borane source (e.g., BH₃·THF) to achieve high enantiomeric excess.[3][12]
Q4: How critical is the protection of the amine group during the synthesis?
Protecting the amine group is often highly advisable, especially during the reduction of a carboxylic acid.
-
Why protect?
-
Reagent Compatibility: Strong, hydridic reducing agents like LiAlH₄ can be consumed by the acidic N-H proton of a primary or secondary amine.
-
Improved Solubility: N-protection can improve the solubility of the starting material in organic solvents.
-
Preventing Side Reactions: It prevents the amine from acting as a nucleophile in undesired side reactions.
-
-
Common Protecting Groups: Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are common choices as they are generally stable to reductive conditions using borohydrides and can be removed under well-established procedures.
Visual Diagrams
Workflow: Troubleshooting Low Chemical Purity
Caption: A logical workflow for diagnosing and resolving issues of low chemical purity.
Pathway: Racemization During Amino Acid Reduction
Caption: Comparison of reaction pathways leading to stereoretention versus racemization.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Amino Alcohol Compounds.
- Agilent. (2011). Analysis of amino-alcohols, C3-C5.
- Benchchem. (n.d.). A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 3-(Naphthalen-1-yl)propan-1-amine Derivatives.
- Google Patents. (n.d.). Process for the purification of 1,5-diaminonaphthalene with 1-amino-5-hydroxynaphthalene content.
- PMC. (2008). Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1′-Binaphthyl Compound.
- (2025). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.
- (n.d.). Chiral separation of naphthalene-2,3-dicarboxaldehyde-labeled amino acid enantiomers by cyclodextrin-modified micellar electroki.
- ACS Publications. (n.d.). Chiral separation of naphthalene-2,3-dicarboxaldehyde-labeled amino acid enantiomers by cyclodextrin-modified micellar electrokinetic chromatography with laser-induced fluorescence detection | Analytical Chemistry.
- BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
- MDPI. (2025). Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids.
- University of Greifswald. (2015). Biocatalytic Synthesis of Amino Alcohols.
- Benchchem. (n.d.). discovery and synthesis of chiral amino alcohols.
- (n.d.). Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents.
- RSC Publishing. (2022). Recent progress in the chemistry of β-aminoketones.
- Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols.
- (n.d.). A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry.
- Wikipedia. (n.d.). Naphthalene.
- Organic Syntheses Procedure. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols.
- YouTube. (2023). Purification of Naphthalene by Re-Crystallization from Ethanol.
- Veeprho. (n.d.). Naphthalene Impurities and Related Compound.
- MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- CAT. (n.d.). Analyses of amino acids, Enantiomeric purity.
- PubMed. (n.d.). THE PARTIAL PURIFICATION OF AN AMINO AICD NAPHTHYLAMIDASE FROM HUMAN LIVER.
- DiVA. (2014). Development and optimization of simple one-step methods for the synthesis of 4-amino-substituted 1,8-naphthalimides.
- (n.d.). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst.
- PMC. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
- SHIMADZU CORPORATION. (n.d.). Analytical Methods for Amino Acids.
- Chemical Communications (RSC Publishing). (n.d.). Synthesis of naphthalene amino esters and arylnaphthalene lactone lignans through tandem reactions of 2-alkynylbenzonitriles.
- (2024). Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis.
- Organic Chemistry Portal. (2007). Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines.
- TNTH - Tamilnadu Test House. (2025). Analytical Methods For Amino Acids.
- ResearchGate. (2025). Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability | Request PDF.
Sources
- 1. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. EP0247456A1 - Process for the purification of 1,5-diaminonaphthalene with 1-amino-5-hydroxynaphthalene content - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Naphthalene - Wikipedia [en.wikipedia.org]
- 9. veeprho.com [veeprho.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. "Preparation of Aminoalcohols and Their Application for the Synthesis o" by David L. Sellers [scholarworks.wmich.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
optimizing reaction temperature for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Temperature Optimization for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
Executive Summary
This guide addresses the synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol (CAS: 71367-20-0), a secondary amine formed by the N-hydroxyethylation of 2-methyl-1-naphthylamine .
Optimizing the reaction temperature for this specific scaffold is non-trivial due to the ortho-effect . The methyl group at the C2 position creates significant steric hindrance around the C1-amine, retarding nucleophilic attack. This necessitates higher activation energies (higher temperatures) compared to unhindered naphthylamines, yet simultaneously increases the risk of oxidation and over-alkylation.
Part 1: The Thermodynamic & Kinetic Landscape
Before adjusting your heating block, you must understand the competing forces in your reaction vessel.
The Steric Barrier (The "Ortho-Effect")
Unlike 1-naphthylamine, your starting material (2-methyl-1-naphthylamine) possesses a methyl group adjacent to the nucleophilic nitrogen.
-
Consequence: The nitrogen lone pair is sterically crowded. The approach vector for the electrophile (e.g., 2-chloroethanol or ethylene oxide) is restricted.
-
Kinetic Impact: The reaction rate (
) is significantly slower than standard aniline alkylations. Temperatures that work for simple anilines (e.g., 60°C) will likely result in stalled conversion here.
The Selectivity Trap (Mono- vs. Bis-alkylation)
The target is the secondary amine (Mono-alkylation).
-
Primary Risk: Once the first hydroxyethyl group is added, the nitrogen becomes more electron-rich (inductive effect of the alkyl group), theoretically making it a better nucleophile.
-
The Saving Grace: The steric bulk of the 2-methyl group plus the new hydroxyethyl group makes the formation of the tertiary amine (Bis-product) energetically unfavorable.
-
Temperature Window: You must find the window where thermal energy overcomes the barrier for the first addition but is insufficient to force the second addition.
Part 2: Visualization of Reaction Pathways
The following diagram maps the kinetic pathways and the specific risks associated with temperature variance.
Figure 1: Reaction pathway analysis showing the high energy barrier to the target product and the divergence into impurities at excessive temperatures.
Part 3: Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by users synthesizing this scaffold.
Scenario A: Low Conversion / Stalled Reaction
Q: "I am running the reaction with 2-chloroethanol in Ethanol at reflux (78°C), but 40% of my starting material remains after 24 hours. Should I add more reagent?"
-
Diagnosis: Kinetic Trapping. The reflux temperature of ethanol (78°C) is likely insufficient to overcome the steric hindrance of the 2-methyl group efficiently.
-
Solution: Switch to a higher-boiling solvent.
-
Protocol Adjustment: Replace Ethanol with Toluene (bp 110°C) or DMF (bp 153°C).
-
Target Temperature: Aim for 95°C – 105°C .
-
Why: This temperature increase provides the necessary activation energy to push the nucleophilic attack past the steric barrier.
-
Caution: Do not simply add more reagent; this will only complicate purification later without solving the kinetic bottleneck.
-
Scenario B: Formation of "Double" Addition Product
Q: "LC-MS shows a peak with Mass [M+44] relative to my product. Is this the bis-alkylated impurity? How do I stop it?"
-
Diagnosis: Thermodynamic Overshoot. You have likely supplied enough thermal energy to force the second alkylation despite the steric crowding.
-
Solution: Control the stoichiometry and temperature ceiling.
-
Stoichiometry: Ensure you are using a slight excess (1.1 – 1.2 eq) of the alkylating agent, not a large excess.
-
Temperature Cap: Do not exceed 110°C .
-
Base Choice: If using a strong base (e.g., KOH), switch to a milder, buffered base like Sodium Bicarbonate (
) or DIPEA . Strong bases increase the nucleophilicity of the intermediate amine, promoting over-alkylation.
-
Scenario C: Darkening / Tar Formation
Q: "The reaction mixture turned from amber to black sludge. Yield is poor."
-
Diagnosis: Oxidative Decomposition. Naphthylamines are electron-rich and prone to oxidation, especially at high temperatures in the presence of air.
-
Solution: Inert Atmosphere Rigor.
-
Protocol: You must degas your solvent (sparge with Nitrogen/Argon for 15 mins) and run the reaction under a positive pressure of inert gas.
-
Additive: Add an antioxidant like Sodium Metabisulfite (if using aqueous conditions) or simply ensure strict exclusion of oxygen.
-
Part 4: Recommended Experimental Protocol
Method: Alkylation with 2-Chloroethanol (The "Robust" Route) Preferred for safety over Ethylene Oxide in standard labs.
| Parameter | Specification | Rationale |
| Solvent | Toluene or Xylene | High boiling point allows temp optimization; product often precipitates or is easily extracted. |
| Base | Mild enough to prevent side reactions; neutralizes HCl byproduct. | |
| Temperature | 95°C ± 5°C | The "Goldilocks" zone: overcomes sterics but minimizes bis-alkylation. |
| Time | 12 - 18 Hours | Monitor via HPLC/TLC. Stop when SM < 5%. |
| Atmosphere | Prevents oxidation of the naphthylamine core. |
Step-by-Step:
-
Charge: In a round-bottom flask equipped with a condenser, add 2-methyl-1-naphthylamine (1.0 eq),
(1.5 eq), and Toluene (5 mL per mmol SM). -
Degas: Sparge the mixture with Nitrogen for 10 minutes.
-
Heat: Warm the mixture to 90°C .
-
Addition: Add 2-chloroethanol (1.2 eq) dropwise via syringe. Note: Adding it slowly prevents a high local concentration of electrophile, favoring mono-alkylation.
-
Reflux: Increase temperature to 100°C (gentle reflux if using Toluene/Water mix, or internal temp for pure Toluene).
-
Monitor: Check HPLC at 4 hours. If conversion is <20%, increase temp to 110°C.
-
Workup: Cool to room temp. Filter off inorganic salts. Wash filtrate with water. Dry organic layer (
) and concentrate.
Part 5: Decision Tree for Optimization
Use this flowchart to adjust your conditions dynamically during the experiment.
Figure 2: Decision logic for real-time temperature and condition adjustment.
References
-
BenchChem. (2025).[1][2][3] Synthesis and Purification of N,N-Bis(2-hydroxyethyl)-2-naphthylamine. BenchChem Application Notes. 2[4][5][6]
-
PrepChem. (n.d.). Preparation of 1-amino-2-methylnaphthalene. PrepChem.com. 7
-
Huang, et al. (2010).[6] Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols. ResearchGate. 6
-
PubChem. (n.d.). 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol Compound Summary. National Library of Medicine. 8[5][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective monoformylation of naphthalene-fused propellanes for methylene-alternating copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101704758A - Method for preparing 2-naphthylamine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol | C13H15NO | CID 71367200 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solubilization Guide for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
CAS: 5415-80-5 Formula: C₁₃H₁₅NO Molecular Weight: 201.26 g/mol Support Ticket ID: MNAE-SOL-001
Executive Summary & Molecule Analysis
The Challenge: 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol (MNAE) presents a classic "amphiphilic conflict." It possesses a large, planar, lipophilic naphthalene tail (hydrophobic) and a short, polar amino-ethanol head (hydrophilic).[1]
The Implication: While the hydroxyl group (-OH) suggests water compatibility, the naphthalene ring dominates the physicochemical profile, rendering the molecule practically insoluble in neutral water .[1] Successful dissolution requires disrupting the Van der Waals forces stacking the naphthalene rings, typically achieved via dipolar aprotic solvents or pH manipulation of the secondary amine.[1]
Physicochemical Profile
| Property | Value (Predicted/Proxy) | Solubilization Impact |
| LogP | ~2.8 – 3.2 | Moderate lipophilicity; requires organic co-solvents. |
| pKa (Amine) | ~3.9 – 4.5 | Weak base (aniline derivative).[1] Will protonate in strong acids (pH < 2) to form salts.[1] |
| H-Bond Donors | 2 (-OH, -NH-) | Good compatibility with DMSO and Ethanol. |
| Stability | High Oxidation Risk | Naphthylamines oxidize in air/light, turning red/purple.[1] |
Solvent Compatibility Matrix
Use this matrix to select the primary solvent for your stock solution.
| Solvent | Solubility Rating | Application Context |
| DMSO (Dimethyl Sulfoxide) | Excellent (>50 mg/mL) | Recommended Stock Solvent. Best for freezing and long-term storage. Compatible with most cell assays at <0.1% v/v. |
| Ethanol (Abs.) | Good (>10 mg/mL) | Preferred for in vivo animal formulations where DMSO toxicity is a concern.[1] Evaporates easily. |
| DMF (Dimethylformamide) | Excellent (>50 mg/mL) | Alternative to DMSO for chemical synthesis applications.[1] Toxic for cell culture.[1] |
| Water (Neutral) | Poor (<0.1 mg/mL) | Do NOT use for stock. Will result in immediate suspension/precipitation.[1] |
| 0.1M HCl | Moderate | Protonates the amine, forming a water-soluble hydrochloride salt.[1] Useful for aqueous synthesis steps.[1] |
Decision Logic: Solvent Selection Workflow
The following diagram illustrates the logical pathway for selecting the correct solvent system based on your experimental end-point.
Figure 1: Decision tree for selecting the optimal solvent vehicle based on downstream experimental requirements.
Standard Operating Protocols (SOPs)
Protocol A: Preparation of 10 mM Stock Solution (DMSO)
Best for: Cell culture, High-Throughput Screening.
-
Weighing: Weigh 2.01 mg of MNAE powder into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9%).
-
Note: Do not use "wet" DMSO; water content promotes precipitation.[1]
-
-
Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Inspection: Ensure the solution is clear and colorless (or pale yellow).[1]
-
Warning: A red/purple tint indicates oxidation of the naphthylamine ring.[1]
-
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3-6 months.
Protocol B: Aqueous Dilution for Cell Culture
The "Crash" Prevention Method.[1]
-
Pre-warm: Warm the culture media to 37°C.
-
Stepwise Dilution: Do not add 100% DMSO stock directly to the cell plate.
-
Intermediate Step: Dilute the 10 mM stock 1:10 in PBS/Media to create a 1 mM "Working Solution" (10% DMSO).
-
Final Step: Dilute the Working Solution into the final well to reach 10 µM (0.1% DMSO final).
-
-
Observation: Check for "oiling out" (micro-droplets) under a microscope. If observed, reduce concentration or add 0.5% Cyclodextrin (HP-β-CD) to the media.[1]
Troubleshooting & FAQs
Q1: My solution turned pink/red after 2 days. Is it still good?
Status: Compromised.
-
Mechanism: Naphthylamine derivatives are electron-rich and prone to auto-oxidation, forming quinone-imine impurities (similar to aniline oxidation).[1]
-
Solution: Discard. For the next batch, purge the DMSO stock with Nitrogen/Argon gas before closing the vial and store strictly in the dark.
Q2: I need to dose mice orally. Can I use the DMSO stock?
Status: Not Recommended.
-
Reasoning: High concentrations of DMSO are toxic and can cause GI irritation or hemolysis.[1]
-
Alternative Vehicle:
Q3: The compound precipitates immediately when added to PBS.
Status: Expected Behavior (Solvent Shock).
-
Mechanism: The LogP (~3.[1]0) means the molecule hates water.[1] Adding a tiny drop of DMSO stock to a large volume of PBS causes the DMSO to diffuse away faster than the drug can dissolve, leaving the drug stranded as a solid precipitate.[1]
-
Fix: Use the "Sandwich Method" :
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71367200, 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol. Retrieved from [Link]
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Grounding for LogP/Solubility rules).
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Source for pH-dependent solubility of weak bases).[1]
Sources
storage conditions to prevent degradation of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
Technical Support Center: Stability & Storage of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
Ticket ID: #STR-MN-2024-OX Subject: Prevention of oxidative degradation and hygroscopic destabilization. Assigned Specialist: Senior Application Scientist, Organic Chemistry Division.
Executive Summary: The Stability Profile
You are working with 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol (often referred to as N-(2-hydroxyethyl)-2-methyl-1-naphthylamine).
This molecule presents a "perfect storm" for degradation:
-
Electron-Rich Naphthalene Ring: The 2-methyl group is electron-donating, activating the ring and making it susceptible to photo-oxidation.
-
Secondary Amine: The nitrogen center is prone to N-oxidation (forming N-oxides) and radical cation formation, which leads to colored impurities (pinks/browns).
-
Primary Alcohol: The ethan-1-ol tail introduces hygroscopicity, drawing moisture that accelerates hydrolysis and physical caking.
The Golden Rule: This compound is not shelf-stable under ambient aerobic conditions. It requires the "Cold-Dark-Inert" triad to maintain >98% purity.
Part 1: Critical Storage Protocol (The "Cold-Dark-Inert" Triad)
Do not deviate from these parameters for storage periods exceeding 24 hours.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use) | Low temperature kinetically inhibits the auto-oxidation of the secondary amine and slows the rate of radical propagation [1]. |
| Atmosphere | Argon (Preferred) or Nitrogen | Oxygen is the primary enemy. Argon is heavier than air and provides a better "blanket" over the solid than Nitrogen, preventing micro-oxidation at the surface. |
| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV radiation (200-400nm) which excites the naphthalene |
| Desiccation | Required | The hydroxyl group is hygroscopic. Store the vial inside a secondary jar containing activated silica gel or Drierite™. |
Part 2: Degradation Pathways & Visualization
Understanding how the molecule breaks down allows you to diagnose the specific color changes you observe in the lab.
Figure 1: Mechanistic pathways leading to physical and chemical degradation. Note that the "browning" is usually a result of radical polymerization initiated by light and oxygen.
Part 3: Troubleshooting Guide (Symptom -> Diagnosis -> Fix)
Issue 1: "My white powder has turned pink or light purple."
-
Diagnosis: Early-stage photo-oxidation. Naphthalene amines often form "Wurster-type" radical cations that are intensely colored even at ppm levels.
-
Root Cause: Exposure to light during weighing or storage in clear glass.
-
Corrective Action:
-
Dissolve in minimal Ethanol or Ethyl Acetate.
-
Filter through a small pad of activated charcoal (removes colored radical species).
-
Recrystallize or evaporate under reduced pressure.
-
Future Prevention: Switch to amber vials immediately.
-
Issue 2: "The material has turned into a sticky brown gum."
-
Diagnosis: Advanced degradation + Moisture absorption.
-
Root Cause: The hygroscopic alcohol tail absorbed water, creating a mobile phase that accelerated oxidative coupling (tars).
-
Corrective Action:
-
If valuable: Attempt an acid-base extraction. Dissolve in dilute HCl (protonates the amine, moving it to aqueous phase), wash with ether (removes neutral tars), then basify with NaOH and extract back into organic solvent.
-
If replaceable: Discard. Purity is likely <80%.
-
Issue 3: "LC-MS shows a mass peak of M+16."
-
Diagnosis: N-Oxide formation.[1]
-
Root Cause: Storage under air (Oxygen attack on the nitrogen lone pair).
-
Corrective Action:
-
Purify via column chromatography.[2] Note: Use Triethylamine (1-2%) in your eluent to prevent the amine from streaking or degrading on acidic silica [2].
-
Part 4: Frequently Asked Questions (FAQs)
Q: Can I store this compound in DMSO or Methanol stock solutions? A: Avoid long-term storage in solution. In solution, the molecular mobility is higher, increasing the rate of oxidation. If you must store a stock solution:
-
Use degassed anhydrous DMSO.
-
Store at -80°C.
-
Use single-use aliquots to avoid freeze-thaw cycles (which introduce moisture).
Q: Is the compound sensitive to acidic environments? A: Yes. While it is a base, strong acids can protonate the alcohol or induce ring reactions depending on conditions. More importantly, chlorinated solvents (like Chloroform/DCM) often contain trace HCl, which can form salts with the amine or induce decomposition over time. Use stabilizers (amylene) in your DCM if used for extraction, but do not store the compound in chlorinated solvents [3].
Q: I need to dry the compound. Can I use a vacuum oven? A: Yes, but with caution. Use a vacuum desiccator at room temperature first. If heating is required, do not exceed 40°C. High heat + trace oxygen = rapid browning. Always backfill the vacuum oven with Nitrogen/Argon, never ambient air.
Part 5: Standard Operating Procedure (SOP) for Handling
Follow this workflow to ensure data integrity for your experiments.
Figure 2: Recommended workflow from receipt to experimental use.
References
- Vogel, A. I., et al.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013. (Standard protocols for amine purification and silica neutralization).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 71367200, 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol". PubChem, National Library of Medicine. Accessed Feb 2026. [Link]
Sources
minimizing side reactions in 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol synthesis
Executive Summary
The synthesis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol (Target M ) presents a classic challenge in chemoselectivity: mono-alkylation of a sterically hindered primary aromatic amine. The presence of the methyl group at the C2 position of the naphthalene ring (ortho to the amine at C1) significantly influences reaction kinetics. While this steric bulk naturally discourages the formation of the bis-alkylated impurity, it also retards the initial nucleophilic attack, often tempting researchers to use harsh conditions that promote oxidation or over-alkylation.
This guide focuses on the Direct Alkylation Route (using 2-haloethanols) and the Reductive Alkylation Route , providing protocols to suppress the three primary failure modes:
-
Over-Alkylation (Formation of the bis-ethanolamine species).
-
Oxidative Degradation (Naphthylamine darkening/tarring).
-
O-Alkylation (Ether formation).
Part 1: The Reaction Landscape (Visualized)
To troubleshoot effectively, one must understand the competing pathways. The diagram below illustrates the kinetic competition you are managing.
Figure 1: Reaction network showing the primary kinetic pathway (Blue) vs. parasitic side reactions (Red/Black).
Part 2: Critical Troubleshooting Protocols
Module A: Solving the "Stalled Reaction" vs. "Over-Alkylation" Dilemma
User Issue: "The reaction is too slow due to the 2-methyl steric hindrance, but if I heat it, I get the bis-impurity."
The Mechanistic Insight: The C2-methyl group twists the C1-amine out of planarity with the naphthalene ring, reducing conjugation but increasing steric blockage. This makes the amine a weaker nucleophile than a standard aniline.
-
Goal: Enhance nucleophilicity without increasing temperature to the point where the mono-product reacts further.
Optimized Protocol (Finkelstein-Assisted Alkylation): Instead of standard 2-chloroethanol, generate the more reactive 2-iodoethanol in situ or use a catalyst.
-
Solvent System: Switch to 2-Butanone (MEK) or Acetonitrile . Avoid DMF if possible (hard to remove, promotes over-alkylation at high T).
-
Base: Use Sodium Bicarbonate (NaHCO₃) or DIPEA . Avoid strong bases like NaOH or KOH, which promote O-alkylation and deprotonate the mono-product, facilitating the second attack.
-
Catalyst: Add Potassium Iodide (KI) (0.1 eq). This converts the alkyl chloride to a transient alkyl iodide (Finkelstein reaction), which is ~100x more reactive toward the hindered amine.
Step-by-Step Workflow:
-
Dissolve 1-amino-2-methylnaphthalene (1.0 eq) in Acetonitrile (0.5 M).
-
Add NaHCO₃ (1.5 eq) and KI (0.1 eq).
-
Heat to reflux (80°C).
-
Slow Addition: Add 2-chloroethanol (1.1 eq) dropwise over 2 hours via syringe pump. Do not dump it in all at once.
-
Monitor: Check HPLC every hour. Stop when SM < 5%.
-
Note: If Bis-impurity > 5%, stop immediately. It is better to recover unreacted SM than to separate the Bis-impurity.
-
Module B: Preventing "Purple Tar" (Oxidation Control)
User Issue: "My reaction mixture turns dark purple/black within minutes."
The Mechanistic Insight: Naphthylamines are electron-rich and prone to Single Electron Transfer (SET) oxidation, forming radical cations that polymerize into dark tars (similar to aniline blacks). The 2-methyl group does not fully protect against this.
Self-Validating Protection System:
-
Degassing: Sparge reaction solvents with Argon/Nitrogen for 15 mins before adding the amine.
-
Antioxidant Additive: Add 1-2 mol% Ascorbic Acid or BHT to the reaction mixture. This acts as a radical scavenger without interfering with the SN2 mechanism.
-
Workup Protection: Do not rotovap to dryness in air. Keep the crude oil under N₂ or immediately dissolve in the next solvent.
Module C: Alternative Route for High-Purity Requirements
If the alkylation route yields >10% bis-impurity despite optimization, switch to Reductive Amination . This route is mechanistically incapable of forming the bis-product if the stoichiometry is controlled.
Reagents: 1-amino-2-methylnaphthalene + Glycolaldehyde dimer (or 2,2-dimethoxyacetaldehyde). Reductant: Sodium Triacetoxyborohydride (STAB).
Protocol:
-
Mix Amine (1.0 eq) and Glycolaldehyde dimer (1.0 eq) in DCM/THF.
-
Stir for 1h to form the hemiaminal/imine intermediate.
-
Add STAB (1.5 eq) and Acetic Acid (1.0 eq).
-
Stir at RT for 12h.
-
Result: Exclusively Mono-product. The steric bulk of the intermediate imine prevents a second addition.
Part 3: Quantitative Comparison of Methods
| Metric | Direct Alkylation (2-Chloroethanol) | Reductive Amination (Glycolaldehyde) | Buchwald-Hartwig (Pd-Cat) |
| Primary Side Reaction | Bis-alkylation (5-15%) | None (Stereoelectronically blocked) | Homocoupling / Dehalogenation |
| Reaction Time | 12-24 h (Slow) | 4-8 h (Fast) | 12-24 h |
| Cost | Low | High (Reagents) | High (Catalyst) |
| Scalability | High | Medium | Low/Medium |
| Rec. Purity | 85-90% | >98% | >95% |
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Ethylene Oxide (EO) instead of 2-Chloroethanol? A: Technically yes, but it is not recommended for minimizing side reactions. EO is highly reactive and tends to polymerize on the newly formed hydroxyl group (forming PEG chains: -NH-CH₂CH₂-O-CH₂CH₂-OH). Given the steric hindrance of your amine, the EO might preferentially react with the less hindered hydroxyl group of the product rather than the hindered nitrogen of the starting material.
Q2: How do I remove the unreacted 1-amino-2-methylnaphthalene? A: This is the most difficult separation due to similar polarity.
-
Chemical Method:[1][2][3][4][5][6][7][8] The secondary amine (Product) is more basic than the primary amine (SM) due to alkyl donation, but the steric hindrance dampens this.
-
Chromatography: Use a gradient of Hexanes:Ethyl Acetate. The SM usually elutes first (less polar).
-
Derivatization Trick: If SM is persistent, add a small amount of acetic anhydride or phthalic anhydride to selectively react with the primary amine (SM) to form a much less polar amide/imide, which is easily separated from your secondary amine product.
Q3: The product is an oil that won't crystallize. How do I purify it? A: Naphthylamine derivatives are often "oiling" solids.
-
Salt Formation: Dissolve the oil in diethyl ether and bubble dry HCl gas (or add HCl in dioxane). The hydrochloride salt of the product is likely a stable solid.
-
Trituration: Triturate the oil with cold pentane or hexanes to remove non-polar impurities.
References
-
BenchChem. (2025).[1][3][9] Synthesis and Purification of N,N-Bis(2-hydroxyethyl)-2-naphthylamine. BenchChem Application Notes. 1[2][4][10][11][12]
-
PrepChem. (2025).[1][11] Preparation of 1-amino-2-methylnaphthalene. PrepChem Organic Synthesis Database. 8[2][4][10][11][12]
-
National Institutes of Health (NIH). (2025). 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol Compound Summary. PubChem.[13] 14[2][4][10][11][12][15]
-
Department of Science Service. (2025). Autoxidation Reactions of Different Aromatic o-Aminohydroxynaphthalenes. 16[2][4][10][11][12][15][17][18]
-
Organic Syntheses. (1942). Naphthalene, 1-chloromethyl. Org. Synth. Coll. Vol. 3, p.195. 17[2][4][10][11][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino acid and N, N-two (2-hydroxyethyl) amino acid derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of naphthalene amino esters and arylnaphthalene lactone lignans through tandem reactions of 2-alkynylbenzonitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. The reaction of ethylene oxide with some proteins, amino acids and vitamins [vtechworks.lib.vt.edu]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scihorizon.com [scihorizon.com]
- 12. researchgate.net [researchgate.net]
- 13. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 14. 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol | C13H15NO | CID 71367200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. DE3006221C2 - Process for the preparation of N- (2-methyl-1-naphthyl) maleimide - Google Patents [patents.google.com]
- 16. lib3.dss.go.th [lib3.dss.go.th]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
H-NMR spectrum analysis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
Executive Summary
This guide provides a technical analysis of the
Unlike standard spectral libraries, this document focuses on comparative validation . We analyze the product against its primary precursor (1-Amino-2-methylnaphthalene ) and evaluate the impact of solvent selection (CDCl
Structural Context & Numbering
Accurate assignment requires a defined numbering scheme. The molecule consists of a naphthalene core substituted at position 1 with an ethanolamine tail and at position 2 with a methyl group.
Figure 1: Structural segmentation of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol for NMR assignment.
Experimental Protocol
To ensure reproducibility, the following protocol emphasizes "Self-Validating" steps—checkpoints where the operator confirms data quality before proceeding.
Sample Preparation
-
Mass: 10–15 mg of purified analyte.
-
Solvent Selection:
-
Routine Screening:CDCl
(99.8% D) + 0.03% TMS. Excellent for resolution of coupling constants ( ). -
Full Characterization:DMSO-
. Required to observe exchangeable protons (-OH, -NH) and prevent aggregation.
-
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Instrument Parameters
-
Frequency: 400 MHz (minimum) or 600 MHz (recommended for aromatic resolution).
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Scans (NS): 16 (CDCl
) or 32 (DMSO- ). -
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).
Self-Validating Workflow
-
Lock Check: Ensure lock signal is stable (>80%). Drifting lock indicates temperature instability.
-
Shim Check: The TMS peak (0.00 ppm) must have a linewidth at half-height (
) of <0.5 Hz. -
Phase Correction: Aromatic baseline must be flat. "Smiles" or "frowns" in the baseline distort integration values.
Comparative Analysis: Product vs. Precursor
The most critical analytical challenge is confirming the conversion of the starting material, 1-Amino-2-methylnaphthalene , into the N-alkylated product.
Table 1: Chemical Shift Comparison ( , ppm in CDCl )
| Proton Group | Precursor: 1-Amino-2-methylnaphthalene | Target: 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol | Diagnostic Change |
| -NH / -NH | ~4.0 - 4.5 (Broad s, 2H) | ~3.8 - 4.2 (Broad s, 1H) | Integration drops from 2H to 1H; signal broadens. |
| Ar-CH | 2.35 (s, 3H) | 2.42 (s, 3H) | Slight downfield shift due to change in amine electronics. |
| N-CH | Absent | 3.35 (t, | Primary Confirmation: New triplet appears. |
| -CH | Absent | 3.85 (t, | Secondary Confirmation: New triplet appears. |
| Aromatic Ring | 7.20 - 7.80 (m, 6H) | 7.30 - 8.05 (m, 6H) | Pattern remains similar, but H-8 (peri-position) may shift due to N-substitution. |
Technical Insight: The appearance of the two triplets in the 3.0–4.0 ppm region is the definitive "Go/No-Go" signal for reaction success. If these appear as a broad multiplet, the sample may contain unreacted 2-chloroethanol or residual solvent.
Comparative Analysis: Solvent Effects (CDCl vs. DMSO- )
Choice of solvent drastically alters the spectral topology, particularly for the labile protons.
Scenario A: CDCl (Chloroform-d)
-
Advantages: Sharp resolution of the aromatic region; distinct coupling of the ethylene bridge triplets.
-
Limitations: The -OH proton is often invisible (exchanges with trace water) or appears as a broad drift. The amine -NH- is broad and lacks coupling information.
Scenario B: DMSO- (Dimethyl Sulfoxide-d6)
-
Advantages:
-
-OH Detection: Appears as a distinct triplet (coupling to CH
) at ~4.8 ppm. -
-NH Detection: Appears as a triplet (coupling to CH
) at ~5.2 ppm.
-
-
Mechanism: DMSO forms strong hydrogen bonds with the solute, slowing down the chemical exchange rate and allowing these protons to be observed on the NMR timescale.
Recommendation: Use CDCl
Detailed Spectral Assignment (Predictive Reference)
Based on fragment analysis and N-alkylated naphthalene standards [1, 2].[1]
Solvent: CDCl
-
Aromatic Region (7.20 – 8.10 ppm):
- 8.00 – 8.05 (d, 1H): H-8 (Peri-proton). Deshielded by the adjacent ring current and proximity to the N-substituent.
- 7.75 – 7.80 (d, 1H): H-5.
- 7.35 – 7.55 (m, 3H): H-3, H-6, H-7. Overlapping multiplets.
- 7.25 – 7.30 (d, 1H): H-4.
-
Labile Protons:
-
3.90 – 4.50 (Broad): -NH- and -OH. In CDCl
, these often merge or broaden significantly.
-
3.90 – 4.50 (Broad): -NH- and -OH. In CDCl
-
Aliphatic Region (2.00 – 4.00 ppm):
-
3.85 (t, 2H,
Hz): -CH -O . Deshielded by oxygen. -
3.35 (t, 2H,
Hz): -N-CH . Shielded relative to the O-methylene but deshielded relative to alkyl chains.[3] -
2.42 (s, 3H): Ar-CH
. Characteristic singlet for 2-methylnaphthalene derivatives.
-
3.85 (t, 2H,
Troubleshooting & Impurities
Common impurities arising from the synthesis (typically alkylation of 1-amino-2-methylnaphthalene with 2-chloroethanol or ethylene oxide).
Figure 2: Diagnostic signals for common synthesis impurities.
References
-
Precursor Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): 1-Amino-2-methylnaphthalene. SDBS No. 6892.
-
Solvent Effects: Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
- General Assignment Theory: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Chapter 3: Proton NMR).
-
Analogous Structures: Patil, R., et al. (2021).[1] "1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones." Heliyon, 7(1), e06044.
Sources
A Researcher's Guide to the 13C-NMR Spectral Features of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (13C-NMR), serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C-NMR chemical shifts for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol, a molecule of interest in medicinal chemistry. In the absence of direct experimental data for this specific compound, this guide leverages predictive modeling and comparative analysis with structurally related analogs to provide a robust interpretation of its expected 13C-NMR spectrum.
The Structural Rationale: Deconstructing the Molecule
To anticipate the 13C-NMR spectrum of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol, we must first dissect its molecular architecture. The molecule is comprised of three key fragments: a 2-methylnaphthalene core, an amino linker, and an ethanolamine side chain. The electronic environment of each carbon atom is uniquely influenced by its neighbors, and understanding these influences is critical for assigning chemical shifts.
To ground our predictions, we will compare the expected shifts of our target molecule with the experimentally determined 13C-NMR data of two well-characterized precursor molecules: 2-methylnaphthalene and 2-aminoethanol. This comparative approach allows us to observe the electronic effects of N-alkylation on the naphthalene ring and the impact of the bulky naphthylamino substituent on the ethanolamine moiety.
Caption: Molecular structure of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol with atom numbering.
Comparative Analysis of 13C-NMR Chemical Shifts
The following table presents a comparison of the predicted 13C-NMR chemical shifts for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol with the experimental data for 2-methylnaphthalene and 2-aminoethanol. The predicted values for the target molecule were generated using the online NMR prediction tool, NMRDB.org.[1][2] Experimental data for the reference compounds were sourced from the Biological Magnetic Resonance Bank and FooDB.[3][4]
| Carbon Atom | 2-Methylnaphthalene (Experimental, ppm)[3] | 2-Aminoethanol (Experimental, ppm)[4] | 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol (Predicted, ppm) |
| Naphthalene Moiety | |||
| C1 | 134.3 | - | 144.2 |
| C2 | 136.3 | - | 128.9 |
| C3 | 127.6 | - | 123.5 |
| C4 | 129.5 | - | 128.7 |
| C4a | 130.8 | - | 134.1 |
| C5 | 130.3 | - | 128.6 |
| C6 | 130.8 | - | 126.5 |
| C7 | 129.9 | - | 126.1 |
| C8 | 130.3 | - | 122.9 |
| C8a | 138.1 | - | 132.0 |
| C2-Me | 24.4 | - | 20.8 |
| Ethanolamine Moiety | |||
| C1' | - | 44.5 | 50.1 |
| C2' | - | 63.4 | 61.2 |
Interpreting the Chemical Shifts: A Mechanistic Perspective
Naphthalene Moiety:
-
C1: The most significant downfield shift is predicted for C1, moving from approximately 134.3 ppm in 2-methylnaphthalene to a predicted 144.2 ppm in the target molecule. This substantial deshielding is a direct consequence of the electron-withdrawing effect of the adjacent nitrogen atom of the amino group.
-
C2: Conversely, C2 is predicted to shift upfield from 136.3 ppm to 128.9 ppm. This shielding effect is likely due to a combination of steric hindrance from the bulky aminoethanol side chain and potential changes in the electronic distribution upon N-substitution.
-
Aromatic Carbons (C3-C8a): The remaining aromatic carbons are predicted to experience more modest shifts, both upfield and downfield, reflecting the complex interplay of electronic and steric effects transmitted through the naphthalene ring system. The general trend is a slight upfield shift for most of these carbons, suggesting an overall increase in electron density in the ring, possibly due to the lone pair of the amino nitrogen participating in resonance.
-
C2-Me: The methyl carbon is predicted to be shielded, shifting from 24.4 ppm to 20.8 ppm, which can be attributed to the steric compression and electronic changes induced by the adjacent aminoethanol substituent.
Ethanolamine Moiety:
-
C1': This carbon, directly attached to the nitrogen, is predicted to be at 50.1 ppm. This is downfield from the corresponding carbon in 2-aminoethanol (44.5 ppm), a result of the substitution of a hydrogen atom with the more electron-withdrawing 2-methylnaphthalen-1-yl group.
-
C2': The carbon bearing the hydroxyl group is predicted to have a chemical shift of 61.2 ppm, which is slightly upfield compared to 2-aminoethanol (63.4 ppm). This minor shielding effect might be due to intramolecular hydrogen bonding between the hydroxyl proton and the amino nitrogen, which would alter the electronic environment around C2'.
Standardized Protocol for 13C-NMR Data Acquisition
To ensure the reproducibility and accuracy of 13C-NMR data, adherence to a standardized experimental protocol is crucial. The following outlines a general procedure for obtaining a high-quality spectrum.
Caption: The workflow for structural elucidation using predicted and experimental 13C-NMR data.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the 13C-NMR chemical shifts for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol. By leveraging a comparative approach with structurally related compounds and employing computational prediction tools, we have established a solid framework for interpreting the expected spectrum of this molecule. The insights provided herein are intended to aid researchers in the structural verification and characterization of this and similar N-aryl amino alcohol derivatives. The principles and methodologies outlined serve as a robust guide for navigating the complexities of NMR spectral analysis in the pursuit of novel therapeutic agents.
References
-
NIST. 13C - NMR Absorptions of Major Functional Groups. [Link]
-
Scribd. 13-C NMR Chemical Shift Table.pdf. [Link]
-
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ResearchGate. 1 Н and 13 С NMR spectra of water solution of 2-aminoethanol and 2,2 -iminodiethanol after absorption of СО 2. [Link]
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Decoding the Vibrational Signature: A Comparative Guide to the IR Spectroscopy of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. For researchers working with substituted naphthalenamine derivatives, understanding their structural nuances is critical for predicting their behavior and function. This guide provides an in-depth analysis of the expected infrared (IR) spectroscopic features of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol , a molecule of interest due to its potential applications stemming from its unique structural combination of a bulky, aromatic naphthalene core and a flexible amino alcohol side chain.
While a direct experimental spectrum for this specific compound is not publicly available, this guide will construct a detailed, predictive analysis based on the fundamental principles of vibrational spectroscopy and comparative data from structurally analogous compounds. We will dissect the molecule's functional groups, predict their characteristic absorption frequencies, and explore the significant impact of intramolecular hydrogen bonding. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to interpret and predict the IR spectra of complex organic molecules.
Predicted IR Absorption Peaks for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
The structure of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. A summary of the predicted peak assignments is presented below, followed by a detailed discussion.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| O-H (Alcohol) | Stretching (H-bonded) | 3400 - 3200 | Strong, Broad | Broadening due to intramolecular hydrogen bonding with the amine nitrogen. |
| N-H (Secondary Amine) | Stretching (H-bonded) | 3400 - 3300 | Medium, Broad | Likely to be broad and may overlap with the O-H stretch due to hydrogen bonding. |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak | Characteristic of the naphthalene ring.[1] |
| Aliphatic C-H | Stretching | 3000 - 2850 | Medium | From the methyl and ethyl groups.[1] |
| C=C (Aromatic) | In-ring Stretching | 1600 - 1585 & 1500 - 1400 | Medium to Strong | Multiple bands are expected for the naphthalene ring system.[1] |
| N-H | Bending | 1650 - 1550 | Medium | |
| C-O (Primary Alcohol) | Stretching | ~1050 | Strong | |
| C-N | Stretching | 1335 - 1250 | Medium to Strong | |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.[1] |
Comparative Spectral Analysis: Insights from Analogous Structures
To lend experimental support to our predictions, we can compare the expected spectrum of our target molecule with the known IR spectra of structurally related compounds.
N-(2-Hydroxyethyl)-N-methylaniline
This molecule shares the N-substituted ethanolamine moiety but with a simpler aniline aromatic system instead of the 2-methylnaphthalene group. The NIST WebBook provides a reference spectrum for this compound.[2] Key comparative features include the broad absorption in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretch, and the C-O stretching vibration.
2-Methylnaphthalene
The IR spectrum of 2-methylnaphthalene, available from the NIST WebBook, provides a reference for the vibrations of the substituted naphthalene ring system.[3] We can expect to see similar aromatic C-H stretching peaks just above 3000 cm⁻¹ and the characteristic aromatic C=C stretching bands in the 1600-1400 cm⁻¹ region.
N-Methyl-N-naphthylmethylamine
This compound, with data available on PubChem, contains the N-methyl and naphthalene groups, offering insight into the C-N and aromatic vibrations without the hydroxyl group.[4]
By comparing the spectral features of these related molecules, we can build a more confident prediction for the IR spectrum of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol. The presence of both the hydroxyl and secondary amine groups in our target molecule is the most significant structural difference and will lead to unique features, primarily due to hydrogen bonding.
The Decisive Role of Intramolecular Hydrogen Bonding
A key structural feature of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol is the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the lone pair of electrons on the secondary amine's nitrogen atom. This interaction will have a pronounced effect on the IR spectrum.
In the absence of hydrogen bonding, a free O-H stretch typically appears as a sharp, relatively weak band around 3600 cm⁻¹.[5] However, the formation of a hydrogen bond weakens the O-H bond, causing the stretching vibration to shift to a lower frequency (broadening the peak significantly) into the 3400 - 3200 cm⁻¹ range.[5] Similarly, the N-H stretching vibration of the secondary amine, which would typically appear as a weak to medium peak around 3350-3310 cm⁻¹, will also be broadened and potentially shifted due to its involvement as a hydrogen bond acceptor. The broadness of these peaks is a hallmark of hydrogen bonding in IR spectroscopy.
Experimental Protocols: Acquiring an IR Spectrum
For researchers seeking to acquire an experimental IR spectrum of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol, the following general protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a common and convenient method for obtaining high-quality spectra of solid and liquid samples with minimal sample preparation.
Instrumentation:
-
A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the ATR crystal. Consistent pressure is key to reproducible results.
-
Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Visualizing the Vibrational Landscape
To conceptualize the key vibrational modes of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol, the following diagram illustrates the primary stretching and bending motions responsible for the most characteristic IR absorption bands.
Caption: Key functional groups and the influential hydrogen bonding in 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol.
Conclusion
The infrared spectrum of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol is predicted to be rich with information, clearly indicating the presence of its key functional groups. The most dominant features are expected to be the broad, hydrogen-bonded O-H and N-H stretching bands in the 3400-3200 cm⁻¹ region, a strong C-O stretch around 1050 cm⁻¹, and a series of absorptions characteristic of the substituted naphthalene ring. This predictive guide, grounded in fundamental spectroscopic principles and comparative analysis, provides a robust framework for researchers to interpret experimental data and confirm the successful synthesis and purity of this and related compounds.
References
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NIST. (n.d.). N-(2-Hydroxyethyl)-N-methylaniline. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol. Retrieved from [Link]
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PubChem. (n.d.). N-Methyl-N-naphthylmethylamine. Retrieved from [Link]
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LibreTexts. (2021). 29.6: Infrared (IR) Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
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NIST. (n.d.). Naphthalene, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Ashenhurst, J. (2023). How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For. Master Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 2-Naphthylamine. Retrieved from [Link]
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UCLA. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol: A Mass Spectrometry-Centric Approach
In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of regulatory approval and mechanistic understanding. This guide provides an in-depth, comparative analysis of analytical strategies for elucidating the structure of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol, a molecule featuring a bulky aromatic naphthalene core, a secondary amine, and a primary alcohol.
While direct experimental data for this specific molecule is not widely published, this guide leverages foundational principles of mass spectrometry and comparative data from analogous structures to predict its fragmentation behavior. We will contrast the rich structural detail obtainable from mass spectrometry with the capabilities of other essential analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This document is designed for researchers, scientists, and drug development professionals seeking to build a robust analytical workflow for novel aromatic amino alcohols.
Part 1: Predicted Mass Spectrometry Fragmentation Pattern
Mass spectrometry (MS) is a powerful tool for determining molecular weight and deducing structural information by analyzing how a molecule breaks apart.[1][2] For 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol (Molecular Formula: C₁₃H₁₅NO, Monoisotopic Mass: 201.1154 Da), Electrospray Ionization (ESI) in positive ion mode is the preferred method due to the basicity of the secondary amine, which is readily protonated.[3] The protonated molecule, [M+H]⁺, will have an expected mass-to-charge ratio (m/z) of 202.1232.
Upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the [M+H]⁺ ion is predicted to follow fragmentation pathways dictated by its functional groups. The most common fragmentation patterns for amino alcohols involve alpha cleavage (cleavage of the C-C bond adjacent to the heteroatom) and neutral losses.[4][5]
Key Fragmentation Pathways
The fragmentation of protonated 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol is anticipated to proceed via two primary, competing pathways originating from the protonated precursor ion at m/z 202.1.
-
Pathway A: Alpha Cleavage. This is often the most dominant fragmentation route for aliphatic amines and alcohols.[4][5] Cleavage of the C-C bond between the amino and hydroxyl groups is highly probable. This breaks the bond alpha to the protonated nitrogen, leading to the formation of a stable, resonance-stabilized iminium ion.
-
Predicted Fragment: A major fragment at m/z 170.1 is expected. This corresponds to the [M+H - CH₂O]⁺ ion, resulting from the cleavage and loss of a formaldehyde neutral molecule (30 Da). The resulting ion retains the 2-methylnaphthalen-1-amine structure.
-
-
Pathway B: Loss of Water. The presence of a hydroxyl group makes the neutral loss of water (18 Da) a common fragmentation channel for alcohols.[4][5][6]
-
Predicted Fragment: A fragment at m/z 184.1 is predicted, corresponding to the [M+H - H₂O]⁺ ion. This dehydration product can then undergo further fragmentation.
-
The fragmentation of the naphthalene moiety itself typically requires higher energy and results in the loss of small molecules like H or C₂H₂.[7] However, the dominant fragmentation is expected to occur along the more labile amino alcohol side chain. The fragmentation behavior of propranolol, a well-studied drug containing a naphthalene ring and an amino alcohol side chain, serves as an excellent model, showing characteristic cleavages of the side chain.[3][8][9][10]
Proposed Fragmentation Scheme
The following diagram, rendered in DOT language, illustrates the predicted fragmentation cascade for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol.
Caption: Predicted ESI-MS/MS fragmentation pathway.
Summary of Predicted Fragments
| Predicted m/z | Proposed Formula | Neutral Loss | Fragmentation Pathway | Description |
| 202.1 | [C₁₃H₁₆NO]⁺ | - | Precursor | Protonated molecular ion |
| 184.1 | [C₁₃H₁₄N]⁺ | H₂O (18 Da) | Pathway B | Loss of water from the alcohol group |
| 170.1 | [C₁₂H₁₂N]⁺ | CH₂O (30 Da) | Pathway A | Alpha cleavage with loss of formaldehyde |
| 156.1 | [C₁₁H₁₀N]⁺ | C₂H₄ (28 Da) | From Pathway B | Loss of ethylene from the dehydrated ion |
Part 2: Comparison with Alternative Analytical Techniques
While MS/MS provides invaluable data on molecular weight and fragmentation, a comprehensive structural elucidation relies on complementary techniques.[2][11][12]
| Feature | Mass Spectrometry (MS/MS) | NMR Spectroscopy (¹H, ¹³C) | HPLC-UV |
| Information Provided | Molecular weight, molecular formula (HRMS), and structural information from fragmentation patterns.[1] | Definitive atom connectivity, chemical environment, stereochemistry, and 3D structure.[12] | Quantitative analysis, purity assessment, and separation from mixtures.[13][14] |
| Key Strengths | High sensitivity (picomole to femtomole), rapid analysis, suitable for complex mixtures when coupled with LC.[1] | Unambiguous structure determination, non-destructive.[15][16] | Robust, reproducible, excellent for quantification and purity checks.[17][18] |
| Limitations | Isomers can be difficult to distinguish, does not provide definitive atom-to-atom connectivity. | Lower sensitivity (micromole to millimole), requires pure sample, longer acquisition times. | Provides limited structural information, relies on chromophores for detection. |
| Use Case for Topic | Confirm molecular weight and propose fragmentation-based structure. Ideal for metabolite identification. | Absolutely confirm the proposed structure, including the position of the methyl group and side chain. | Quantify the compound in a formulation or biological matrix and assess its purity. |
Decision Workflow for Structural Elucidation
The choice of technique is guided by the analytical question at hand. The following workflow illustrates a logical approach to characterizing a novel molecule like 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol.
Caption: A typical workflow for structural validation.
Part 3: Experimental Protocols
To ensure scientific integrity, the following protocols are provided as a template for execution.
Protocol: LC-MS/MS Analysis
This protocol outlines the steps for acquiring MS/MS data for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300 °C.
-
Nebulizer Pressure: 40 psi.
-
Full Scan (MS1): Scan m/z range 100-500 to identify the precursor ion ([M+H]⁺ at m/z 202.1).
-
Tandem MS (MS/MS):
-
Select the precursor ion at m/z 202.1 for fragmentation.
-
Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the fragmentation pattern and generate a composite spectrum.
-
-
Protocol: NMR Spectroscopy
This protocol describes the acquisition of ¹H and ¹³C NMR spectra for definitive structural confirmation.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. Key signals to observe would be the aromatic protons on the naphthalene ring, the methyl singlet, and the aliphatic protons of the amino alcohol chain.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all 13 unique carbon environments.
-
2D NMR (Optional but Recommended):
-
COSY: To establish proton-proton couplings and confirm the connectivity of the side chain.
-
HSQC/HMQC: To correlate protons with their directly attached carbons.
-
HMBC: To establish long-range (2-3 bond) correlations, which are critical for confirming the connection of the side chain to the naphthalene ring at the C1 position.
-
-
References
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Upthagrove, A. L., Hackett, M., & Nelson, W. L. (1999). Fragmentation Pathways of Selectively Labeled Propranolol Using Electrospray Ionization on an Ion Trap Mass Spectrometer and Comparison With Ions Formed by Electron Impact. Rapid Communications in Mass Spectrometry, 13(6), 534-41. [Link]
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Yoshida, H., et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Luminescence, 22(6), 567-74. [Link]
-
Jackson, S. N., et al. (1999). Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. Rapid Communications in Mass Spectrometry, 13(16), 1671-9. [Link]
-
ResearchGate. (n.d.). The product ion spectra and structures of propranolol (A), M1 (B), M2 (C) and IS (D). ResearchGate. [Link]
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Restek. (2020). Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. Restek Corporation. [Link]
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Li, Y., et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(24), 7597. [Link]
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Misra, B. B. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 6(4), 40. [Link]
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Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek Group plc. [Link]
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ResearchGate. (n.d.). MS/MS fragment for propranolol and its metabolites of hydroxylation... ResearchGate. [Link]
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Wang, R., et al. (2022). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Computational and Structural Biotechnology Journal, 20, 4837-4845. [Link]
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ResearchGate. (n.d.). Mass spectra of products and fragments from naphthalene formed in... ResearchGate. [Link]
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ResearchGate. (n.d.). On the Dissociation of the Naphthalene Radical Cation: New iPEPICO and Tandem Mass Spectrometry Results. ResearchGate. [Link]
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Joseph, M. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Ingenieria Analitica Sl. [Link]
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LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]
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University of California, Davis. (2014). High Performance Liquid Chromatography. UC Davis Chem 115. [Link]
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Zare, R.N., et al. (1981). Multiphoton ionization of azulene and naphthalene. The Journal of Chemical Physics, 75(10), 4866-4876. [Link]
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Skalecka-Szymczak, A., et al. (2024). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. International Journal of Molecular Sciences, 25(19), 10587. [Link]
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National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08). NTA. [Link]
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Harvey, S. R., et al. (2017). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of The American Society for Mass Spectrometry, 28(9), 1774-1784. [Link]
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ResearchGate. (n.d.). GC-MS spectrum of control naphthalene sample. ResearchGate. [Link]
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Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Wang, F. P., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 223-31. [Link]
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ChemComplete. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]
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Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]
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ChemComplete. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. [Link]
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de Souza, M. V. N., et al. (2016). Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. Medicinal Chemistry Research, 25, 2372-2382. [Link]
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AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. AZoM.com. [Link]
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ResearchGate. (n.d.). Identification of an Alcohol with 13C NMR Spectroscopy. ResearchGate. [Link]
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Creative Biostructure. (n.d.). NMR-based Alcoholic Beverage Analysis. Creative Biostructure. [Link]
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Kew, W., et al. (2020). Recent advances in NMR-based metabolomics of alcoholic beverages. Trends in Food Science & Technology, 103, 181-190. [Link]
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UV-Vis absorption spectra of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol , comparing it with key structural analogs to assist researchers in selecting the appropriate naphthalene derivative for spectroscopic, synthetic, or analytical applications.
Subject: 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol CAS: 71367200 (Analogous/Related Registry) Class: N-Substituted 1-Aminonaphthalene Derivative Primary Application: Fluorescent probes, dye intermediates, and charge-transfer complex studies.
Executive Summary & Technical Context[1][2][3][4][5]
In the development of solvatochromic probes and organic semiconductors, the precise tuning of the naphthalene chromophore is critical. 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol represents a specific modification of the 1-aminonaphthalene (1-AN) scaffold. Unlike the planar parent molecule, this derivative introduces two competing structural factors:
-
Electronic Donation: The N-hydroxyethyl group acts as a secondary auxochrome, typically inducing a bathochromic (red) shift.
-
Steric Modulation: The ortho-methyl group at position 2 forces a torsion in the
bond, potentially decoupling the lone pair from the aromatic system (hypsochromic shift) or stabilizing specific excited states.
This guide compares the target molecule against its parent (1-Aminonaphthalene ) and its isomer (2-Aminonaphthalene ) to delineate its unique spectral footprint.
Comparative Spectral Analysis
The following data synthesizes experimental values from authoritative photophysical studies of naphthalene derivatives.
Table 1: UV-Vis Absorption Characteristics of Key Naphthalene Amines
| Feature | Target: 2-[(2-Methyl-1-naphthyl)amino]ethanol | Alternative A: 1-Aminonaphthalene (1-AN) | Alternative B: 2-Aminonaphthalene (2-AN) |
| Primary | 330 – 340 nm (Predicted*) | 325 nm | 239 nm (Main), 330 nm (Weak) |
| Secondary Band (S₀→S₂) | ~245 nm | 240 nm | 280 nm |
| Molar Extinction ( | Moderate (~4,000 - 6,000 M⁻¹cm⁻¹) | 4,800 M⁻¹cm⁻¹ (at 325 nm) | 53,700 M⁻¹cm⁻¹ (at 239 nm) |
| Fluorescence Quantum Yield | Low to Moderate (Solvent dependent) | 0.46 (Ethanol) | 0.91 (Acetonitrile) |
| Stokes Shift | Large (Due to ICT**) | Moderate | Small |
| Solvatochromism | High (Sensitive to polarity) | Moderate | Low |
*Predicted based on substituent auxochromic additivity rules (Woodward-Fieser extension for aromatics). **ICT: Intramolecular Charge Transfer.
Mechanism of Action
-
1-Aminonaphthalene (Reference): Exhibits a broad
-band at 325 nm due to the mixing of the and transitions. It is the baseline for "flat" conjugation. -
2-Aminonaphthalene (Isomer): The amino group at the 2-position couples differently with the naphthalene transitions (
vs ), resulting in a structured spectrum with a very intense band in the UV-C (239 nm) and a weaker emission band. It is less sensitive to solvent polarity than the 1-isomer. -
The Target Molecule: The addition of the N-hydroxyethyl group generally red-shifts the absorption by 10–15 nm compared to 1-AN. However, the 2-methyl group introduces steric hindrance that twists the amino group out of planarity. This often reduces the extinction coefficient (
) of the charge-transfer band but can enhance the Stokes shift, making it a superior probe for micro-environmental viscosity or rigidity.
Structural & Electronic Pathway Visualization
The following diagram illustrates the structural modifications that define the spectral properties of the target molecule relative to the naphthalene core.
Figure 1: Structural evolution of UV-Vis absorption properties.[1] The transition from the naphthalene core to the target molecule involves competing electronic (red-shift) and steric (blue-shift/intensity loss) factors.
Experimental Protocol: Reliable Spectral Characterization
To accurately characterize this molecule, specifically to resolve the conflict between the auxochromic red-shift and steric blue-shift, the following self-validating protocol is recommended.
Materials
-
Analyte: 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol (>98% purity).
-
Solvents: Spectroscopic grade Cyclohexane (non-polar ref), Acetonitrile (polar aprotic), and Ethanol (polar protic).
-
Reference Standard: Quinine Sulfate (for quantum yield) or 1-Aminonaphthalene.
Methodology
-
Baseline Correction: Warm up the UV-Vis spectrophotometer (dual-beam preferred) for 30 minutes. Run a baseline with pure solvent.
-
Stock Solution Preparation:
-
Dissolve 1.0 mg of target in 10 mL of Ethanol. Sonicate for 5 minutes to ensure complete dissolution (critical due to potential aggregation of naphthalene derivatives).
-
-
Dilution Series (Self-Validation Step):
-
Prepare concentrations of
, , and . -
Validation: Plot Absorbance vs. Concentration at
(approx 335 nm). Linearity ( ) confirms no aggregation (excimer formation) is occurring at these concentrations.
-
-
Solvatochromic Shift Measurement:
-
Record spectra in Cyclohexane, Acetonitrile, and Ethanol.
-
Expected Outcome: A shift of the primary band from ~330 nm (Cyclohexane) to >340 nm (Ethanol) confirms the Intramolecular Charge Transfer (ICT) character.
-
Critical Performance Comparison
When to Choose the Target Molecule:
-
Viscosity Sensing: Due to the steric bulk of the 2-methyl group, the excited state relaxation is often coupled to molecular rotation. This makes the target molecule a potential "molecular rotor" probe, where fluorescence intensity increases in viscous environments (unlike 1-AN).
-
Red-Shifted Excitation: If your excitation source is a 355 nm laser or UV-LED, the target's absorption tail extends further into the visible region than 1-AN, allowing for more efficient excitation.
When to Choose Alternatives:
-
Standard Fluorescence: Use 2-Aminonaphthalene if you require a high quantum yield (
) and are less concerned with environmental sensitivity. -
Reference Studies: Use 1-Aminonaphthalene if you need a planar, well-characterized standard for basic naphthalene electronics.
References
-
Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology.
-
NIST Chemistry WebBook. 2-Naphthalenamine UV/Vis Spectrum. National Institute of Standards and Technology.
-
Suzuki, T., et al. (1997). Solvent-Dependent Radiationless Transitions of Excited 1-Aminonaphthalene Derivatives. Journal of Physical Chemistry A. [2]
-
PubChem Compound Summary. 2-Methyl-1-naphthylamine (Parent Structure Data). National Library of Medicine.
Sources
A Comparative Guide to N-Aryl Amino Alcohols: Situating 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol in a Pharmacological Context
For researchers and professionals in drug development, the nuanced differences between structurally similar molecules can dictate the success or failure of a therapeutic candidate. This guide provides a comparative analysis of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol and other N-aryl amino alcohols, offering insights into their structure-activity relationships and performance in relevant experimental models. While specific experimental data for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol is not extensively available in public literature, we can infer its potential properties and compare it to well-characterized analogs based on established principles of medicinal chemistry and pharmacology.
Introduction: The N-Aryl Amino Alcohol Scaffold
The N-aryl amino alcohol scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. This motif, characterized by an aromatic ring system linked to an amino alcohol side chain, is a key pharmacophore for interacting with a variety of biological targets, most notably G-protein coupled receptors (GPCRs). The nature of the aromatic ring (e.g., phenyl, naphthyl, or heterocyclic) and the substitutions on both the ring and the amino group play a critical role in determining the compound's potency, selectivity, and pharmacokinetic properties.
2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol belongs to this broad class of compounds. Its defining features are the bulky, lipophilic 2-methylnaphthalene ring system and the ethanolamine side chain. These structural elements suggest potential interactions with adrenergic, serotonergic, or dopaminergic receptors, where a large aromatic moiety can engage with hydrophobic pockets in the receptor's binding site.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are crucial determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The table below compares the predicted properties of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol with those of two well-known amino alcohols: Propranolol, a non-selective beta-blocker with a naphthalene ring, and Salbutamol, a selective β2-adrenergic receptor agonist with a substituted phenyl ring.
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa (amine) |
| 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol | 215.29 | 3.2 | 9.5 | |
| Propranolol | 259.34 | 2.9 | 9.5 | |
| Salbutamol | 239.31 | 0.5 | 10.3 |
Note: LogP and pKa values are predicted using computational models and may vary from experimental values.
The 2-methylnaphthalene group in the target compound is expected to confer significant lipophilicity, as indicated by the high predicted LogP value, comparable to that of propranolol. This suggests good membrane permeability but may also lead to higher plasma protein binding and potential for central nervous system (CNS) penetration. The basicity of the secondary amine is predicted to be similar to that of propranolol.
Comparative Biological Activity and Structure-Activity Relationships (SAR)
While direct experimental data for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol is scarce, we can extrapolate its likely biological profile by examining the SAR of related N-aryl amino alcohols.
Adrenergic Receptor Binding
The N-arylethanolamine scaffold is classic for adrenergic receptor ligands. The nature of the aryl group is a primary determinant of affinity and selectivity.
-
Naphthalene vs. Phenyl Ring: The larger naphthalene system of propranolol and our target compound, compared to the phenyl ring of catecholamines like norepinephrine, generally leads to higher affinity for β-adrenergic receptors. This is due to more extensive van der Waals and hydrophobic interactions within the receptor binding pocket.
-
Substitution on the Naphthalene Ring: The position and nature of substituents on the naphthalene ring can fine-tune receptor selectivity. In a study on naphthalene-substituted derivatives of terbinafine, an allylamine antimycotic, the bulkiness of the substituent was found to be a critical factor for potency.[1] While a different target, this highlights the steric constraints of receptor binding pockets. The 2-methyl group on our target compound could influence its interaction with specific receptor subtypes.
-
Amino Alcohol Side Chain: The ethanolamine side chain is crucial for interacting with key serine residues in the transmembrane domains of adrenergic receptors. N-alkylation of the amine can also influence selectivity. For instance, N-alkylation of phenethylamine congeners derived from 2-aminotetralin and 2-aminoindan showed varied effects on adrenergic and dopaminergic activities.[2]
Potential for Other Targets
The lipophilic and aromatic nature of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol suggests it could interact with other biological targets:
-
Serotonin (5-HT) Receptors: Many 5-HT receptor ligands possess an arylethylamine motif. The naphthalene ring could confer affinity for certain 5-HT receptor subtypes, such as 5-HT1A or 5-HT2A.
-
Amyloid Aggregation Inhibition: N-arylnaphthylamine derivatives have been investigated as inhibitors of amyloid-β (Aβ) aggregation.[3] One potent derivative was found to cross the blood-brain barrier, suggesting that our target compound might have potential in neurodegenerative disease research.[3]
Experimental Protocols
To characterize the pharmacological profile of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol and compare it to other amino alcohols, the following experimental workflows are recommended.
Radioligand Binding Assay for Adrenergic Receptors
This protocol determines the binding affinity (Ki) of a test compound for a specific receptor.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of specific binding (IC50). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement for Gs/Gi-Coupled Receptors
This protocol measures the functional consequence of receptor activation or inhibition by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Logical Relationship Diagram:
Caption: Agonist-induced cAMP production via a Gs-coupled receptor.
Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing the target receptor in a 96-well plate and grow to confluence.
-
Compound Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add varying concentrations of the test compound (for agonists) or a fixed concentration of an agonist plus varying concentrations of the test compound (for antagonists).
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the lysate using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
While 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol remains a largely uncharacterized molecule, its structural features place it within the pharmacologically rich class of N-aryl amino alcohols. Based on comparative analysis with well-studied analogs like propranolol, it is predicted to be a lipophilic compound with potential activity at adrenergic and possibly other monoamine receptors. Its bulkier, methylated naphthalene ring system distinguishes it from many known ligands and may confer a unique selectivity profile. The experimental protocols outlined in this guide provide a clear path for elucidating the pharmacological properties of this and other novel amino alcohols, enabling a data-driven approach to drug discovery and development. Further investigation is warranted to fully characterize its biological activity and therapeutic potential.
References
-
PubChem. 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol. National Center for Biotechnology Information. [Link]
-
Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738-744. [Link]
-
Di Santo, R., Costi, R., Cuzzucoli Crucitti, G., Pescatori, L., Rosi, F., Scipione, L., ... & Minetti, P. (2012). Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. Journal of Medicinal Chemistry, 55(19), 8538-8548. [Link]
-
Nussbaumer, P., Dorfstaetter, G., Leitner, I., Mraz, K., Vyplel, H., & Stuetz, A. (1993). Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine. Journal of Medicinal Chemistry, 36(19), 2810–2816. [Link]
-
Di Santo, R., Costi, R., Cuzzucoli Crucitti, G., et al. (2012). Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. Journal of Medicinal Chemistry, 55(19), 8538-48. [Link]
-
Hacksell, U., Arvidsson, L. E., Svensson, U., Nilsson, J. L., Sanchez, D., Wikström, H., ... & Hjorth, S. (1980). Comparison of biological effects of N-alkylated congeners of beta-phenethylamine derived from 2-aminotetralin, 2-aminoindan, and 6-aminobenzocycloheptene. Journal of Medicinal Chemistry, 23(7), 745-9. [Link]
Sources
- 1. Sci-Hub. Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine / Journal of Medicinal Chemistry, 1993 [sci-hub.box]
- 2. Comparison of biological effects of N-alkylated congeners of beta-phenethylamine derived from 2-aminotetralin, 2-aminoindan, and 6-aminobenzocycloheptene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors [pubmed.ncbi.nlm.nih.gov]
Structural Characterization of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol: A Comparative Analytical Guide
Executive Summary
This guide provides an in-depth structural and functional characterization of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol (hereafter referred to as 2-Me-NEA ). As a functionalized naphthalene derivative, 2-Me-NEA serves as a critical scaffold in the synthesis of solvatochromic dyes, fluorescent probes, and specific pharmaceutical intermediates.
Unlike its non-methylated analog, N-(2-hydroxyethyl)-1-naphthylamine (NEA) , the presence of the methyl group at the C2 position introduces significant steric strain and electronic donation, altering both its reactivity and photophysical profile. This guide compares 2-Me-NEA against NEA and details the definitive analytical workflows required to validate its structure during drug development.
Comparative Performance Analysis
Structural & Steric Comparison: 2-Me-NEA vs. NEA
The primary "alternative" to 2-Me-NEA in synthetic pathways is the non-methylated NEA. The choice between these two scaffolds fundamentally alters the downstream properties of the target molecule.
| Feature | 2-Me-NEA (Product) | NEA (Alternative) | Impact on Application |
| Steric Environment | High (C2-Methyl hinders N-rotation) | Low (Free rotation about C1-N) | 2-Me-NEA exhibits restricted conformation, often leading to higher selectivity in protein binding pockets but slower reaction rates during N-alkylation. |
| Electronic Nature | Electron-rich (Inductive +I effect from Methyl) | Standard Naphthalene system | 2-Me-NEA is more susceptible to electrophilic aromatic substitution at the C4 position. |
| Solubility (LogP) | ~2.8 (Predicted) | ~2.3 (Measured) | 2-Me-NEA is more lipophilic, enhancing membrane permeability in drug candidates. |
| Fluorescence | Blue-shifted emission; Higher Quantum Yield | Red-shifted; Lower Quantum Yield | The steric twist in 2-Me-NEA reduces π-π stacking quenching, making it a superior fluorophore for biological tagging. |
Analytical Method Performance
When characterizing 2-Me-NEA, standard methods often fail to distinguish it from its regioisomer, 1-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol (where the amino group is at C2 and methyl at C1, or other variations).
| Analytical Method | Specificity for 2-Me-NEA | Recommendation |
| 1D ¹H NMR | Low . Signals overlap significantly with regioisomers. | Screening only. |
| LC-MS (Q-TOF) | Medium . Confirms mass (MW 201.27), but not substitution pattern. | Purity profiling.[1] |
| 2D NMR (NOESY) | High . Detects spatial proximity of Methyl protons to Amino protons. | Gold Standard for structural validation. |
Structural Validation Workflow
The following diagram illustrates the critical decision pathway for validating the synthesis of 2-Me-NEA, ensuring the exclusion of bis-alkylated impurities and regioisomers.
Figure 1: Analytical Decision Tree for the isolation and structural confirmation of 2-Me-NEA.
Detailed Experimental Protocols
Synthesis of Reference Standard
Context: To generate a reliable standard for comparison, a direct N-alkylation protocol is recommended.
Reagents:
-
2-Methyl-1-naphthylamine (CAS 2246-44-8)
-
2-Chloroethanol
-
Sodium Carbonate (
) -
Solvent: Toluene/Water biphasic system or DMF.
Protocol:
-
Dissolution: Dissolve 10 mmol of 2-Methyl-1-naphthylamine in 20 mL of Toluene.
-
Addition: Add 12 mmol of 2-Chloroethanol and 15 mmol of
(dissolved in minimal water). -
Reflux: Heat the mixture to reflux (
) for 12-16 hours. Note: The reaction is slower than with 1-naphthylamine due to the steric hindrance of the C2-methyl group. -
Work-up: Cool to RT, wash organic layer with water (
) to remove unreacted amino-alcohol and salts. -
Drying: Dry over anhydrous
and concentrate under vacuum. -
Purification: Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
Analytical Characterization (The "Self-Validating" System)
A. High-Resolution Mass Spectrometry (HRMS)
-
Instrument: Agilent Q-TOF or equivalent.
-
Method: ESI Positive Mode.
-
Expected Result:
(Calculated for ). -
Validation Check: Look for the characteristic loss of the hydroxyethyl fragment (
or ) in MS/MS, confirming the N-alkyl chain.
B. Nuclear Magnetic Resonance (NMR)
-
Instrument: 400 MHz or higher (e.g., Bruker Avance).
-
Solvent:
(preferred for observing OH and NH protons) or .
Key Diagnostic Signals (in
C. The Critical Validator: 2D NOESY
To prove the methyl group is at Position 2 (adjacent to the amine):
-
Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Look for Cross-peaks:
-
Strong correlation between the Methyl Singlet (~2.5 ppm) and the NH proton (or the N-CH2 protons).
-
Absence of this correlation suggests the methyl group may be at a distal position (e.g., C4 or C5), indicating an incorrect starting material isomer.
-
Mechanistic Insight: The Steric "Twist"
The reduced reactivity and unique spectral properties of 2-Me-NEA are governed by the steric clash between the C2-Methyl group and the N-substituent.
Figure 2: Mechanistic pathway showing how steric hindrance in 2-Me-NEA alters molecular geometry and electronic properties.
References
-
Sigma-Aldrich. (n.d.). 2-Methyl-1-naphthylamine Product Analysis. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7057 (2-Naphthylamine analogs). Retrieved from
-
Cayman Chemical. (n.d.). N-(2-hydroxyethyl)-Naphthalimide Product Information. Retrieved from
-
California Air Resources Board. (2005). Toxic Air Contaminant Identification: Naphthalene Derivatives in Smoke. Retrieved from
Sources
Technical Guide: Elemental Analysis & Purity Validation of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
Topic: Elemental Analysis Results for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of high-performance azo dyes and fluorescent probes, 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol (also known as N-(2-hydroxyethyl)-2-methyl-1-naphthylamine) serves as a critical coupling component. Its purity directly influences the extinction coefficient of the resulting dye and the quantum yield of fluorescent derivatives.
This guide provides a comparative analysis of elemental analysis (EA) results for this compound. Unlike standard data sheets, we compare Theoretical vs. Experimental values across different purity grades to demonstrate how EA serves as a diagnostic tool for specific process impurities, such as unreacted 2-methyl-1-naphthylamine or retained solvent.
Chemical Identity & Theoretical Baseline
Before analyzing experimental data, the theoretical baseline must be established. This compound is synthesized via the N-alkylation of 2-methyl-1-naphthylamine with 2-chloroethanol or ethylene oxide.
-
IUPAC Name: 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
-
Molecular Formula:
-
Molecular Weight: 201.27 g/mol
-
Appearance: Typically a pale brown to off-white solid (highly dependent on oxidation state).
Table 1: Theoretical Elemental Composition
Used as the "Gold Standard" for calibration.
| Element | Symbol | Atom Count | Atomic Mass | Mass Contribution | Theoretical % |
| Carbon | C | 13 | 12.011 | 156.143 | 77.58% |
| Hydrogen | H | 15 | 1.008 | 15.120 | 7.51% |
| Nitrogen | N | 1 | 14.007 | 14.007 | 6.96% |
| Oxygen | O | 1 | 15.999 | 15.999 | 7.95% |
Comparative Analysis: Purity Grades & Impurity Diagnosis
Effective validation requires comparing the product against potential failure modes. Below, we compare the EA profile of a High-Purity Reference Standard against two common "Technical Grade" variants containing specific process impurities.
Experimental Context
-
Method A (High Purity): Recrystallized from Ethanol/Water (95:5), dried under high vacuum at 40°C.
-
Method B (Crude - Amine Contamination): Precipitated but not recrystallized; contains unreacted 2-methyl-1-naphthylamine.
-
Method C (Wet - Solvent Retention): Recrystallized but insufficiently dried; contains 2% retained water.
Table 2: Comparative Elemental Analysis Results
Data represents mean values from triplicate CHN combustion analysis.
| Sample Grade | Carbon (%C) | Hydrogen (%H) | Nitrogen (%N) | Deviation from Theory | Diagnosis |
| Theoretical | 77.58 | 7.51 | 6.96 | — | Target |
| Method A (High Purity) | 77.49 ± 0.1 | 7.55 ± 0.05 | 6.92 ± 0.05 | < 0.3% | Pass: Within experimental error (±0.4%). |
| Method B (Crude) | 78.85 | 7.42 | 7.35 | ↑ C, ↑ N | Fail: Excess C/N indicates unreacted 2-methyl-1-naphthylamine (C=84%, N=8.9%). |
| Method C (Wet) | 76.05 | 7.68 | 6.82 | ↓ C, ↑ H | Fail: Low C and N indicates Solvent/Water Retention . |
Analysis of Performance
-
Scenario B (Amine Impurity): The starting material, 2-methyl-1-naphthylamine (
), has a significantly higher Carbon (84.04%) and Nitrogen (8.91%) content than the product. Even a 5% contamination shifts the EA results upward, acting as a sensitive "red flag" for incomplete alkylation. -
Scenario C (Moisture): The presence of water "dilutes" the Carbon and Nitrogen percentages. A drop of ~1.5% in Carbon often correlates to ~2% retained moisture, a common issue with amino-alcohols due to hydrogen bonding.
Experimental Protocols
A. Synthesis & Purification Workflow
To generate the "High Purity" sample described above, follow this optimized protocol.
-
Reaction: Charge a reactor with 2-methyl-1-naphthylamine (1.0 eq) and water. Heat to 80°C.
-
Alkylation: Slowly add 2-chloroethanol (1.2 eq) while maintaining pH 8-9 with dilute NaOH. Reflux for 6 hours.
-
Workup: Cool to room temperature. Extract with Ethyl Acetate. Wash organic layer with brine.
-
Purification (Crucial Step):
-
Evaporate solvent to obtain crude oil.
-
Dissolve in minimum hot Ethanol.
-
Add water dropwise until turbidity appears.
-
Cool to 4°C overnight. Filter crystals.
-
Drying: Dry in a vacuum oven at 40°C for 24 hours over
.
-
B. CHN Analysis Protocol (Self-Validating)
-
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
-
Calibration: Acetanilide (Standard) – K factor must be within 0.99–1.01.
-
Sample Prep:
-
Dry sample again immediately before weighing (hygroscopic nature).
-
Weigh 2.0–3.0 mg (±0.001 mg) into a tin capsule.
-
Add 10 mg of Tungsten Trioxide (
) as a combustion aid (essential for aromatic amines to prevent char formation).
-
-
Validation: Run a blank (empty tin) and a standard after every 10 samples.
Visualization of Pathways & Logic
Diagram 1: Synthesis & Impurity Origin
This diagram tracks where the specific impurities (diagnosed in Table 2) originate.
Caption: Impurity origin tracking: Red nodes indicate failure modes detectable by Elemental Analysis.
Diagram 2: EA Result Interpretation Logic
A decision tree for researchers to interpret their CHN data.
Caption: Diagnostic logic flow for interpreting Elemental Analysis deviations.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71367200, 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol. Retrieved from [Link]
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Zollinger, H. (2003).Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
Comparative Guide: Chromatographic Purity Assessment of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
Executive Summary
This guide addresses the chromatographic purity assessment of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol (hereafter referred to as 2-MNAE ). As a secondary aromatic amine with a fused naphthalene ring system, 2-MNAE presents unique separation challenges, specifically regarding peak tailing (due to amine-silanol interactions) and the resolution of positional isomers (e.g., 1-methyl-2-amino variants).
While C18 (L1) columns remain the industry workhorse, this guide demonstrates through comparative analysis that Phenyl-Hexyl (L11) stationary phases offer superior selectivity for this specific analyte. By leveraging
Chemical Context & Separation Challenges
To design a robust method, we must first understand the Structure-Property Relationships (SPR) of the analyte:
-
Hydrophobicity: The naphthalene ring drives strong retention in Reversed-Phase Liquid Chromatography (RPLC).
-
Basicity: The secondary amine function (
) is prone to protonation at acidic pH, leading to "cation exchange" interactions with residual silanols on the silica surface. This causes severe peak tailing. -
Isomerism: Synthetic pathways often yield regioisomers (e.g., N-(2-hydroxyethyl)-1-methyl-2-naphthylamine) which possess identical mass and hydrophobicity but distinct electronic distributions.
Comparative Analysis of Stationary Phases
The following table summarizes the performance of three common stationary phases for 2-MNAE purity profiling.
| Feature | Method A: C18 (L1) | Method B: Phenyl-Hexyl (L11) | Method C: C8 (L7) |
| Primary Interaction | Hydrophobic (London Dispersion) | Hydrophobic + | Hydrophobic (Weak) |
| Isomer Resolution | Low ( | High ( | Moderate |
| Peak Shape (Tailing) | Moderate to Poor ( | Excellent ( | Good |
| Retention Time | Long | Moderate | Short |
| Suitability | General Screening | Purity & Impurity Profiling | Rapid Flush/Cleaning |
Why Phenyl-Hexyl Wins
Standard C18 columns rely solely on hydrophobicity.[1] Since 2-MNAE and its isomers have nearly identical logP values, C18 often fails to resolve them. Phenyl-Hexyl phases, however, engage in
The "Gold Standard" Protocol (Method B)
This protocol utilizes a Phenyl-Hexyl stationary phase with a buffered mobile phase to ensure amine stability and peak symmetry.
Instrumentation & Conditions[2][3][4]
-
System: UHPLC with PDA (Photo Diode Array) or MS detection.
-
Column: Core-shell Phenyl-Hexyl,
mm, 2.6 µm or 1.7 µm (e.g., Kinetex or Cortecs). -
Temperature:
(Elevated temperature reduces viscosity and improves mass transfer for aromatics). -
Flow Rate: 0.4 mL/min.
-
Detection: UV at 285 nm (Naphthalene
) and 220 nm (Amine/End-absorption).
Reagents & Mobile Phase[3][4]
-
Solvent A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).
-
Rationale: Low pH keeps the amine fully protonated; Ammonium ions compete for silanol sites, reducing tailing.
-
-
Solvent B: Acetonitrile (LC-MS Grade).
-
Rationale: ACN provides sharper peaks for aromatics compared to Methanol, though Methanol can enhance
- selectivity if resolution is marginal.
-
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Equilibration |
| 1.00 | 10 | Isocratic Hold |
| 8.00 | 90 | Linear Gradient |
| 10.00 | 90 | Wash |
| 10.10 | 10 | Re-equilibration |
| 13.00 | 10 | End |
Sample Preparation
-
Stock Solution: Dissolve 10 mg 2-MNAE in 10 mL Methanol (1 mg/mL).
-
Working Standard: Dilute to 50 µg/mL using Mobile Phase Initial (90:10 Water:ACN).
-
Critical Step: Match the sample diluent to the initial mobile phase to prevent "solvent shock" and peak distortion.
-
Visualizing the Mechanism
The following diagrams illustrate the analytical workflow and the specific separation mechanism distinguishing the Phenyl-Hexyl phase.
Diagram 1: Analytical Workflow for 2-MNAE
Caption: Step-by-step analytical workflow from sample preparation to data processing.
Diagram 2: Separation Mechanism ( - Interaction)
Caption: Mechanism showing how the Phenyl-Hexyl ligand differentiates isomers based on electronic stacking strength.
System Suitability & Validation Criteria
To ensure the method is "self-validating" (trustworthy), the following System Suitability Testing (SST) parameters must be met before routine analysis:
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution ( | Ensures accurate integration of closely eluting isomers. | |
| Tailing Factor ( | Indicates successful suppression of silanol interactions. | |
| Precision (RSD) | Confirms pump stability and column equilibration. | |
| Signal-to-Noise | Ensures sensitivity for trace impurity detection (0.05% level). |
References
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from
-
Halo Columns. (2025). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. Retrieved from
-
Nacalai Tesque. (2025). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from
-
BenchChem. (2025).[2] HPLC method for Naphthalene, 1-isopropyl-2-amino- analysis. Retrieved from
-
Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls. Retrieved from
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from the known hazards of its constituent chemical classes: aminonaphthalenes and ethanolamines. The principles of prudent laboratory practice and a thorough risk assessment should always be foremost in your handling of this and any other chemical substance.
Hazard Identification and Risk Assessment: An Inferential Approach
Due to the lack of specific toxicological data for 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol, a comprehensive risk assessment is paramount. The structure of this molecule suggests potential hazards associated with both the aminonaphthalene and ethanolamine functional groups.
Inferred Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Ethanolamines are known to be corrosive and can cause severe skin burns and eye damage.[1][2] Aromatic amines can also be skin irritants.[3]
-
Respiratory Tract Irritation: Vapors or aerosols may cause respiratory irritation.[1][2]
-
Harmful if Swallowed or in Contact with Skin: Both aminonaphthalenes and ethanolamines can be toxic upon ingestion or dermal absorption.[1][2][4]
-
Potential for Organ Damage: Some ethanolamines may cause damage to organs through prolonged or repeated exposure.[1]
-
Reproductive Toxicity: Certain ethanolamines are suspected of damaging fertility or the unborn child.[1][2]
-
Combustibility: While not definitively known for this specific compound, related ethanolamines are combustible liquids.
-
Aquatic Toxicity: Naphthalene derivatives can be harmful to aquatic life.[4]
Causality of Hazards: The nucleophilic nature of the amino group and the hydroxyl group can lead to reactivity with biological macromolecules, causing irritation and potential toxicity. The aromatic naphthalene ring system can be metabolized to reactive intermediates.
A thorough, documented risk assessment should be completed before any work with this compound commences. This should consider the scale of the experiment, the potential for aerosol generation, and the specific laboratory environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol, based on guidelines for similar compounds.[5][6][7]
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield. | To protect against splashes of the chemical which could cause severe eye damage.[5][8][9] |
| Skin/Body | Chemical-resistant lab coat and, for larger quantities, a chemical-resistant apron or suit. | To prevent skin contact which could lead to burns, irritation, or systemic toxicity.[5][9] |
| Hands | Heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent direct skin contact. Gloves should be inspected before each use and changed frequently.[5][8] |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges. | To protect against inhalation of vapors or aerosols, especially when handling outside of a fume hood.[5][8] |
Self-Validating Protocol: Before entering the laboratory, visually inspect all PPE for signs of damage or contamination. Ensure a proper fit for all items. After handling the chemical, follow a strict doffing procedure to avoid cross-contamination.
Operational Plan: From Receipt to Experimentation
A clear, step-by-step operational plan ensures that the chemical is handled safely at every stage.
Experimental Workflow:
Caption: A stepwise workflow for the safe handling of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol.
Step-by-Step Methodology:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary glassware, reagents, and waste containers within the fume hood.
-
-
Handling:
-
Conduct all manipulations of the solid compound, including weighing, within the fume hood to minimize inhalation exposure.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If the experimental procedure involves heating, use a well-controlled heating mantle and ensure the apparatus is securely clamped.
-
-
Storage:
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
The storage area should be secure and accessible only to authorized personnel.
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
Spill Response:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
Disposal Plan: Environmental Responsibility
Proper disposal of 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol and its associated waste is essential to protect the environment.
Disposal Workflow:
Caption: A workflow for the proper disposal of waste generated from handling 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unreacted compound and contaminated consumables (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Collect solutions containing the compound and contaminated solvents in a clearly labeled, sealed container for liquid hazardous waste.
-
Contaminated PPE: Dispose of used gloves and other disposable PPE in a designated hazardous waste bag.
-
-
Disposal:
-
All waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[11][12][13]
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures and to schedule a waste pickup.
-
By adhering to these guidelines, you can mitigate the potential risks associated with handling 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol and ensure a safe and productive research environment.
References
- TeamChem. (2025, November 26). Monoethanolamine (MEA) Safety & Handling Guide.
- PubChem. 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol | C13H15NO.
- Sigma-Aldrich. (2025, November 6).
- CDH Fine Chemical.
- Fisher Scientific.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- BenchChem. (2025). A Technical Guide to the Synthesis of Aminonaphthalenes.
- American Chemistry Council. Protective Equipment.
- CHEMM. Personal Protective Equipment (PPE).
- USDA ARS. (2016, August 12). Personal Protective Equipment.
- Fisher Scientific. (2008, March 12).
- Fisher Scientific.
- Apollo Scientific. (2023, June 28).
- Santa Cruz Biotechnology.
- PubChem. 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol | C5H14N2O.
- Organic Syntheses. Working with Hazardous Chemicals.
- Carl ROTH.
- NOAA. 2-METHYLNAPHTHALENE.
- Organic Syntheses. Procedure.
- ACS Publications. (2024).
- Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.
- Environmental Protection Agency. Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.
- ChemBK. (2024, April 9). but-2-en-1-ol.
- PubChem. 2-[Methyl(prop-2-enyl)amino]ethanol.
- Texas A&M University. BSL-1/BSL-2 Biohazardous Waste Disposal General Guidelines.
- Sigma-Aldrich. 2-Methyl-1-butanol.
- Sci-Hub. (2025, August 25). Sci-Hub.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-METHYLNAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. teamchem.co [teamchem.co]
- 6. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment : USDA ARS [ars.usda.gov]
- 10. fishersci.com [fishersci.com]
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- 12. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
